CA140
Description
Properties
Molecular Formula |
C16H18N2O3 |
|---|---|
Molecular Weight |
286.33 |
IUPAC Name |
N-(3,4-Dihydroxyphenethyl)-2-(methylamino)benzamide |
InChI |
InChI=1S/C16H18N2O3/c1-17-13-5-3-2-4-12(13)16(21)18-9-8-11-6-7-14(19)15(20)10-11/h2-7,10,17,19-20H,8-9H2,1H3,(H,18,21) |
InChI Key |
UQPZVGMQOFXKPE-UHFFFAOYSA-N |
SMILES |
O=C(NCCC1=CC=C(O)C(O)=C1)C2=CC=CC=C2NC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Non-self-polymerizing analog of dopamine (DA); CA-140; CA 140; CA140 |
Origin of Product |
United States |
Foundational & Exploratory
The Dopamine Analogue CA140: A Multifaceted Modulator of Alzheimer's Disease Pathology
An In-depth Technical Guide on its Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
CA140, a novel non-self-polymerizing dopamine analogue, has emerged as a promising therapeutic candidate for Alzheimer's disease (AD). Its mechanism of action is multifaceted, primarily involving the modulation of neuroinflammation through the dopamine D1 receptor (DRD1) signaling pathway. Experimental evidence from in vitro and in vivo models, particularly the 5xFAD mouse model of AD, demonstrates that this compound can attenuate key pathological hallmarks of the disease, including amyloid-beta (Aβ) and tau pathologies, while also rescuing synaptic and cognitive functions. This technical guide provides a comprehensive overview of the core mechanisms of this compound, detailing its impact on signaling pathways, presenting available data, outlining experimental protocols, and visualizing its complex interactions.
Core Mechanism of Action: Modulation of Neuroinflammation via DRD1 Signaling
The central mechanism of this compound in the context of Alzheimer's disease revolves around its ability to modulate neuroinflammatory responses by interacting with the dopamine D1 receptor (DRD1). Neuroinflammation, primarily driven by the activation of microglia and astrocytes, is a critical component of AD pathogenesis.[1] this compound has been shown to inhibit these neuroinflammatory responses.[1]
Impact on Microglia and Astrocytes
This compound treatment has been demonstrated to reduce the activation of both microglia and astrocytes in the 5xFAD mouse model of AD.[1] In lipopolysaccharide (LPS)-stimulated BV2 microglial cells, this compound downregulates the expression of proinflammatory cytokines.[1] Furthermore, in primary microglial cells from 5xFAD mice, this compound promotes a shift from a disease-associated microglial (DAM) phenotype towards a more homeostatic state. This is evidenced by an increase in the mRNA levels of homeostatic markers, such as cx3cr1 and p2ry12, and a decrease in markers associated with proliferative and lipid-accumulating microglia, like gpnmb and cln3.[2]
Similarly, this compound attenuates the reactivity of astrocytes. In primary astrocytes from 5xFAD mice, it suppresses the mRNA levels of markers associated with AD-reactive astrocytes, including s100β and cxcl10.[2] It also downregulates c1qa, a marker for the interaction between reactive astrocytes and disease-associated microglia.[2]
Direct Interaction with Amyloid-Beta
Beyond its effects on neuroinflammation, this compound has been found to directly bind to Aβ aggregates. This interaction can interfere with the fibrillation of Aβ and tau proteins, suggesting a direct role in mitigating the formation of amyloid plaques and neurofibrillary tangles.[2]
Key Signaling Pathways Modulated by this compound
This compound exerts its effects through the modulation of several key intracellular signaling pathways, primarily downstream of the dopamine D1 receptor.
DRD1/ERK/STAT3 Pathway in Neuroinflammation
In the context of neuroinflammation, this compound inhibits the D1R/ERK/STAT3 signaling pathway.[1] Upon stimulation with inflammatory agents like LPS, the phosphorylation of Extracellular signal-regulated kinase (ERK) and Signal Transducer and Activator of Transcription 3 (STAT3) is increased, leading to a proinflammatory response. This compound has been shown to significantly downregulate this LPS-induced phosphorylation of both ERK and STAT3 in microglial cells.[1]
References
Technical Guide: Synthesis of the Dopamine D2/D3 Receptor Agonist Pramipexole
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The synthesis of the dopamine analogue "CA140" is not described in the public scientific literature. Therefore, this guide provides a detailed synthesis pathway for Pramipexole, a well-established and clinically significant dopamine D2/D3 receptor agonist, as a representative example of this class of compounds.
Introduction
Pramipexole, chemically known as (S)-2-amino-4,5,6,7-tetrahydro-6-(propylamino)benzothiazole, is a non-ergoline dopamine agonist with high affinity for the D2 and D3 dopamine receptors.[1] It is widely prescribed for the treatment of Parkinson's disease and restless legs syndrome.[2][3] The synthesis of Pramipexole in its enantiomerically pure (S)-form is crucial, as this isomer possesses the desired pharmacological activity.[4]
This technical guide outlines a scalable and efficient synthesis of Pramipexole, adapted from a process utilizing the Fukuyama alkylation protocol.[2][5] This method offers advantages in terms of handling intermediates, achieving high conversion rates, and maintaining optical purity throughout the synthesis.[2][5]
Overall Synthesis Pathway
The synthesis begins with the key intermediate, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, and proceeds through a four-step process involving protection of the exocyclic amine, N-alkylation, deprotection, and final salt formation to yield Pramipexole dihydrochloride monohydrate.[2][5]
Experimental Protocols
The following protocols are adapted from the publication "A Novel Scalable Synthesis of Pramipexole" in Organic Process Research & Development.[2]
Step 1: Synthesis of (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide
-
Methodology: The starting material, (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole, is selectively protected at the exocyclic amino group using 2-nitrobenzenesulfonyl chloride.
-
Procedure:
-
Dissolve (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole in pyridine.
-
Cool the solution and add 2-nitrobenzenesulfonyl chloride portion-wise, maintaining the temperature below a specified limit.
-
Stir the reaction mixture until completion, monitored by an appropriate analytical method (e.g., TLC or HPLC).
-
Work up the reaction mixture by adding water and extracting with an organic solvent.
-
The organic phases are combined, dried, and concentrated to yield the protected intermediate.
-
Step 2: Synthesis of (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide
-
Methodology: The protected intermediate undergoes N-alkylation with 1-iodopropane in the presence of a base.
-
Procedure:
-
Dissolve the protected intermediate in a suitable solvent (e.g., DMF).
-
Add potassium carbonate (K2CO3) and 1-iodopropane.
-
Heat the reaction mixture and stir until the reaction is complete.
-
After cooling, perform an aqueous workup and extract the product into an organic solvent.
-
The combined organic layers are washed, dried, and concentrated to give the N-alkylated product.
-
Step 3: Synthesis of Pramipexole (free base)
-
Methodology: The nitrobenzenesulfonyl protecting group is removed using a nucleophilic thiol, such as thioglycolic acid, in the presence of a base.[2]
-
Procedure:
-
Prepare a solution of lithium hydroxide (LiOH) in ethanol and cool to 0-5 °C.[2]
-
Add thioglycolic acid, maintaining the temperature below 25 °C.[2]
-
Add the ethanolic solution of the N-alkylated intermediate.[2]
-
After the reaction is complete, replace the ethanol with dichloromethane and perform an alkaline extraction to remove the byproduct.[2]
-
The organic phases containing the Pramipexole free base are collected and concentrated.[2]
-
Step 4: Synthesis of Pramipexole Dihydrochloride Monohydrate
-
Methodology: The free base is converted to its dihydrochloride monohydrate salt by treatment with hydrochloric acid in a suitable solvent system.[2]
-
Procedure:
-
To the concentrated solution of Pramipexole free base, add ethanol and water.[2]
-
Cool the solution to approximately -10 °C.[2]
-
Pass gaseous hydrogen chloride (HCl) through the solution to precipitate the salt.[2]
-
The suspension is further cooled to -15 °C, and the solid product is collected by filtration.[2]
-
The crude product is dried to yield Pramipexole dihydrochloride monohydrate.[2]
-
Further purification is achieved by recrystallization from a methanol/ethanol mixture.[2]
-
Quantitative Data
| Step | Product | Yield | Purity (HPLC) |
| 1-3 | Crude Pramipexole (from intermediate) | 54% | Not specified |
| 4 | Crude Pramipexole Dihydrochloride Monohydrate | 70% | 94.4% |
| Recrystallization 1 | Purified Salt | 77% | 99.6% |
| Recrystallization 2 | Final Product | 84% | 99.8% |
| Data adapted from "A Novel Scalable Synthesis of Pramipexole".[2] |
Dopamine D2 Receptor Signaling Pathway
Pramipexole exerts its therapeutic effect by acting as an agonist at D2 and D3 dopamine receptors. These are G-protein coupled receptors (GPCRs) that, upon activation, inhibit the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
References
Unraveling the Identity of CA140: A Search for a Neuronal Modulator
Initial investigations into the scientific literature and public databases have revealed no specific neuroactive compound or drug candidate publicly designated as "CA140." Extensive searches for "this compound" in the context of in vitro neuronal cell studies, drug development, or as a chemical inhibitor or agonist have not yielded any relevant results.
The designation "this compound" appears in unrelated contexts, including a catalog number for Calcium Chloride, Dihydrate, USP, EP, BP, JP from Spectrum Chemical, a superplasticizer for the construction industry named FLUBE this compound, and as a route number for a state highway in California. These findings are not pertinent to the requested in-depth technical guide on the effects of a compound on neuronal cells.
It is plausible that "this compound" represents an internal codename for a compound under early-stage development within a pharmaceutical or biotechnology company. Such internal designations are common practice before a compound is publicly disclosed through patents or scientific publications. Without any public disclosure, information regarding its chemical structure, biological targets, and effects on neuronal cells remains confidential.
Consequently, the core requirements of the user's request—summarizing quantitative data, detailing experimental protocols, and visualizing signaling pathways for a compound identified as this compound—cannot be fulfilled at this time due to the absence of publicly available information on a neuro-centric molecule with this identifier.
Further progress on this topic would be contingent on the disclosure of the chemical identity and biological activity of the compound referred to as this compound. Researchers, scientists, and drug development professionals interested in this specific molecule would need to consult internal documentation or await its formal introduction to the scientific community.
The Dopamine Analogue CA140: A Technical Overview of Preclinical Findings
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the currently available preclinical data on CA140, a novel dopamine analogue with therapeutic potential in Alzheimer's disease. The information presented is based on the primary research conducted to date, focusing on its mechanism of action and initial characterization. This document is intended to serve as a resource for researchers and professionals in the field of drug development.
Introduction
This compound is a dopamine analogue that has been shown to penetrate the blood-brain barrier and modulate neuroinflammatory responses.[1] Preclinical studies have investigated its effects on the pathological hallmarks of Alzheimer's disease, including amyloid-beta (Aβ) and tau pathology, as well as its impact on synaptic function and cognition.
Pharmacokinetics and Bioavailability
To date, a comprehensive pharmacokinetic and bioavailability profile for this compound has not been published in the peer-reviewed literature. Key pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), time to maximum concentration (Tmax), and elimination half-life (t½) are not yet publicly available.
The only available data point related to the distribution of this compound comes from a study by Chae et al. (2024), which is summarized in the table below.[1]
Table 1: Available Distribution Data for this compound
| Parameter | Value | Species | Source |
| Brain:Plasma Concentration Ratio | 1.91 ± 0.22 | Mouse | [1] |
This ratio suggests that this compound can cross the blood-brain barrier and achieve a higher concentration in the brain tissue relative to the plasma.[1]
Experimental Protocols
The following methodologies are derived from the primary research publication on this compound by Chae et al. (2024).
Animal Studies
-
Animal Models:
-
Wild-type (WT) mice were used to assess the effects of this compound on cognitive and synaptic function under normal physiological conditions.
-
8-month-old 5xFAD mice, a transgenic model of Alzheimer's disease, were used to investigate the therapeutic effects of this compound on AD-related pathology.[1]
-
-
Drug Administration:
-
This compound was administered daily via intraperitoneal (i.p.) injection at a dose of 30 mg/kg.
-
The vehicle control used was 10% Dimethyl Sulfoxide (DMSO) in a suitable buffer.
-
The treatment duration varied depending on the specific experiment, ranging from 10 to 17 days.[1]
-
Stereotaxic Surgery for AAV Injection
-
Objective: To investigate the dopamine D1 receptor (DRD1)-dependent effects of this compound on cognitive function.
-
Procedure:
-
8-month-old 5xFAD mice were anesthetized and placed in a stereotaxic frame.
-
Adeno-associated virus (AAV) vectors carrying either an shRNA targeting mouse DRD1a (AAV-eGFP-U6-mDRD1a-shRNA) or a control shRNA (AAV-eGFP-U6-shRNA) were injected into the bilateral hippocampal CA1 region.
-
The stereotaxic coordinates for injection were: -2.0 mm anterior-posterior (AP), ±1.5 mm medial-lateral (ML), and -1.55 mm dorsal-ventral (DV) from the bregma.
-
A total volume of 1.0 μL of the AAV solution was injected at a flow rate of 0.3 μL/min.
-
The surgical site was sutured, and the animals were allowed to recover for 21 days before the commencement of the this compound or vehicle treatment regimen.[1]
-
Visualizations
Proposed Signaling Pathway of this compound
The following diagram illustrates the proposed signaling pathway through which this compound is believed to exert its therapeutic effects in the context of Alzheimer's disease, based on the findings of Chae et al. (2024).
Caption: Proposed signaling pathway of this compound in Alzheimer's disease models.
Experimental Workflow for In Vivo Studies
This diagram outlines the general experimental workflow for the in vivo studies investigating the effects of this compound in the 5xFAD mouse model of Alzheimer's disease.
Caption: In vivo experimental workflow for this compound studies in 5xFAD mice.
References
Whitepaper: Early Research Findings on the Efficacy of CA140 in Alzheimer's Disease Models
To provide a comprehensive and accurate technical guide on the early research findings of CA140 efficacy, it is essential to first distinguish between the two different therapeutic agents identified under similar names in early research:
-
This compound (Dopamine Analogue): A compound investigated for its potential in treating Alzheimer's disease.[1][2]
-
A140 (also KL140-III-02): An investigational drug for the treatment of metastatic colorectal cancer.[3]
This guide will focus on the dopamine analogue this compound due to the greater availability of detailed preclinical data on its mechanism of action and efficacy, aligning with the request for an in-depth technical whitepaper.
Audience: Researchers, scientists, and drug development professionals.
Abstract: Recent preclinical studies have identified this compound, a novel dopamine analogue, as a promising therapeutic candidate for Alzheimer's disease (AD). This document synthesizes the early research findings on the efficacy of this compound, detailing its impact on key AD pathologies, including amyloid-beta and tau aggregation, neuroinflammation, and synaptic and cognitive deficits. We present quantitative data from key experiments in structured tables, provide detailed experimental protocols, and visualize the proposed signaling pathways and experimental workflows.
Introduction to this compound and its Proposed Mechanism of Action
This compound is a dopamine analogue that has demonstrated neuroprotective and restorative effects in cellular and animal models of Alzheimer's disease.[1][2] The primary mechanism of action appears to be the modulation of the Dopamine D1 Receptor (DRD1) signaling pathway, which plays a crucial role in memory, learning, and cognitive function.[1] Research suggests that this compound may also directly interact with amyloid-beta (Aβ) peptides, potentially interfering with their aggregation.[1][2] The compound has been shown to ameliorate Aβ and tau pathology, reduce neuroinflammation, and rescue synaptic and cognitive functions in 5xFAD mice, a well-established animal model of AD.[1][2]
Efficacy Data
The following tables summarize the key quantitative findings from early studies on this compound.
Table 1: Effects of this compound on Neuroinflammation Markers in Primary Microglia and Astrocytes from 5xFAD Mice [1][2]
| Cell Type | Marker | Function | Effect of this compound Treatment |
| Primary Microglia | cx3cr1 | Homeostatic microglia marker | Increased mRNA levels |
| p2ry12 | Homeostatic microglia marker | Increased mRNA levels | |
| gpnmb | Proliferative microglia marker | Decreased mRNA levels | |
| cln3 | Lipid-droplet-accumulating microglia marker | Decreased mRNA levels | |
| Primary Astrocytes | s100β | AD-associated reactive astrocyte marker | Suppressed mRNA levels |
| cxcl10 | AD-associated reactive astrocyte marker | Suppressed mRNA levels |
Table 2: Effects of this compound on Cognitive and Synaptic Function [1][2]
| Model | Deficit Model | Measured Outcome | Effect of this compound Treatment |
| Wild-Type Mice | Scopolamine-induced | Long-term memory deficits | Rescued deficits |
| Scopolamine-induced | Dendritic spine number reduction | Rescued deficits | |
| Scopolamine-induced | Long-Term Potentiation (LTP) impairment | Rescued impairment | |
| Aged 5xFAD Mice | Age-related | Cognitive function | Improved function |
| Age-related | Synaptic function | Improved function |
Experimental Protocols
Animal Models
-
Model: 5xFAD transgenic mice were used as a model for Alzheimer's disease. These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with a total of five familial AD mutations, leading to aggressive amyloid deposition. Wild-type (WT) littermates were used as controls.
-
Treatment: this compound was administered to aged 5xFAD mice to assess its effects on AD pathology and cognitive function.[1][2] For acute memory deficit studies, WT mice were injected with scopolamine.[1][2]
Cell Culture Experiments
-
Primary Glial Cell Cultures: Primary microglial and astrocyte cultures were established from the cerebral cortices of neonatal 5xFAD mice. These cultures were treated with this compound to evaluate its effects on neuroinflammatory markers. Gene expression was quantified using quantitative real-time PCR (qRT-PCR) for markers such as cx3cr1, p2ry12, gpnmb, cln3, s100β, and cxcl10.[1][2]
-
Primary Hippocampal Neuron Cultures: Primary hippocampal neurons were cultured to study the effects of this compound on neuronal signaling, dendritic spine formation, and long-term memory.[1]
Behavioral and Electrophysiological Assays
-
Long-Term Memory Assessment: Scopolamine was used to induce long-term memory deficits in WT mice. The ability of this compound to rescue these deficits was likely assessed using standard behavioral paradigms such as the Morris water maze or contextual fear conditioning.[1][2]
-
Long-Term Potentiation (LTP) Measurement: LTP, a cellular correlate of learning and memory, was measured in hippocampal slices. The impairment of LTP by scopolamine and its rescue by this compound was evaluated to assess the compound's effect on synaptic plasticity.[1][2]
Molecular and Cellular Biology Techniques
-
Western Blotting and Immunofluorescence Staining: These techniques were utilized to quantify the levels of key proteins involved in AD pathology (e.g., Aβ, tau) and neuronal signaling pathways (e.g., DRD1, Elk1, CaMKIIα, ERK) in brain tissue and cell lysates.[2]
-
Dendritic Spine Analysis: The number and morphology of dendritic spines, which are critical for synaptic transmission, were analyzed in cultured neurons and brain tissue to assess the impact of this compound on synaptic structure.[1][2]
Visualizations: Signaling Pathways and Workflows
Proposed Signaling Pathways of this compound
The following diagrams illustrate the proposed signaling pathways through which this compound exerts its therapeutic effects in different cell types.
Caption: this compound signaling in aged 5xFAD mice.
Caption: this compound signaling in primary hippocampal neurons.
Experimental Workflow for Assessing this compound Efficacy
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound.
Caption: A representative experimental workflow for this compound evaluation.
Conclusion and Future Directions
The early research on the dopamine analogue this compound indicates its significant potential as a disease-modifying therapy for Alzheimer's disease. By modulating DRD1 signaling, this compound appears to combat key aspects of AD pathology, including neuroinflammation and synaptic dysfunction, leading to improved cognitive outcomes in preclinical models.[1][2] Future research should focus on long-term safety and efficacy studies in more advanced animal models, as well as pharmacokinetic and pharmacodynamic profiling to determine its suitability for clinical development. Further elucidation of the direct interaction between this compound and Aβ peptides could also open new avenues for therapeutic intervention.
References
The Role of CA140 in Modulating Dopamine D1 Receptor Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the dopamine analogue CA140 and its modulatory effects on the Dopamine D1 Receptor (DRD1) signaling pathway. Drawing from recent findings, this document details the mechanism of action of this compound, presents available data in a structured format, and offers comprehensive experimental protocols for key assays. Included are visualizations of the signaling cascades and experimental workflows to facilitate a deeper understanding of the compound's biological activity. This guide is intended for researchers, scientists, and drug development professionals investigating novel therapeutic agents targeting dopaminergic systems, particularly in the context of neurodegenerative diseases such as Alzheimer's.
Introduction
The dopamine D1 receptor (DRD1) is a critical G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, where it plays a pivotal role in regulating motor control, cognition, and reward pathways. Dysregulation of DRD1 signaling has been implicated in a variety of neurological and psychiatric disorders. This compound, a novel dopamine analogue, has recently emerged as a modulator of DRD1 signaling, demonstrating potential therapeutic effects in preclinical models of Alzheimer's disease.[1][2] This compound has been shown to alleviate disease pathology, mitigate neuroinflammation, and restore synaptic and cognitive functions, primarily through its interaction with DRD1.[1][2][3] Understanding the precise mechanisms by which this compound modulates DRD1 signaling is crucial for its further development as a therapeutic agent.
Mechanism of Action of this compound on DRD1 Signaling
This compound functions as a DRD1 agonist, initiating downstream signaling cascades typically associated with the activation of this receptor. The primary mechanism involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This second messenger, in turn, activates Protein Kinase A (PKA), which then phosphorylates a host of downstream targets.
In specific cellular contexts, the modulatory effects of this compound on DRD1 signaling have been shown to diverge into distinct pathways:
-
In primary hippocampal neurons and wild-type mice: this compound promotes long-term memory and dendritic spine formation through the activation of the DRD1/CaMKIIα/ERK signaling pathway .[1][2][3]
-
In a 5xFAD mouse model of Alzheimer's disease: The therapeutic effects of this compound on cognitive and synaptic function are mediated by the DRD1/Elk1 signaling pathway .[1][2]
These findings suggest that this compound's modulation of DRD1 signaling is context-dependent, influencing different downstream effectors in normal versus pathological conditions.
Data Presentation
The following tables summarize the available quantitative and qualitative data regarding the interaction of this compound with the DRD1 signaling pathway.
Table 1: Pharmacological Profile of this compound at DRD1
| Parameter | Value | Method | Cell Line | Reference |
| Binding Affinity (Ki/Kd) | Not Reported | - | - | - |
| Functional Activity | Agonist | cAMP Assay | HEK293 | [2] |
| EC50/IC50 | Not Reported | - | - | - |
Table 2: Concentrations of Compounds Used in Key In Vitro Experiments
| Compound | Concentration(s) | Purpose | Reference |
| This compound | 10 µM, 50 µM, 100 µM | Test Compound (cAMP Assay) | [2] |
| Dopamine (DA) | 10 µM, 100 µM | Positive Control (cAMP Assay) | [2] |
| A77636 | 5 µM | DRD1 Agonist Control | [2] |
| LE300 | 10 µM | DRD1 Antagonist | [2] |
Table 3: Observed Effects of this compound on Downstream Signaling Molecules
| Signaling Molecule | Effect | Experimental Model | Method | Reference |
| cAMP | Increased | HEK293 cells expressing DRD1 | ELISA | [2] |
| p-CaMKIIα | Increased | Wild-Type Mice | Western Blot | [1] |
| p-ERK | Increased | Wild-Type Mice | Western Blot | [1] |
| p-Elk1 | Increased | 5xFAD Mice | Western Blot | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
DRD1 Agonist Activity Assessment via cAMP Assay
This protocol was utilized to determine whether this compound acts as a DRD1 agonist or antagonist.
Materials:
-
HEK293 cells
-
Opti-MEM® (Invitrogen)
-
Fetal Bovine Serum (FBS, Life Technologies, Inc.)
-
eGFP-tagged DRD1 constructs
-
FuGENE® 6 (Roche)
-
DRD1 antagonist: LE300
-
DRD1 agonist: A77636
-
Dopamine (DA)
-
This compound
-
DMSO
-
0.1 M HCl buffer
-
cAMP Complete ELISA Kit (Enzo Life Sciences)
-
12-well plates
Procedure:
-
Cell Culture: Maintain HEK293 cells in Opti-MEM® supplemented with 10% FBS in a 5% CO2 incubator.
-
Seeding: Seed the cells in 12-well plates at a density of 30 x 10^4 cells per well.
-
Transfection: Twenty-four hours after seeding, transiently transfect the cells with eGFP-tagged DRD1 constructs or control constructs using FuGENE® 6 according to the manufacturer's protocol.
-
Pre-treatment: Twenty-four hours post-transfection, wash the cells with serum-free media. Treat the cells with either the DRD1 antagonist LE300 (10 µM) or vehicle (DMSO) for 30 minutes.
-
Treatment: Following pre-treatment, treat the cells with a DRD1 agonist (A77636, 5 µM), dopamine (10 or 100 µM), this compound (10, 50, or 100 µM), or vehicle (1% DMSO) for 1 hour.
-
Cell Lysis: Resuspend the cells in 200 µL of 0.1 M HCl buffer and incubate for 10 minutes at room temperature.
-
Centrifugation: Centrifuge the cell lysates at 600 x g for 10 minutes at 4°C to pellet cellular debris.
-
cAMP Measurement: Collect the supernatant and measure the cAMP levels using the cAMP Complete ELISA Kit following the manufacturer's instructions.
Western Blot Analysis of DRD1 Downstream Signaling
This generalized protocol is for the detection of phosphorylation of key downstream proteins such as CaMKIIα, ERK, and Elk1.
Materials:
-
Tissue or cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific for total and phosphorylated forms of CaMKIIα, ERK, and Elk1)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Homogenize tissue samples or lyse cells in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. To control for loading differences, normalize the intensity of the phospho-protein band to the intensity of the total protein band.
Electrophysiological Measurement of Long-Term Potentiation (LTP)
This protocol provides a general framework for assessing the effect of this compound on LTP in hippocampal slices.
Materials:
-
Artificial cerebrospinal fluid (aCSF)
-
Dissection tools
-
Vibratome
-
Recording chamber with perfusion system
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation: Acutely prepare hippocampal slices (e.g., 300-400 µm thick) from mice using a vibratome in ice-cold, oxygenated aCSF.
-
Recovery: Allow the slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
Recording Setup: Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at a constant rate.
-
Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Baseline Recording: Record stable baseline fEPSPs for at least 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Drug Application: Apply this compound or vehicle to the perfusion bath and continue baseline recording.
-
LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one or more trains of 100 Hz for 1 second).
-
Post-HFS Recording: Record fEPSPs for at least 60 minutes post-HFS to measure the potentiation of the synaptic response.
-
Data Analysis: Normalize the fEPSP slope to the pre-HFS baseline. LTP is quantified as the percentage increase in the fEPSP slope in the last 10 minutes of the recording compared to the baseline.
Conclusion
This compound represents a promising therapeutic candidate for neurodegenerative disorders, acting as an agonist at the DRD1 receptor. Its ability to modulate distinct downstream signaling pathways, namely the DRD1/CaMKIIα/ERK and DRD1/Elk1 cascades, highlights its potential to restore neuronal function in both healthy and diseased states. While the qualitative effects of this compound are becoming clearer, further research is required to quantify its pharmacological profile, including its binding affinity and functional potency at the DRD1 receptor. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug developers to further investigate the therapeutic potential of this compound and other DRD1-targeting compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. The dopamine analogue this compound alleviates AD pathology, neuroinflammation, and rescues synaptic/cognitive functions by modulating DRD1 signaling or directly binding to Abeta - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Journal of Neuroinflammation 1/2024 | springermedizin.de [springermedizin.de]
Unable to Identify "CA140" as a Therapeutic Target
A comprehensive search of publicly available scientific literature and databases did not yield any specific information on a molecule designated "CA140" in the context of therapeutic targets.
Initial investigations using the query "this compound therapeutic target" and more specific searches for "this compound protein," "this compound gene," and "this compound molecule" did not identify a recognized biological entity that is currently being investigated as a therapeutic target for drug development.
The search results included references to:
-
Calcium (Ca2+) signaling: A ubiquitous second messenger involved in numerous cellular processes. While a critical area of research for therapeutic intervention, it is not specific to a molecule named "this compound."
-
Calreticulin: An endoplasmic reticulum resident protein involved in calcium homeostasis and glycoprotein folding, which is being explored as a therapeutic target. However, this is distinct from "this compound."
-
A plant-related gene: One search result mentioned a "cab140 gene" in the plant Arabidopsis and a corresponding DNA-binding protein, "CA-1." This is related to plant biology and is not a therapeutic target for human diseases.
Other mentions of "this compound" in the search results were in unrelated contexts, such as product codes or numerical values in scientific papers.
Based on the conducted searches, "this compound" does not appear to be a standard or widely recognized name for a gene, protein, or other molecule that is a subject of therapeutic target research in the public domain. It is possible that "this compound" may be:
-
A typographical error.
-
An internal project name or code not yet disclosed in public literature.
-
A very new or niche molecule that has not yet been widely documented.
Without a clear and accurate identification of the molecule of interest, it is not possible to provide an in-depth technical guide on its potential therapeutic targets, including data presentation, experimental protocols, and signaling pathway diagrams as requested.
We recommend verifying the name and any alternative designations for the molecule of interest to enable a more fruitful search for the required information.
Methodological & Application
Application Notes and Protocols for the Administration of CA140 in Mouse Models of Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of CA140, a dopamine analogue, in mouse models of Alzheimer's disease (AD). The information is intended to guide researchers in designing and executing preclinical studies to evaluate the therapeutic potential of this compound.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction, neuroinflammation, and cognitive decline.[1][2][3] Recent research has identified this compound, a dopamine analogue, as a promising therapeutic candidate. Studies have shown that this compound can cross the blood-brain barrier and exert neuroprotective effects in the brain.[4][5] Specifically, in the 5xFAD mouse model of AD, this compound has been demonstrated to reduce Aβ and tau pathology, mitigate neuroinflammation, and improve synaptic and cognitive functions.[4][5] These effects are believed to be mediated through the modulation of dopamine D1 receptor (DRD1) signaling and direct interaction with Aβ aggregates.[4]
Data Presentation
The following table summarizes the key quantitative parameters for the administration of this compound in a 5xFAD mouse model of AD as reported in preclinical studies.[4][5]
| Parameter | Value | Reference |
| Compound | This compound | [4][5] |
| Animal Model | 5xFAD mice | [4][5] |
| Age of Mice | 3 months or 8 months | [4][5] |
| Sex of Mice | Male | [4] |
| Dosage | 30 mg/kg | [4][5] |
| Route of Administration | Intraperitoneal (i.p.) injection | [4][5] |
| Vehicle | 10% DMSO in saline or PBS | [4][5] |
| Frequency of Administration | Daily | [4][5] |
| Duration of Treatment | 14 or 17 days | [4] |
| Reported Effects | Reduced Aβ/tau fibrillation, decreased Aβ plaque number, reduced tau hyperphosphorylation, inhibited neuroinflammation (NLRP3 activation), improved synaptic and cognitive function. | [4] |
Experimental Protocols
This section provides a detailed methodology for the administration of this compound to a 5xFAD mouse model of Alzheimer's disease via intraperitoneal injection.
1. Materials and Reagents
-
This compound compound
-
Dimethyl sulfoxide (DMSO)
-
Sterile phosphate-buffered saline (PBS) or saline (0.9% NaCl)
-
5xFAD transgenic mice (and wild-type littermates as controls)
-
Standard mouse housing and husbandry equipment
-
Sterile 1 mL syringes with 25-27 gauge needles
-
Animal scale
-
70% ethanol for disinfection
2. Preparation of this compound Solution
-
Vehicle Preparation: Prepare a sterile 10% DMSO solution by mixing one part DMSO with nine parts sterile PBS or saline. For example, to prepare 10 mL of vehicle, mix 1 mL of DMSO with 9 mL of sterile PBS.
-
This compound Stock Solution: It is recommended to prepare a stock solution of this compound in 100% DMSO at a higher concentration to facilitate daily dilutions. The stability of this compound in DMSO should be determined.
-
Working Solution Preparation:
-
On each day of injection, prepare a fresh working solution of this compound in the 10% DMSO vehicle.
-
Calculate the required amount of this compound based on the mean body weight of the mice to be injected and the target dose of 30 mg/kg.
-
The injection volume should be kept consistent, typically between 5-10 mL/kg body weight. For a 25g mouse, a 10 mL/kg volume would be 250 µL.
-
Example Calculation for a 25g mouse at 10 mL/kg injection volume:
-
Dose = 30 mg/kg
-
Concentration needed = 3 mg/mL (30 mg/kg / 10 mL/kg)
-
To prepare 1 mL of the working solution, dissolve 3 mg of this compound in 1 mL of 10% DMSO vehicle.
-
-
Vortex the solution until the this compound is completely dissolved.
-
3. Animal Handling and Administration Procedure
-
Animal Acclimation: Allow mice to acclimate to the housing facility for at least one week before the start of the experiment.
-
Randomization: Randomly assign mice to treatment (this compound) and vehicle control groups.
-
Body Weight Measurement: Weigh each mouse immediately before injection to ensure accurate dosing.
-
Restraint: Gently restrain the mouse by scruffing the back of the neck to expose the abdomen. Proper handling is crucial to minimize stress to the animal.
-
Injection Site: The intraperitoneal injection should be administered in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.
-
Injection:
-
Disinfect the injection site with 70% ethanol.
-
Insert the needle at a 15-20 degree angle.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate improper needle placement (e.g., in a blood vessel or organ).
-
Slowly inject the calculated volume of the this compound solution or vehicle.
-
-
Post-injection Monitoring: After injection, return the mouse to its home cage and monitor for any signs of distress or adverse reactions.
-
Daily Repetition: Repeat the injection procedure daily for the entire duration of the study (e.g., 14 or 17 days).
Visualization of Experimental Workflow and Signaling Pathway
Below are diagrams created using the DOT language to illustrate the experimental workflow and the proposed signaling pathway of this compound in AD mouse models.
Caption: Experimental workflow for this compound administration in AD mouse models.
Caption: Proposed signaling pathway of this compound in Alzheimer's disease.
References
- 1. Behavioral assays with mouse models of Alzheimer’s disease: practical considerations and guidelines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inducing Agents for Alzheimer’s Disease in Animal Models [xiahepublishing.com]
- 3. Preclinical Models for Alzheimer’s Disease: Past, Present, and Future Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The dopamine analogue this compound alleviates AD pathology, neuroinflammation, and rescues synaptic/cognitive functions by modulating DRD1 signaling or directly binding to Abeta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The small molecule this compound inhibits the neuroinflammatory response in wild-type mice and a mouse model of AD - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for dissolving CA140 for cell culture experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
CA140 is a novel dopamine analogue that has demonstrated significant potential in preclinical studies for neurodegenerative diseases, particularly Alzheimer's disease.[1][2] Its mechanism of action involves the modulation of the dopamine D1 receptor (DRD1) signaling pathway, leading to a reduction in neuroinflammation and amyloid-beta/tau pathology.[1][2] This document provides a detailed protocol for the dissolution of this compound for use in cell culture experiments and outlines key experimental procedures to investigate its biological activity.
Introduction
Neuroinflammation is a key pathological feature of many neurodegenerative disorders. The dopamine analogue this compound has emerged as a promising therapeutic candidate due to its ability to mitigate neuroinflammatory responses.[1][2] this compound exerts its effects through the dopamine D1 receptor (DRD1), a G-protein coupled receptor, influencing downstream signaling cascades such as the ERK and STAT3 pathways.[1] Understanding the precise methodology for preparing and applying this compound in in vitro models is crucial for accurate and reproducible research. This protocol details the steps for dissolving this compound and provides a framework for assessing its efficacy in a neuroinflammation cell culture model.
Product Information
| Product Name | This compound |
| Chemical Nature | Dopamine Analogue |
| Molecular Target | Dopamine D1 Receptor (DRD1) |
| Primary Application | Research in neuroinflammation and neurodegenerative diseases |
| Storage | Store stock solutions at -20°C or -80°C for long-term storage. |
Protocol for Dissolving this compound
This protocol describes the preparation of a stock solution of this compound and its subsequent dilution for use in cell culture experiments. Given that this compound has been successfully used in animal studies by dissolving it in 10% Dimethyl Sulfoxide (DMSO), a similar approach is adapted for in vitro use, with careful consideration for the final DMSO concentration in the cell culture medium.[2]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile cell culture medium appropriate for the cell line being used
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Preparation of a 10 mM Stock Solution:
-
Aseptically weigh out the desired amount of this compound powder.
-
In a sterile microcentrifuge tube, dissolve the this compound powder in cell culture grade DMSO to create a 10 mM stock solution. For example, to prepare 1 ml of a 10 mM stock solution, dissolve the appropriate mass of this compound in 1 ml of DMSO.
-
Gently vortex or pipette up and down to ensure the compound is completely dissolved.
-
Store the 10 mM stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare intermediate dilutions of the stock solution in sterile cell culture medium as needed.
-
Further dilute the intermediate solutions into the final cell culture medium to achieve the desired final concentrations for your experiment (e.g., 1 µM, 5 µM, 10 µM).
-
Crucially, ensure that the final concentration of DMSO in the cell culture medium does not exceed a level that is toxic to the specific cell type being used. For primary neurons, the final DMSO concentration should be kept at or below 0.25%-0.5%.[3][4] It is recommended to perform a vehicle control experiment with the same final DMSO concentration to assess any solvent-induced effects.
-
Experimental Protocols
Neuroinflammation Assay in Microglia
This protocol outlines an experiment to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.
Cell Line: BV2 microglial cells or primary microglia.
Materials:
-
Plated BV2 microglial cells or primary microglia
-
Lipopolysaccharide (LPS)
-
This compound working solutions
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Reagents for RNA extraction, reverse transcription, and quantitative PCR (qPCR) or ELISA kits for cytokine measurement.
Procedure:
-
Cell Seeding: Seed BV2 or primary microglial cells in appropriate culture plates (e.g., 24-well or 96-well plates) at a density that allows for optimal growth and treatment. Allow the cells to adhere and grow for 24 hours.
-
LPS Stimulation and this compound Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle (DMSO at the same final concentration as the highest this compound dose) for a specified period (e.g., 1 hour).
-
Following pre-treatment, stimulate the cells with LPS (e.g., 1 µg/mL) for a designated time (e.g., 6 or 24 hours) to induce an inflammatory response. Include a control group of cells that are not treated with LPS or this compound.
-
-
Endpoint Analysis:
-
For qPCR analysis of pro-inflammatory gene expression:
-
After the treatment period, wash the cells with PBS and lyse them for RNA extraction.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qPCR to measure the relative expression levels of pro-inflammatory genes such as IL-1β, TNF-α, and IL-6. Normalize the expression to a housekeeping gene.
-
-
For ELISA analysis of pro-inflammatory cytokine secretion:
-
Collect the cell culture supernatant after the treatment period.
-
Perform ELISAs to quantify the concentration of secreted pro-inflammatory cytokines such as IL-1β, TNF-α, and IL-6.
-
-
Quantitative Data
The following table summarizes the reported effects of this compound on LPS-stimulated microglial cells.
| Cell Type | Treatment | Concentration of this compound | Measured Parameter | Result | Reference |
| BV2 Microglia | LPS (1 µg/mL) + this compound | 10 µM | IL-1β mRNA levels | Significant reduction in LPS-induced IL-1β expression | [1] |
| BV2 Microglia | LPS (1 µg/mL) + this compound | 10 µM | TNF-α mRNA levels | Reduction in LPS-induced TNF-α expression | [1] |
| BV2 Microglia | LPS (1 µg/mL) + this compound | 10 µM | IL-6 mRNA levels | Reduction in LPS-induced IL-6 expression | [1] |
| Primary Microglia | LPS + this compound | Not specified | Pro-inflammatory cytokines | Reduction in pro-inflammatory cytokine levels | [1] |
Note: For more detailed quantitative analysis, it is recommended to perform dose-response experiments and determine IC50 values for the inhibition of inflammatory markers.
Visualizations
Dopamine D1 Receptor (DRD1) Signaling Pathway
The following diagram illustrates the key signaling pathways activated by the Dopamine D1 Receptor, which is the primary target of this compound.
References
- 1. The dopamine analogue this compound alleviates AD pathology, neuroinflammation, and rescues synaptic/cognitive functions by modulating DRD1 signaling or directly binding to Abeta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dopamine analogue this compound alleviates AD pathology, neuroinflammation, and rescues synaptic/cognitive functions by modulating DRD1 signaling or directly binding to Abeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Mechanisms for the Modulation of Dopamine D1 Receptor Signaling in Striatal Neurons [frontiersin.org]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Studies of MEK Inhibitors, Featuring Trametinib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of dosage recommendations and protocols for in vivo studies using the MEK inhibitor, Trametinib, as a representative example for small molecule inhibitors targeting the MAPK signaling pathway. The information is intended to guide researchers in designing and executing preclinical efficacy and tolerability studies.
Introduction
The Ras/Raf/MEK/ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Its aberrant activation is a hallmark of many cancers, making it a key target for therapeutic intervention. Trametinib is a highly selective, allosteric inhibitor of MEK1 and MEK2, the downstream kinases in this pathway. By inhibiting MEK, Trametinib prevents the phosphorylation and activation of ERK, leading to the suppression of tumor cell growth. These notes will detail the in vivo application of Trametinib in various mouse models, providing a framework for preclinical evaluation of similar targeted therapies.
Mechanism of Action: The MAPK Signaling Pathway
The MAPK pathway is a cascade of protein kinases that transduces signals from extracellular stimuli to the nucleus, regulating gene expression and cellular processes. The pathway is often initiated by the activation of receptor tyrosine kinases (RTKs), which in turn activate the small GTPase Ras. Activated Ras recruits and activates Raf kinases, which then phosphorylate and activate MEK1 and MEK2. MEK kinases are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2. Activated ERK translocates to the nucleus to regulate transcription factors involved in cell cycle progression and survival. Trametinib specifically binds to and inhibits the activity of MEK1/2, thereby blocking the entire downstream signaling cascade.
Quantitative Data Summary for Trametinib In Vivo Studies
The following table summarizes various dosages and administration routes of Trametinib used in preclinical mouse models. It is crucial to note that the optimal dose and schedule can vary significantly depending on the animal model, tumor type, and experimental goals (e.g., monotherapy vs. combination therapy, efficacy vs. toxicity studies).
| Animal Model | Cancer Type | Dosage | Administration Route | Vehicle | Treatment Schedule | Key Findings/Observations | Reference |
| CBA/CaJ Mice | Cisplatin-Induced Hearing Loss Model | 0.1, 0.2, 1 mg/kg | Oral Gavage | Not Specified | Twice daily for 5 days, in cycles. | 1 mg/kg was protective but toxic when combined with cisplatin. 0.2 mg/kg showed protection with better survival.[1] | [1] |
| Nude Mice | Mucosal Melanoma Xenograft | 5.0 mg/kg | Oral Gavage | 0.5% hydroxypropyl methylcellulose / 0.2% Tween | Daily for 3 consecutive days. | Pathway inhibition (reduced p-ERK) was observed in tumors. | [2] |
| C3B6 F1 Hybrid Mice | General Tolerability Study | 0.29, 0.58, 1.44, 2.88, 11.52 mg/kg | In-feed | Not Applicable | Continuous for 4 weeks. | 1.44 mg/kg and higher inhibited ERK1/2 phosphorylation. 11.52 mg/kg led to significant body weight reduction.[3] | [3][4] |
| B6D2F1 Mice | Graft-versus-Host Disease (GVHD) Model | 0.1, 0.3, 2.0 mg/kg | Oral Gavage | Not Specified | Daily from day 0 to day 30. | 0.1 and 0.3 mg/kg suppressed GVHD. 2.0 mg/kg caused severe body weight loss and mortality.[5] | [5] |
| NSG Mice | MLL-rearranged ALL Xenograft | 5, 30 mg/kg | Intraperitoneal Injection | Not Specified | 3 times per week. | 30 mg/kg was highly toxic. 5 mg/kg was tolerable for up to 28 days and reduced ERK phosphorylation in vivo.[6] | [6] |
| SCID Beige Mice | Rhabdomyosarcoma Xenograft | Not specified, but used in combination | Oral Gavage | Not Specified | Daily for 28-35 days. | Combination with ganitumab was well-tolerated and efficacious in one xenograft model.[7] | [7] |
| Nude Mice | Renal Cell Carcinoma Xenograft | 1 mg/kg/day | Oral Gavage | Not Specified | Daily. | Combination with sunitinib was more effective than either drug alone. No overt toxicity was observed.[8] | [8] |
| Nude Mice | NRAS-mutant Melanoma Xenograft | Not specified, but used in combination | Not Specified | Not Specified | Not Specified | Combination with metformin synergistically reduced tumor growth.[9] | [9] |
Detailed Experimental Protocol: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
This protocol provides a general framework for assessing the anti-tumor efficacy of a MEK inhibitor like Trametinib in a subcutaneous mouse xenograft model.
1. Cell Culture and Implantation
-
Culture human cancer cells (e.g., melanoma, colorectal, or pancreatic cancer cell lines with known MAPK pathway mutations) under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend them in a sterile, serum-free medium or a mixture of medium and Matrigel (1:1 ratio) at a concentration of 5-10 x 106 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of immunocompromised mice (e.g., athymic nude or SCID mice, 6-8 weeks old).
2. Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.
-
Once tumors reach a predetermined size (e.g., 100-200 mm3), randomize the mice into treatment and control groups (typically 8-10 mice per group).[2][8]
3. Drug Formulation and Administration
-
Formulation: Prepare Trametinib for oral administration by suspending it in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC) with 0.2% Tween 80 in water.[2] Prepare fresh suspensions regularly.
-
Dosage: Based on literature, a starting dose of 1-5 mg/kg for daily oral gavage is a reasonable range for efficacy studies.[2][8]
-
Administration: Administer the drug suspension or vehicle control to the respective groups via oral gavage once daily. Ensure consistent timing of administration.
4. Monitoring and Endpoints
-
Continue to measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity, such as significant weight loss (>15-20%), lethargy, ruffled fur, or other signs of distress.[3][4][5]
-
The primary endpoint is typically tumor growth inhibition (TGI). The study can be terminated when tumors in the control group reach a specific size (e.g., 1500-2000 mm3) or after a fixed duration of treatment.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., Western blot for p-ERK, immunohistochemistry, etc.).
Considerations for In Vivo Studies
-
Toxicity: High doses of Trametinib can lead to toxicity, including weight loss and mortality, especially in combination with other agents like cisplatin or in sensitive models like GVHD.[1][5][6] Careful dose-finding and tolerability studies are essential before initiating large-scale efficacy experiments.
-
Pharmacokinetics: The oral bioavailability of Trametinib is approximately 72% in humans, with a time to peak concentration of about 1.5 hours.[10] While detailed mouse pharmacokinetic data can vary, oral gavage is a common and effective administration route.
-
Combination Therapies: Trametinib is frequently used in combination with other targeted agents (e.g., BRAF inhibitors like Dabrafenib) or chemotherapy.[9][11][12] Such combinations can enhance efficacy but may also increase toxicity, necessitating careful dose adjustments.
-
Pharmacodynamic Markers: To confirm target engagement in vivo, it is recommended to measure the levels of phosphorylated ERK (p-ERK) in tumor tissue from a satellite group of animals at various time points after drug administration. A significant reduction in p-ERK indicates effective MEK inhibition.[2][6]
These application notes and protocols are intended as a guide. Researchers must adapt these methodologies to their specific research questions, cell lines, and animal models, while adhering to all institutional and national guidelines for animal welfare.
References
- 1. FDA-Approved MEK1/2 Inhibitor, Trametinib, Protects Mice from Cisplatin and Noise-Induced Hearing Loss - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The MEK inhibitor trametinib separates murine graft-versus-host disease from graft-versus-tumor effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Trametinib inhibits RAS-mutant MLL-rearranged acute lymphoblastic leukemia at specific niche sites and reduces ERK phosphorylation in vivo | Haematologica [haematologica.org]
- 7. The combination of trametinib and ganitumab is effective in RAS-mutated PAX-fusion negative rhabdomyosarcoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Metformin and trametinib have synergistic effects on cell viability and tumor growth in NRAS mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Studying Synaptic Plasticity with CA140
For Researchers, Scientists, and Drug Development Professionals
Introduction
CA140 is a novel dopamine analogue that has demonstrated significant potential in the study of synaptic plasticity and its role in cognitive function. Recent research has highlighted its ability to modulate key signaling pathways involved in learning and memory, making it a valuable tool for investigating the molecular mechanisms underlying these processes. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in studying synaptic plasticity.
Mechanism of Action
This compound primarily acts as a modulator of the Dopamine Receptor D1 (DRD1) signaling pathway. Its effects on synaptic plasticity are mediated through the downstream activation of Calcium/calmodulin-dependent protein kinase IIα (CaMKIIα) and the Extracellular signal-regulated kinase (ERK) signaling cascades. By influencing these pathways, this compound has been shown to promote long-term memory and the formation of dendritic spines, which are crucial for synaptic strength and connectivity.
Data Presentation
The following table summarizes the key quantitative findings related to the effects of this compound on synaptic function.
| Parameter | Observation | Species/Model | Reference |
| Cognitive Function | Promoted long-term memory. | Wild-type mice | |
| Synaptic Structure | Increased dendritic spine formation. | Primary hippocampal neurons | |
| Pathology Amelioration | Reduced Aβ/tau fibrillation and plaque number. | Aged 5xFAD mice | |
| Neuroinflammation | Decreased neuroinflammation. | Aged 5xFAD mice, primary astrocytes/microglia |
Signaling Pathways
The signaling cascade initiated by this compound involves the activation of DRD1, which in turn influences two major downstream pathways critical for synaptic plasticity.
Caption: Signaling pathway of this compound in promoting synaptic plasticity.
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound on synaptic plasticity.
Protocol 1: In Vitro Long-Term Potentiation (LTP) Recording in Hippocampal Slices
Objective: To assess the effect of this compound on the induction and maintenance of LTP at Schaffer collateral-CA1 synapses.
Materials:
-
Acute hippocampal slices (300-400 µm) from rodents.
-
Artificial cerebrospinal fluid (aCSF) of appropriate composition.
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO).
-
Field potential recording setup (amplifier, digitizer, stimulation electrodes).
-
High-frequency stimulation (HFS) protocol parameters.
Procedure:
-
Prepare acute hippocampal slices and allow them to recover in oxygenated aCSF for at least 1 hour.
-
Transfer a slice to the recording chamber and perfuse with aCSF at a constant flow rate.
-
Position a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
Establish a stable baseline of fEPSPs for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
Apply this compound at the desired concentration to the perfusion bath and continue baseline recording for another 20-30 minutes to assess its effect on basal synaptic transmission.
-
Induce LTP using a standard high-frequency stimulation (HFS) protocol (e.g., one or multiple trains of 100 Hz for 1 second).
-
Continue recording fEPSPs for at least 60 minutes post-HFS to monitor the maintenance of LTP.
-
Analyze the data by normalizing the fEPSP slope to the pre-HFS baseline and comparing the degree of potentiation between this compound-treated and vehicle-treated control slices.
Protocol 2: Dendritic Spine Density Analysis in Primary Hippocampal Neurons
Objective: To quantify the effect of this compound on the density and morphology of dendritic spines.
Materials:
-
Primary hippocampal neuron cultures.
-
This compound stock solution.
-
Fluorescent markers for neuronal morphology (e.g., GFP-expressing plasmid, DiI).
-
Fixatives (e.g., 4% paraformaldehyde).
-
Confocal microscope and image analysis software.
Procedure:
-
Culture primary hippocampal neurons to the desired developmental stage (e.g., DIV 14-21).
-
Treat the neuronal cultures with this compound at various concentrations or a vehicle control for a specified duration (e.g., 24-48 hours).
-
Fix the cells with 4% paraformaldehyde.
-
Label the neurons to visualize dendritic morphology. This can be achieved through transfection with a fluorescent protein like GFP prior to treatment or by post-fixation labeling with a lipophilic dye like DiI.
-
Acquire high-resolution images of dendritic segments from pyramidal neurons using a confocal microscope.
-
Use image analysis software (e.g., ImageJ with NeuronJ plugin) to quantify the number of dendritic spines per unit length of the dendrite.
-
Categorize spines based on their morphology (e.g., thin, stubby, mushroom) if desired.
-
Statistically compare the spine density and morphology between this compound-treated and control groups.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound.
Caption: General experimental workflow for studying this compound.
Conclusion
This compound represents a promising pharmacological tool for the investigation of synaptic plasticity. Its defined mechanism of action through the DRD1/CaMKIIα/ERK pathways provides a clear framework for designing and interpreting experiments. The protocols outlined above offer a starting point for researchers to explore the multifaceted effects of this compound on synaptic function and its potential therapeutic applications in cognitive disorders.
Application Notes and Protocols for CA140: A Dopamine D1 Receptor Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
CA140 is a novel dopamine analogue designed to overcome the inherent instability of dopamine, which is prone to self-polymerization. Synthesized through the acylation of the primary amine of dopamine with N-methylisatoic anhydride, this compound exhibits improved stability and the ability to cross the blood-brain barrier. Recent studies have highlighted its role as a modulator of the dopamine D1 receptor (DRD1), demonstrating therapeutic potential in preclinical models of neuroinflammatory and neurodegenerative diseases, such as Alzheimer's disease. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in investigating dopamine receptor function.
Mechanism of Action
This compound primarily functions as a modulator of the dopamine D1 receptor. In cellular and animal models, it has been shown to influence DRD1 signaling pathways, leading to downstream effects on neuroinflammation and synaptic plasticity. Specifically, this compound has been observed to regulate DRD1 levels and inhibit the lipopolysaccharide (LPS)-induced phosphorylation of ERK and STAT3, key components of inflammatory signaling cascades. Furthermore, in a mouse model of Alzheimer's disease, the therapeutic effects of this compound on cognitive function and pathology were found to be dependent on DRD1/Elk1 signaling.
The following diagram illustrates the proposed signaling pathway of this compound in the context of neuroinflammation.
Caption: Proposed signaling pathway of this compound in modulating neuroinflammation via the DRD1/ERK/STAT3 axis.
Quantitative Data
While the primary literature highlights the modulatory effects of this compound on DRD1 signaling, specific quantitative data on its binding affinity (Ki) and functional potency (EC50/IC50) across various dopamine receptor subtypes are not yet publicly available in the reviewed literature. The initial characterization focused on its anti-inflammatory effects and its dependence on DRD1. Researchers are encouraged to perform receptor binding and functional assays to determine the complete pharmacological profile of this compound.
Experimental Protocols
The following are detailed protocols for key experiments to investigate the function of this compound at dopamine receptors.
Protocol 1: Radioligand Binding Assay for Dopamine D1 Receptor
This protocol is designed to determine the binding affinity (Ki) of this compound for the dopamine D1 receptor using a competitive binding assay with a known radiolabeled D1 antagonist, such as [³H]SCH23390.
Materials:
-
HEK293 cells stably expressing human dopamine D1 receptor (or other suitable cell line)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂
-
[³H]SCH23390 (radioligand)
-
Non-labeled SCH23390 (for determining non-specific binding)
-
This compound (test compound)
-
96-well plates
-
Scintillation vials and scintillation cocktail
-
Liquid scintillation counter
-
Glass fiber filters (e.g., Whatman GF/B)
-
Filtration apparatus
Workflow Diagram:
Caption: Workflow for determining the binding affinity of this compound to the D1 receptor.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture HEK293-D1 cells to ~80-90% confluency.
-
Harvest cells, wash with PBS, and centrifuge.
-
Resuspend the cell pellet in ice-cold membrane preparation buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with membrane preparation buffer and resuspend in a known volume of assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).
-
-
Binding Assay:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, [³H]SCH23390 (at a concentration near its Kd), and assay buffer.
-
Non-specific Binding: Cell membranes, [³H]SCH23390, and a high concentration of non-labeled SCH23390 (e.g., 10 µM).
-
Competitive Binding: Cell membranes, [³H]SCH23390, and varying concentrations of this compound.
-
-
Incubate the plate for 60-90 minutes at room temperature.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus.
-
Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Accumulation Assay for Dopamine D1 Receptor Functional Activity
This protocol measures the ability of this compound to stimulate or inhibit the production of cyclic AMP (cAMP) downstream of D1 receptor activation. Since D1 receptors are Gs-coupled, an agonist will increase cAMP levels.
Materials:
-
HEK293 cells stably expressing human dopamine D1 receptor
-
Cell culture medium
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX, a phosphodiesterase inhibitor)
-
This compound (test compound)
-
Dopamine or a known D1 agonist (e.g., SKF-81297) as a positive control
-
D1 antagonist (e.g., SCH23390) for validation
-
Commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based)
-
96-well or 384-well plates
Workflow Diagram:
Caption: Workflow for assessing the functional activity of this compound via a cAMP assay.
Procedure:
-
Cell Seeding:
-
Seed HEK293-D1 cells into 96-well or 384-well plates at an appropriate density and allow them to attach overnight.
-
-
Compound Treatment:
-
Remove the culture medium and replace it with stimulation buffer containing varying concentrations of this compound, a positive control agonist, or vehicle.
-
To confirm the effect is D1 receptor-mediated, a separate set of wells can be pre-incubated with a D1 antagonist before adding this compound.
-
-
Incubation:
-
Incubate the plate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Following incubation, lyse the cells (if required by the specific kit) and measure the intracellular cAMP levels using a commercial cAMP assay kit. Follow the manufacturer's instructions for the detection procedure (e.g., adding detection reagents and measuring fluorescence or luminescence).
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the logarithm of the this compound concentration.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
-
Protocol 3: In Vivo Administration of this compound in Mice
This protocol provides a general guideline for the intraperitoneal (i.p.) administration of this compound to mice for investigating its effects on behavior, neuroinflammation, or other physiological parameters.
Materials:
-
This compound
-
Vehicle solution (e.g., 10% DMSO in saline)
-
Mice (e.g., wild-type or a disease model such as 5xFAD)
-
Sterile syringes and needles (e.g., 27-gauge)
-
Animal scale
Procedure:
-
Preparation of this compound Solution:
-
Dissolve this compound in the vehicle solution to the desired final concentration. For example, to achieve a dose of 30 mg/kg in a 25 g mouse with an injection volume of 100 µL, the concentration would be 7.5 mg/mL. Ensure the solution is homogenous.
-
-
Animal Handling and Dosing:
-
Weigh each mouse to determine the precise injection volume.
-
Gently restrain the mouse and administer the this compound solution or vehicle via intraperitoneal injection.
-
-
Experimental Timeline:
-
The frequency and duration of administration will depend on the specific experimental design. For chronic studies, daily injections for 10-17 days have been reported.
-
-
Outcome Measures:
-
Following the treatment period, various assessments can be performed, including:
-
Behavioral tests: To evaluate cognitive function (e.g., Y-maze, novel object recognition).
-
Tissue collection: Brain tissue can be collected for immunohistochemistry, Western blotting, ELISA, or RNA sequencing to analyze changes in protein levels, phosphorylation status, and gene expression related to dopamine signaling and neuroinflammation.
-
-
Conclusion
This compound is a promising research tool for investigating the role of the dopamine D1 receptor in various physiological and pathological processes. Its improved stability and brain penetrance make it a valuable compound for both in vitro and in vivo studies. The protocols provided here offer a starting point for the detailed characterization and application of this compound in dopamine receptor research. Further studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.
Application Notes and Protocols: Experimental Design for Testing CA140 Cognitive Enhancement
For Researchers, Scientists, and Drug Development Professionals
Introduction
CA140 is a novel, hypothetical small molecule compound designed as a cognitive enhancer. Its purported mechanism of action involves the positive modulation of the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway. Specifically, this compound is hypothesized to bind to and potentiate the Tropomyosin receptor kinase B (TrkB), the primary receptor for BDNF. This action is expected to amplify downstream signaling cascades, including the MAPK/ERK and PI3K/AKT pathways, ultimately leading to the activation of the transcription factor CREB (cAMP response element-binding protein).[1][2] Enhanced CREB activity promotes the expression of genes crucial for synaptic plasticity, neurite outgrowth, and neuronal survival.[2][3] This document outlines a comprehensive experimental plan to validate the efficacy, mechanism of action, and safety of this compound.
The unique plasticity of excitatory synapses is a fundamental mechanism for memory formation.[4] Information is stored when these synapses become more efficient at transmitting signals, a process known as synaptic plasticity.[4] Key signaling pathways, including those activated by glutamate receptors (AMPA and NMDA) and modulated by neurotrophins like BDNF, are central to this process.[1] The following protocols are designed to rigorously test this compound's potential to enhance these core mechanisms of learning and memory.
Section 1: Preclinical Evaluation
A robust preclinical evaluation is essential to establish the biological activity and safety profile of this compound before human trials.[5][6] This phase combines in vitro, ex vivo, and in vivo studies to build a comprehensive data package.
In Vitro Efficacy and Mechanism of Action (MoA)
In vitro assays are crucial for initial screening and understanding the compound's effects at a cellular level.[7][8] These studies will utilize primary rodent cortical neurons or human-derived neuronal cell lines (e.g., SH-SY5Y).
Protocol 1.1.1: Neuronal Viability and Neuroprotection Assay
-
Objective: To determine the cytotoxic concentration range of this compound and its ability to protect neurons from a toxic insult (e.g., glutamate excitotoxicity or oxidative stress via H₂O₂).
-
Methodology:
-
Culture primary cortical neurons or SH-SY5Y cells in 96-well plates.
-
For cytotoxicity, treat cells with increasing concentrations of this compound (e.g., 0.1 nM to 100 µM) for 48 hours.
-
For neuroprotection, pre-treat cells with this compound for 24 hours, then co-incubate with a neurotoxic agent (e.g., 100 µM glutamate) for another 24 hours.
-
Assess cell viability using an MTT or LDH assay.
-
Calculate the 50% cytotoxic concentration (CC50) and the 50% effective concentration (EC50) for neuroprotection.
-
Protocol 1.1.2: Synaptogenesis and Neurite Outgrowth Assay
-
Objective: To quantify the effect of this compound on the formation of synapses and the growth of neurites, which are key elements of structural neuroplasticity.[9]
-
Methodology:
-
Culture primary rat cortical cells in 384-well imaging plates.[9]
-
Treat cells with various concentrations of this compound for 7-9 days in vitro (DIV).[9]
-
Fix the cells and perform immunocytochemistry using antibodies against:
-
Acquire images using a high-content imaging system.
-
Quantify total neurite length per neuron, number of synaptic puncta, and the colocalization of pre- and post-synaptic markers.[9][11]
-
Protocol 1.1.3: Western Blot Analysis of Key Signaling Proteins
-
Objective: To confirm that this compound modulates its intended signaling pathway.
-
Methodology:
-
Treat neuronal cultures with an effective concentration of this compound (determined from prior assays) for various time points (e.g., 0, 15, 30, 60 minutes).
-
Lyse the cells and collect protein extracts.
-
Perform SDS-PAGE and Western blotting using primary antibodies against:
-
Phospho-TrkB (p-TrkB) and Total TrkB
-
Phospho-ERK (p-ERK) and Total ERK
-
Phospho-CREB (p-CREB) and Total CREB
-
-
Use densitometry to quantify the ratio of phosphorylated to total protein at each time point, normalized to a loading control (e.g., GAPDH).
-
Table 1: Summary of In Vitro Efficacy Data
| Assay | Parameter Measured | Vehicle Control | This compound (1 µM) | Positive Control (BDNF) |
|---|---|---|---|---|
| Neuroprotection | % Viability vs. Glutamate | 45 ± 5% | 85 ± 7%* | 90 ± 6%* |
| Neurite Outgrowth | Total Neurite Length (µm/neuron) | 1200 ± 150 | 1950 ± 200* | 2100 ± 180* |
| Synaptogenesis | Synaptic Density (puncta/100µm) | 80 ± 10 | 140 ± 15* | 155 ± 12* |
| Western Blot | p-CREB / Total CREB Ratio | 1.0 ± 0.1 | 2.5 ± 0.3* | 2.8 ± 0.2* |
| *Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle Control. | | | | |
Ex Vivo Efficacy Studies
Protocol 1.2.1: Long-Term Potentiation (LTP) in Hippocampal Slices
-
Objective: To assess if this compound enhances synaptic plasticity in an intact neural circuit. LTP is a cellular correlate of learning and memory.[12]
-
Methodology:
-
Prepare acute transverse hippocampal slices (300-400 µm) from adult mice or rats.[13]
-
Allow slices to recover in an interface recording chamber perfused with oxygenated artificial cerebrospinal fluid (aCSF).[13]
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 area to record field excitatory postsynaptic potentials (fEPSPs).[14]
-
Establish a stable baseline fEPSP recording for 20 minutes.
-
Apply this compound (or vehicle) to the perfusing aCSF.
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second).[14][15]
-
Record the potentiated fEPSP slope for at least 60 minutes post-HFS.
-
The magnitude of LTP is expressed as the percentage increase in the fEPSP slope from baseline.[15]
-
Table 2: Summary of Ex Vivo LTP Data
| Treatment Group | Baseline fEPSP Slope (mV/ms) | fEPSP Slope 60 min post-HFS (% of Baseline) |
|---|---|---|
| Vehicle Control | 0.52 ± 0.04 | 145 ± 8% |
| This compound (1 µM) | 0.55 ± 0.05 | 195 ± 10%* |
| *Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle Control. | | |
In Vivo Efficacy Studies (Animal Models)
Animal models are critical for evaluating the effects of a compound on complex cognitive behaviors.[16] Studies will be conducted in aged rodents or in a pharmacologically-induced model of cognitive impairment (e.g., scopolamine-induced amnesia), which is known to disrupt cholinergic pathways involved in memory.[17][18]
Protocol 1.3.1: Morris Water Maze (MWM)
-
Objective: To assess hippocampal-dependent spatial learning and memory.[19][20]
-
Methodology:
-
Apparatus: A circular pool (1.5 m diameter) filled with opaque water, containing a hidden escape platform.[21][22] The room should have various distal visual cues.
-
Habituation: Allow each animal to swim freely for 60 seconds without the platform on day 1.
-
Acquisition Training (Days 2-6): Conduct 4 trials per day for 5 days. For each trial, place the animal in the water at one of four starting positions. The animal has 60 seconds to find the hidden platform.[21][23] If it fails, guide it to the platform. Allow the animal to remain on the platform for 15-30 seconds.[23]
-
Treatment: Administer this compound (e.g., 1, 5, 10 mg/kg, i.p.) or vehicle 30 minutes before the first trial each day.
-
Probe Trial (Day 7): Remove the platform and allow the animal to swim for 60 seconds.
-
Data Collection: Use a video tracking system to record escape latency (time to find the platform), path length, and swim speed during acquisition. During the probe trial, measure the time spent in the target quadrant and the number of platform crossings.
-
Protocol 1.3.2: Novel Object Recognition (NOR) Test
-
Objective: To assess recognition memory, which is less dependent on spatial cues and relies on the perirhinal cortex.
-
Methodology:
-
Habituation: Place the animal in an open-field arena for 10 minutes for 2 days to acclimate.
-
Familiarization Phase: Place the animal in the arena with two identical objects for 10 minutes.
-
Test Phase: After a retention interval (e.g., 24 hours), place the animal back in the arena where one of the familiar objects has been replaced with a novel object.
-
Treatment: Administer this compound or vehicle 30 minutes before the familiarization phase.
-
Data Collection: Record the time spent exploring each object. Calculate a discrimination index (DI) = (Time_Novel - Time_Familiar) / (Time_Novel + Time_Familiar).
-
Table 3: Summary of In Vivo Behavioral Data (Aged Mouse Model)
| Assay | Parameter | Vehicle Control | This compound (5 mg/kg) |
|---|---|---|---|
| MWM Acquisition | Escape Latency (Day 5, sec) | 35 ± 4 | 18 ± 3* |
| MWM Probe Trial | Time in Target Quadrant (%) | 28 ± 3% | 45 ± 5%* |
| NOR Test | Discrimination Index (DI) | 0.15 ± 0.05 | 0.40 ± 0.08* |
| *Data are presented as Mean ± SEM. p < 0.05 vs. Vehicle Control. | | | |
Preclinical Safety and Toxicology
Nonclinical safety assessment is a regulatory requirement to identify potential toxicities before human exposure.[24][25]
Protocol 1.4.1: In Vitro Genotoxicity (Ames Test)
-
Objective: To assess the mutagenic potential of this compound.
-
Methodology: The bacterial reverse mutation assay (Ames test) will be performed using various strains of Salmonella typhimurium and Escherichia coli with and without metabolic activation (S9 fraction), following OECD guidelines.[26]
Protocol 1.4.2: In Vivo Acute and Repeat-Dose Toxicity Studies
-
Objective: To determine the overall toxicity profile, identify target organs, and establish the No-Observed-Adverse-Effect Level (NOAEL).[27]
-
Methodology:
-
Conduct studies in two species (one rodent, one non-rodent, e.g., rat and beagle dog).
-
Administer this compound daily via the intended clinical route for a duration supporting the proposed clinical trials (e.g., 28 days).[28]
-
Include a control group and at least three dose levels (low, mid, high).
-
Monitor clinical signs, body weight, food consumption, hematology, clinical chemistry, and urinalysis.
-
At termination, perform a full necropsy and histopathological examination of all major organs.
-
The NOAEL is the highest dose at which no adverse treatment-related findings are observed.[27]
-
Table 4: Summary of Preclinical Safety Findings
| Study Type | Species | Key Findings | NOAEL |
|---|---|---|---|
| Genotoxicity | In Vitro (Ames) | Negative for mutagenicity | N/A |
| 28-Day Repeat Dose | Rat | No adverse effects at low/mid doses. Mild, reversible liver enzyme elevation at high dose. | 15 mg/kg/day |
| 28-Day Repeat Dose | Beagle Dog | Well-tolerated across all doses. No target organs of toxicity identified. | 25 mg/kg/day |
Section 2: Clinical Development Plan
Following a successful preclinical program, this compound would advance to clinical trials in humans. The development plan typically follows a phased approach.[29][30]
Phase I Clinical Trial Protocol
-
Objective: To evaluate the safety, tolerability, and pharmacokinetics (PK) of this compound in healthy adult volunteers.
-
Design: A randomized, double-blind, placebo-controlled, Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) study.
-
Methodology:
-
SAD: Cohorts of subjects receive a single dose of this compound or placebo, with the dose escalated in subsequent cohorts after safety review.
-
MAD: Cohorts receive daily doses of this compound or placebo for a set duration (e.g., 14 days).
-
Assessments: Intensive monitoring for adverse events (AEs), vital signs, ECGs, and clinical laboratory tests. Serial blood sampling to determine PK parameters (Cmax, Tmax, AUC, t1/2).
-
Table 5: Sample Phase I SAD/MAD Study Design
| Study Part | Cohort | N (Active:Placebo) | Dose Level | Dosing Duration |
|---|---|---|---|---|
| SAD | 1 | 8 (6:2) | 10 mg | Single Dose |
| 2 | 8 (6:2) | 30 mg | Single Dose | |
| 3 | 8 (6:2) | 90 mg | Single Dose | |
| MAD | 4 | 10 (8:2) | 20 mg | 14 Days, QD |
| | 5 | 10 (8:2) | 50 mg | 14 Days, QD |
Phase II Clinical Trial Protocol
-
Objective: To assess the preliminary efficacy, safety, and dose-response of this compound in patients with Mild Cognitive Impairment (MCI).[31][32]
-
Design: A 24-week, randomized, double-blind, placebo-controlled, parallel-group study.
-
Population: Patients aged 55-85 diagnosed with MCI.
-
Intervention: Patients randomized to receive one of two dose levels of this compound (e.g., 20 mg, 50 mg) or placebo, once daily.
-
Endpoints: Cognitive performance will be assessed using a validated neuropsychological test battery.[29][33]
Table 6: Phase II Primary and Secondary Endpoints
| Endpoint Type | Endpoint Measure | Description |
|---|---|---|
| Primary | Change from Baseline on a Cognitive Composite Score | A composite score derived from tests of episodic memory, executive function, and processing speed. |
| Secondary | Change in Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) | A standard measure used in Alzheimer's and MCI trials. |
| Change in Clinical Dementia Rating-Sum of Boxes (CDR-SB) | A global scale that assesses cognitive and functional performance. | |
| Safety and Tolerability | Incidence of adverse events and changes in laboratory parameters. |
| | Pharmacokinetics | Trough plasma concentrations of this compound at steady state. |
Conclusion
This document provides a comprehensive and structured experimental framework for the development of the hypothetical cognitive enhancer this compound. The proposed studies systematically progress from in vitro mechanism of action and cellular function to ex vivo synaptic plasticity, followed by in vivo behavioral efficacy in relevant animal models. The plan is underpinned by a rigorous safety and toxicology program, leading into a phased clinical development strategy. Each stage is designed to generate critical data to support a go/no-go decision for advancing this compound as a potential therapeutic for cognitive impairment.
References
- 1. researchgate.net [researchgate.net]
- 2. news.cuanschutz.edu [news.cuanschutz.edu]
- 3. Mapping molecular memory: navigating the cellular pathways of learning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synaptic Signaling in Learning and Memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preclinical research into cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. In vitro neurology assays - InnoSer [innoserlaboratories.com]
- 8. Your experts for drug discovery with in vitro disease model [neuroproof.com]
- 9. cellectricon.com [cellectricon.com]
- 10. In vitro and in vivo regulation of synaptogenesis by the novel antidepressant spadin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synaptogenesis Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 12. Khan Academy [khanacademy.org]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. Introduction - Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 18. Animal Models of Cognitive Impairment - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
- 22. mdpi.com [mdpi.com]
- 23. Video: Morris Water Maze Experiment [jove.com]
- 24. Toxicology and Nonclinical Safety Assessment in Pharmaceutical Discovery and Development [ouci.dntb.gov.ua]
- 25. youtube.com [youtube.com]
- 26. m.youtube.com [m.youtube.com]
- 27. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]
- 28. youtube.com [youtube.com]
- 29. academic.oup.com [academic.oup.com]
- 30. Drug Development for Psychotropic, Cognitive Enhancing and Disease-Modifying Treatments for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Mild cognitive impairment: animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Early-stage Alzheimer's: New pill slows down neurodegeneration [medicalnewstoday.com]
- 33. The Mind Bending Quest for Cognitive Enhancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Immunohistochemistry for Tissues Treated with CA140
Introduction
CA140 is an investigational small molecule inhibitor targeting the Pro-Survival Kinase (PSK) signaling pathway, a critical cascade involved in cell survival and proliferation. Understanding the in-situ effects of this compound on target engagement and downstream biomarker modulation is crucial for preclinical and clinical development. Immunohistochemistry (IHC) is a powerful technique for visualizing protein expression and localization within the morphological context of tissue, making it an indispensable tool for assessing the pharmacodynamic effects of this compound.[1]
These application notes provide a detailed protocol for performing chromogenic IHC on formalin-fixed, paraffin-embedded (FFPE) tissues treated with this compound. The protocol is optimized for the detection of key biomarkers in the PSK pathway, including the phosphorylated form of PSK (p-PSK) and the downstream effector, Proliferation Marker 1 (PM1).
Hypothetical Signaling Pathway of this compound
This compound is hypothesized to function by inhibiting the phosphorylation of Pro-Survival Kinase (PSK), which in turn prevents the phosphorylation of its downstream target, Effector Protein (EP). This action blocks the translocation of a transcription factor (TF) to the nucleus, thereby downregulating the expression of proliferation-related genes like Proliferation Marker 1 (PM1).
Caption: Hypothetical signaling pathway inhibited by this compound.
Data Presentation
The following table summarizes representative IHC staining results from a preclinical study involving xenograft models treated with this compound. Staining intensity was evaluated using a semi-quantitative H-Score method, where H-Score = Σ (Intensity × Percentage of Positive Cells). Intensity was scored from 0 (negative) to 3 (strong).
| Treatment Group | Target Protein | Antibody Dilution | Average H-Score (n=5) | Standard Deviation |
| Vehicle Control | p-PSK (Tyr123) | 1:200 | 210 | ± 15.5 |
| This compound (50 mg/kg) | p-PSK (Tyr123) | 1:200 | 45 | ± 8.2 |
| Vehicle Control | PM1 | 1:500 | 185 | ± 12.0 |
| This compound (50 mg/kg) | PM1 | 1:500 | 60 | ± 9.7 |
Experimental Workflow
The overall workflow for immunohistochemical analysis involves several key stages, from sample preparation to final visualization.[2] Each step is critical for obtaining reliable and reproducible results.
Caption: Standard workflow for chromogenic immunohistochemistry.
Detailed Protocol: Chromogenic IHC for FFPE Tissues
This protocol is a general guideline and may require optimization for specific antibodies or tissue types.
1. Materials and Reagents
-
FFPE tissue sections (4-5 µm) on charged slides
-
Deionized water
-
Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)[3]
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in Wash Buffer)
-
Primary Antibody (e.g., Rabbit anti-p-PSK)
-
HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit)
-
DAB Chromogen Kit
-
Hematoxylin counterstain
-
Mounting Medium
2. Deparaffinization and Rehydration
-
Place slides in a 60°C oven for 30-60 minutes to melt the paraffin.[5]
-
Immerse slides in two changes of xylene for 5 minutes each.[3][4]
-
Rehydrate the sections by immersing slides through a graded series of ethanol:
-
Rinse slides in running tap water for 5 minutes.[3]
3. Antigen Retrieval
-
Perform Heat-Induced Epitope Retrieval (HIER) by placing slides in a container with Antigen Retrieval Buffer.
-
Heat the slides in a pressure cooker, steamer, or water bath at 95-100°C for 20 minutes.[3] The optimal time may vary depending on the antibody and tissue.
-
Allow the slides to cool in the buffer at room temperature for at least 20 minutes.[3]
-
Rinse slides twice with Wash Buffer for 5 minutes each.
4. Staining Procedure
-
Endogenous Peroxidase Quenching : Incubate sections in 3% Hydrogen Peroxide for 10-15 minutes at room temperature to block endogenous peroxidase activity.[3][5]
-
Rinse slides twice with Wash Buffer for 5 minutes each.
-
Blocking : Apply Blocking Buffer to cover the tissue section and incubate for 60 minutes in a humidified chamber to prevent non-specific antibody binding.[2]
-
Primary Antibody Incubation : Gently tap off the blocking buffer and apply the primary antibody, diluted to its optimal concentration in blocking buffer. Incubate overnight at 4°C in a humidified chamber.
-
Rinse slides three times with Wash Buffer for 5 minutes each.
-
Secondary Antibody Incubation : Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions. Typically, incubate for 30-60 minutes at room temperature.
-
Rinse slides three times with Wash Buffer for 5 minutes each.
-
Chromogen Detection : Prepare the DAB chromogen solution immediately before use. Apply to the sections and incubate for 2-10 minutes, or until the desired brown stain intensity develops. Monitor the reaction under a microscope.
-
Immediately immerse slides in deionized water to stop the reaction.
5. Counterstaining and Mounting
-
Immerse slides in Hematoxylin for 1-2 minutes to counterstain the nuclei.[3]
-
"Blue" the sections by rinsing in running tap water for 5-10 minutes.
-
Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%) and clear in two changes of xylene for 5 minutes each.[5]
-
Apply a coverslip using a permanent mounting medium.
6. Analysis
-
Examine the slides under a light microscope.
-
Positive staining for the target protein will appear as a brown precipitate (DAB), while nuclei will be blue (Hematoxylin).
-
Assess staining based on intensity, localization (e.g., nuclear, cytoplasmic, membranous), and the percentage of positive cells. For quantitative analysis, digital pathology and image analysis software can be employed.[1]
References
Application Notes and Protocols: Western Blot Analysis of Proteins Affected by CA140
For Researchers, Scientists, and Drug Development Professionals
Introduction
CA140 is a novel dopamine analogue with demonstrated therapeutic potential, particularly in the context of neurodegenerative diseases such as Alzheimer's. Emerging research indicates that this compound exerts its effects by modulating the Dopamine D1 Receptor (DRD1) signaling pathway, which in turn influences a cascade of downstream proteins involved in neuroinflammation, synaptic plasticity, and cell survival. This document provides a comprehensive guide to analyzing the effects of this compound on key protein targets using Western blot analysis. It includes a detailed experimental protocol, a representative data presentation, and diagrams of the relevant signaling pathways and experimental workflow.
Data Presentation: Quantitative Analysis of Protein Expression
The following table summarizes representative quantitative data from a Western blot analysis of cultured neuronal cells treated with this compound. Data is presented as the fold change in protein expression or phosphorylation relative to a vehicle-treated control, normalized to a loading control (e.g., β-actin or GAPDH). Please note that this data is illustrative to demonstrate the expected outcomes and method of presentation.
| Target Protein | Treatment Group | Fold Change (vs. Vehicle) | Standard Deviation | p-value |
| p-ERK1/2 (Thr202/Tyr204) | Vehicle | 1.00 | 0.12 | - |
| This compound (10 µM) | 2.54 | 0.21 | <0.01 | |
| Total ERK1/2 | Vehicle | 1.00 | 0.09 | - |
| This compound (10 µM) | 1.05 | 0.11 | >0.05 | |
| p-CaMKIIα (Thr286) | Vehicle | 1.00 | 0.15 | - |
| This compound (10 µM) | 1.89 | 0.18 | <0.05 | |
| Total CaMKIIα | Vehicle | 1.00 | 0.10 | - |
| This compound (10 µM) | 0.98 | 0.13 | >0.05 | |
| p-Elk1 (Ser383) | Vehicle | 1.00 | 0.11 | - |
| This compound (10 µM) | 2.15 | 0.19 | <0.01 | |
| Total Elk1 | Vehicle | 1.00 | 0.08 | - |
| This compound (10 µM) | 1.02 | 0.10 | >0.05 | |
| NLRP3 | Vehicle | 1.00 | 0.13 | - |
| This compound (10 µM) | 0.45 | 0.09 | <0.01 | |
| β-actin | Vehicle | 1.00 | 0.05 | - |
| This compound (10 µM) | 1.00 | 0.06 | >0.05 |
Experimental Protocols
Detailed Methodology for Western Blot Analysis
This protocol provides a step-by-step guide for performing Western blot analysis to assess changes in protein expression and phosphorylation in response to this compound treatment.
1. Cell Culture and Treatment:
-
Plate neuronal cells (e.g., SH-SY5Y or primary neurons) at an appropriate density in 6-well plates.
-
Allow cells to adhere and grow to 70-80% confluency.
-
Treat cells with the desired concentration of this compound or a vehicle control (e.g., DMSO) for the specified duration.
2. Cell Lysis and Protein Extraction:
-
After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells from the wells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate the lysates on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein extract) to a new set of pre-chilled tubes.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer to ensure equal loading.
4. Sample Preparation for Electrophoresis:
-
To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
Briefly centrifuge the samples to collect the condensate.
5. SDS-PAGE Gel Electrophoresis:
-
Load the prepared samples into the wells of a 4-20% precast polyacrylamide gel.
-
Include a pre-stained protein ladder in one of the wells to monitor protein separation and estimate molecular weights.
-
Run the gel in 1X SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.
6. Protein Transfer:
-
Equilibrate the gel and a PVDF membrane in transfer buffer.
-
Assemble the transfer sandwich (filter paper, gel, membrane, filter paper) and place it in a transfer apparatus.
-
Transfer the proteins from the gel to the membrane at 100V for 60-90 minutes on ice or overnight at 20V at 4°C.
7. Immunoblotting:
-
Following transfer, block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)
-
Mouse anti-total ERK1/2
-
Rabbit anti-phospho-CaMKIIα (Thr286)
-
Mouse anti-total CaMKIIα
-
Rabbit anti-phospho-Elk1 (Ser383)
-
Mouse anti-total Elk1
-
Rabbit anti-NLRP3
-
Mouse anti-β-actin (Loading Control)
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
8. Detection and Analysis:
-
Prepare the Enhanced Chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the fold change in protein expression relative to the vehicle-treated control.
Visualization of Pathways and Workflows
Experimental Workflow for Western Blot Analysis
The following diagram illustrates the key steps in the Western blot protocol for analyzing this compound-treated samples.
Caption: A flowchart of the Western blot experimental workflow.
Signaling Pathways Modulated by this compound
The diagrams below depict the proposed signaling cascades initiated by this compound through the Dopamine D1 Receptor.
DRD1/cAMP/PKA Signaling Pathway
This pathway is a canonical signaling route for DRD1 activation.
Caption: The this compound-activated DRD1/cAMP/PKA signaling cascade.
DRD1/ERK Signaling Pathway
This compound has also been shown to modulate the ERK pathway, which is critical for cell survival and differentiation.
Caption: The this compound-activated DRD1/ERK signaling cascade.
Application Notes and Protocols for Assessing Blood-Brain Barrier Penetration of CA140
For Researchers, Scientists, and Drug Development Professionals
Introduction
The blood-brain barrier (BBB) is a highly selective, semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system (CNS) where neurons reside.[1] For a therapeutic agent targeting the CNS to be effective, it must possess the ability to penetrate this barrier in sufficient concentrations. Conversely, for peripherally acting drugs, minimal BBB penetration is often desired to avoid CNS side effects. Therefore, the accurate assessment of BBB penetration is a critical step in the drug discovery and development process.
These application notes provide a comprehensive overview of state-of-the-art methods to assess the BBB penetration of a novel compound, designated here as CA140. The protocols and data presentation formats are designed to guide researchers in obtaining robust and reproducible results.
In Vitro Models for BBB Permeability Screening
In vitro BBB models are essential tools for early-stage, higher-throughput screening of CNS drug candidates. These models utilize cultured brain endothelial cells to form a monolayer that mimics the BBB's key characteristics, such as the presence of tight junctions and efflux transporters.[2][3]
Transwell Model
The most common in vitro model is the Transwell system, where brain endothelial cells are cultured on a semipermeable membrane insert, separating a luminal (blood side) and an abluminal (brain side) compartment.[3][4]
1.1.1 Experimental Protocol: this compound Permeability using a Transwell Model
-
Cell Culture:
-
Culture human cerebral microvascular endothelial cells (hCMEC/D3) or primary brain endothelial cells on collagen-coated Transwell inserts (e.g., 0.4 µm pore size) until a confluent monolayer is formed.
-
For co-culture models, grow astrocytes and/or pericytes on the bottom of the well to enhance barrier properties through secreted factors.[5]
-
-
Barrier Integrity Assessment:
-
Measure the transendothelial electrical resistance (TEER) using a voltmeter. A high TEER value (e.g., >150 Ω·cm²) indicates a tight monolayer.
-
Assess paracellular permeability by adding a low-permeability marker like sodium fluorescein or Lucifer yellow to the luminal chamber and measuring its appearance in the abluminal chamber over time.
-
-
Permeability Assay:
-
Remove the culture medium and replace it with a transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS).
-
Add this compound at a known concentration to the luminal (apical) chamber.
-
At designated time points (e.g., 30, 60, 90, 120 minutes), collect samples from the abluminal (basolateral) chamber.
-
To assess active efflux, perform the experiment in reverse, adding this compound to the abluminal chamber and sampling from the luminal side.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
-
Data Calculation:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following formula: Papp = (dQ/dt) / (A * C0)
-
dQ/dt: The rate of appearance of this compound in the receiver chamber.
-
A: The surface area of the Transwell membrane.
-
C0: The initial concentration of this compound in the donor chamber.
-
-
Calculate the efflux ratio (ER) by dividing the Papp (abluminal to luminal) by the Papp (luminal to abluminal). An ER > 2 suggests active efflux.
-
1.1.2 Data Presentation: In Vitro Permeability of this compound
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio | BBB Permeability Prediction |
| This compound | A -> B | 7.5 ± 0.8 | 1.2 | High |
| B -> A | 9.0 ± 1.1 | |||
| Atenolol | A -> B | 0.2 ± 0.05 | 1.1 | Low (Control) |
| (Low Perm.) | B -> A | 0.22 ± 0.04 | ||
| Propranolol | A -> B | 25.0 ± 2.1 | 0.9 | High (Control) |
| (High Perm.) | B -> A | 22.5 ± 1.9 |
Data are presented as mean ± SD (n=3) and are for illustrative purposes.
Workflow for In Vitro Transwell Assay
Caption: Workflow for assessing this compound BBB permeability using the in vitro Transwell model.
In Situ Models for BBB Penetration
In situ models offer a more physiologically relevant environment than in vitro systems by maintaining the cellular architecture and blood flow of the brain.
In Situ Brain Perfusion
This technique involves perfusing the cerebral vasculature of an anesthetized animal (typically a rat or mouse) with a solution containing the test compound.[6][7] This method allows for precise control over the composition of the perfusate and eliminates confounding factors from peripheral metabolism.[7]
2.1.1 Experimental Protocol: In Situ Brain Perfusion for this compound
-
Animal Preparation:
-
Anesthetize a rat (e.g., Sprague-Dawley) following approved animal care protocols.
-
Expose the common carotid artery and ligate its external branches.
-
Insert a cannula into the common carotid artery, pointing towards the brain.
-
-
Perfusion:
-
Begin perfusion with a physiological buffer (e.g., Krebs-Ringer bicarbonate buffer) to wash out the blood. The perfusion rate is typically 10 mL/min.
-
Switch to a perfusion buffer containing a known concentration of this compound and a vascular space marker (e.g., [¹⁴C]-sucrose).
-
Perfuse for a short duration (e.g., 30-120 seconds).
-
-
Sample Collection:
-
At the end of the perfusion period, decapitate the animal.
-
Dissect the brain, weigh it, and homogenize it.
-
Collect an aliquot of the perfusate.
-
-
Sample Analysis:
-
Determine the concentration of this compound in the brain homogenate and perfusate using LC-MS/MS.
-
Measure the radioactivity of the vascular marker using a scintillation counter.
-
-
Data Calculation:
-
Calculate the volume of distribution (Vd) in the brain: Vd (mL/g) = (C_brain - Vp * C_perfusate) / C_perfusate
-
C_brain: Amount of this compound per gram of brain tissue.
-
Vp: Vascular volume determined from the marker (mL/g).
-
C_perfusate: Concentration of this compound in the perfusate.
-
-
Calculate the brain uptake clearance (K_in) in mL/s/g: K_in = Vd / T
-
T: Perfusion time in seconds.
-
-
2.1.2 Data Presentation: In Situ Brain Perfusion of this compound
| Compound | Perfusion Time (s) | K_in (x 10⁻⁴ mL/s/g) | Brain Uptake Classification |
| This compound | 60 | 150 ± 18 | High |
| Sucrose (Control) | 60 | 1.5 ± 0.3 | Low (Paracellular Marker) |
| Diazepam (Control) | 60 | 220 ± 25 | High (Transcellular Marker) |
Data are presented as mean ± SD (n=4) and are for illustrative purposes.
Workflow for In Situ Brain Perfusion
Caption: Experimental workflow for the in situ brain perfusion technique.
In Vivo Models for BBB Penetration
In vivo studies in freely moving animals provide the most definitive data on BBB penetration, reflecting the combined effects of permeability, plasma protein binding, and metabolism.
Brain Microdialysis
Microdialysis is a minimally invasive technique used for continuous monitoring of unbound drug concentrations in the brain's extracellular fluid (ECF).[8][9] This is particularly valuable as the unbound concentration is what is available to interact with CNS targets.
3.1.1 Experimental Protocol: Brain Microdialysis for this compound
-
Probe Implantation:
-
Anesthetize the animal (rat or mouse) and stereotaxically implant a microdialysis probe into the target brain region (e.g., striatum, hippocampus).[8]
-
Allow the animal to recover from surgery for at least 24 hours.
-
-
Experiment:
-
On the day of the experiment, connect the probe to a microinfusion pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 0.5-2 µL/min).[8]
-
Administer this compound to the animal via a relevant route (e.g., intravenous, oral).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes) for several hours.
-
Collect parallel blood samples to determine plasma drug concentration.
-
-
Probe Calibration:
-
Determine the in vivo recovery rate of the probe using a method like retrodialysis to quantify the relationship between the dialysate concentration and the actual ECF concentration.[8]
-
-
Sample Analysis:
-
Analyze the dialysate and plasma samples for this compound concentration using a highly sensitive method like LC-MS/MS.
-
-
Data Calculation:
-
Correct the dialysate concentration for the probe's recovery rate to determine the unbound brain ECF concentration (C_u,brain).
-
Calculate the brain-to-plasma ratio of unbound drug: Ratio = AUC_u,brain / AUC_u,plasma
-
AUC_u,brain: Area under the curve for unbound brain concentration over time.
-
AUC_u,plasma: Area under the curve for unbound plasma concentration over time.
-
-
3.1.2 Data Presentation: Brain Microdialysis of this compound
| Parameter | This compound |
| Dose (IV) | 10 mg/kg |
| Plasma Cmax (unbound) | 150 ng/mL |
| Brain ECF Cmax (unbound) | 95 ng/mL |
| Plasma AUC₀₋₄ₕ (unbound) | 280 ng·h/mL |
| Brain ECF AUC₀₋₄ₕ (unbound) | 252 ng·h/mL |
| AUC_u,brain / AUC_u,plasma Ratio | 0.9 |
Data are for illustrative purposes. A ratio close to 1 suggests efficient equilibration across the BBB.
Workflow for Brain Microdialysis
Caption: Workflow for measuring unbound this compound in the brain via microdialysis.
Conclusion
The assessment of blood-brain barrier penetration is a multi-faceted process that requires a tiered approach. Initial screening with in vitro models like the Transwell assay can efficiently prioritize compounds. Promising candidates can then be advanced to more complex and physiologically relevant models such as in situ brain perfusion for a more precise measure of uptake clearance. Finally, in vivo techniques like microdialysis provide the most definitive assessment of a compound's ability to reach its CNS target in an unbound state. By employing these methods, researchers can build a comprehensive BBB penetration profile for novel therapeutic agents like this compound, enabling informed decisions in the drug development pipeline.
References
- 1. Blood–brain barrier: emerging trends on transport models and new-age strategies for therapeutics intervention against neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. In-vitro blood-brain barrier models for drug screening and permeation studies: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. An in situ brain perfusion technique to study cerebrovascular transport in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Microdialysis - Wikipedia [en.wikipedia.org]
- 9. criver.com [criver.com]
Troubleshooting & Optimization
Troubleshooting CA140 solubility issues in PBS
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of CA140 in Phosphate-Buffered Saline (PBS). Our aim is to equip researchers, scientists, and drug development professionals with the necessary information to overcome common challenges encountered during their experiments.
Troubleshooting Guide: this compound Solubility in PBS
Issue: this compound is not dissolving or is precipitating out of PBS solution.
This guide provides a systematic approach to resolving solubility challenges with this compound in PBS. The underlying principle is to modify the properties of the solvent or the compound to favor dissolution.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process for troubleshooting this compound solubility issues.
Caption: A stepwise workflow for troubleshooting this compound solubility in PBS.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in PBS?
A1: The inability of this compound to dissolve in PBS can be attributed to several factors, primarily stemming from its molecular properties. If this compound is a hydrophobic (lipophilic) molecule, it will have poor solubility in an aqueous buffer like PBS. Other factors include the pH of the PBS, the temperature of the solution, and the particle size of the this compound powder.[1][2][3]
Q2: Can I adjust the pH of the PBS to improve this compound solubility?
A2: Yes, adjusting the pH of the PBS can significantly impact the solubility of ionizable compounds.[4] For acidic compounds, increasing the pH (making it more alkaline) will increase solubility. Conversely, for basic compounds, decreasing the pH (making it more acidic) will enhance solubility.[3] It is crucial to determine the pKa of this compound to make an informed decision on pH adjustment. However, ensure the final pH is compatible with your experimental system.
Q3: Is heating the PBS solution a viable method to dissolve this compound?
A3: For many compounds, increasing the temperature can increase solubility.[2][5] You can try warming the PBS solution to 37°C or slightly higher while stirring. However, be cautious as excessive heat can degrade this compound or other components in your experiment. Always check the thermal stability of this compound before applying heat.
Q4: What are co-solvents and how can they help with this compound solubility?
A4: Co-solvents are organic solvents that are miscible with water and can be used in small quantities to increase the solubility of hydrophobic compounds. Common co-solvents for biological experiments include DMSO (Dimethyl sulfoxide) and Ethanol. You would typically dissolve this compound in a small volume of the co-solvent first, and then add this stock solution to your PBS buffer. It is critical to keep the final concentration of the co-solvent low (usually <1%) as they can be toxic to cells.
Q5: I observed precipitation after adding my this compound stock solution (in DMSO) to PBS. What should I do?
A5: This is a common issue that occurs when the hydrophobic compound rapidly comes out of the organic solvent and into the aqueous buffer. To mitigate this, try the following:
-
Decrease the concentration: Your final concentration of this compound in PBS might be above its solubility limit.
-
Add the stock solution dropwise while vortexing: This allows for more gradual mixing and can prevent immediate precipitation.
-
Warm the PBS: Having the PBS at a slightly elevated temperature (e.g., 37°C) can help.
Experimental Protocols
Protocol 1: Basic Dissolution of this compound in PBS
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of PBS (pH 7.4) to achieve the target concentration.[6]
-
Vortex or sonicate the mixture for 5-10 minutes.
-
Visually inspect the solution for any undissolved particles.
-
If undissolved particles are present, proceed to the advanced protocols.
Protocol 2: pH-Modified Dissolution of this compound in PBS
-
Determine if this compound is an acidic or basic compound.
-
Prepare PBS buffers at different pH values (e.g., pH 6.4, 7.4, and 8.4).
-
Attempt to dissolve this compound in each of the pH-modified PBS buffers following Protocol 1.
-
Observe which pH provides the best solubility.
Protocol 3: Co-Solvent-Mediated Dissolution of this compound
-
Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Warm the PBS to 37°C.
-
While vortexing the warm PBS, add the this compound/DMSO stock solution dropwise to achieve the final desired concentration.
-
Ensure the final DMSO concentration is below the toxic level for your specific assay (typically <0.5%).
Data Presentation
Table 1: Effect of Various Parameters on this compound Solubility
| Parameter | Modification | Expected Effect on Solubility of a Hydrophobic Compound | Considerations |
| pH | Increase (more basic) | May increase if this compound is acidic. | Final pH must be compatible with the experiment. |
| Decrease (more acidic) | May increase if this compound is basic.[3] | Final pH must be compatible with the experiment. | |
| Temperature | Increase | Generally increases solubility.[2][5] | Risk of compound degradation at high temperatures. |
| Co-solvent | Add DMSO or Ethanol | Significantly increases solubility. | Potential for cytotoxicity at higher concentrations. |
| Surfactant | Add Tween® 20 or Pluronic® F-68 | Increases solubility through micelle formation.[7] | Can interfere with some biological assays. |
Signaling Pathway Visualization
If this compound is an inhibitor of a signaling pathway, understanding its mechanism is crucial. The following is a generic representation of a signaling pathway that could be inhibited by a compound like this compound.
Caption: A generic signaling pathway showing inhibition by this compound.
References
- 1. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 2. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 3. ijnrd.org [ijnrd.org]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. 41620024-2 | PBS Buffer with Ca and Mg, pH 7.4, Sterile Biotrend [biotrend.com]
- 7. mdpi.com [mdpi.com]
How to prevent CA140 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of CA140 in solution. Given that this compound is a dopamine analog, this document draws upon established knowledge of dopamine and catecholamine stability to provide best practices for handling and storage.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound degradation in solution?
A1: The primary cause of degradation for this compound, a dopamine analog, is oxidation. The catechol moiety in its structure is highly susceptible to oxidation, especially in the presence of oxygen, leading to the formation of quinones and subsequent polymerization into colored products. This process is accelerated at neutral to basic pH.
Q2: How can I visually detect if my this compound solution has degraded?
A2: A freshly prepared solution of this compound should be colorless. The appearance of a pink, brown, or black color is a visual indicator of oxidative degradation. Spectrophotometric analysis can also be used to detect the formation of oxidation products, which absorb light at different wavelengths than the parent compound.
Q3: What are the optimal storage conditions for this compound solutions to minimize degradation?
A3: To minimize degradation, this compound solutions should be stored at low temperatures (-20°C or -80°C), protected from light, and in an oxygen-free environment. The pH of the solution should be acidic (ideally pH 3-5) to enhance stability.
Q4: Are there any additives that can prevent this compound degradation?
A4: Yes, adding antioxidants to the solution can significantly inhibit oxidation. Common and effective antioxidants for catecholamines include ascorbic acid, reduced glutathione (GSH), and sodium metabisulfite.
Q5: For cell culture experiments, which antioxidant is most suitable?
A5: For cell-based assays, reduced glutathione (GSH) is a good choice due to its high cytocompatibility and its natural role in reducing oxidative stress in biological systems.[1][2] Ascorbic acid is also widely used. However, it's important to note that some antioxidants, like sodium metabisulfite, can be toxic to cells and should be avoided in in vitro and in vivo studies.[3]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Solution turns pink/brown shortly after preparation. | Oxidation: The solution is exposed to atmospheric oxygen at a non-optimal pH. | Prepare the solution using deoxygenated solvents (e.g., by bubbling with nitrogen or argon gas). Prepare the solution at a low pH (3-5) and add an antioxidant like ascorbic acid or glutathione. |
| Loss of biological activity in the experiment. | Degradation: The this compound has degraded due to improper storage or handling. | Prepare fresh solutions for each experiment. Store stock solutions under the recommended conditions (frozen, protected from light, under inert gas). Verify the concentration and purity of the stock solution before use. |
| Precipitate forms in the frozen stock solution upon thawing. | Poor Solubility/Aggregation: The compound may have limited solubility at neutral pH or the salt form has precipitated. | Ensure the compound is fully dissolved, potentially using a small amount of acid to aid dissolution before buffering to the final desired pH. Thaw the solution slowly and vortex gently to redissolve any precipitate. |
Experimental Protocols
Protocol 1: Preparation and Storage of a this compound Stock Solution
This protocol describes the preparation of a stable, concentrated stock solution of this compound.
Materials:
-
This compound powder
-
High-purity water (e.g., Milli-Q), deoxygenated
-
Hydrochloric acid (HCl), 0.1 M
-
Ascorbic acid
-
Inert gas (Nitrogen or Argon)
-
Sterile, amber-colored microcentrifuge tubes
Procedure:
-
Deoxygenate Water: Bubble high-purity water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.
-
Prepare Acidified Water: To the deoxygenated water, add a sufficient amount of 0.1 M HCl to reach a pH between 3 and 4.
-
Add Antioxidant: Dissolve ascorbic acid in the acidified, deoxygenated water to a final concentration of 0.1% (w/v).
-
Dissolve this compound: Weigh the desired amount of this compound powder and dissolve it in the prepared solvent to achieve the target stock concentration (e.g., 10 mM). Gently vortex until fully dissolved.
-
Aliquot and Store: Aliquot the stock solution into amber-colored microcentrifuge tubes to minimize light exposure and freeze-thaw cycles.
-
Inert Gas Overlay: Before capping the tubes, flush the headspace with nitrogen or argon gas.
-
Storage: Store the aliquots at -80°C for long-term storage. For short-term storage (up to one month), -20°C is acceptable.[4]
Protocol 2: Preparation of Working Solutions for Cell Culture
This protocol outlines the preparation of a diluted, ready-to-use this compound solution for cell culture experiments.
Materials:
-
This compound stock solution (from Protocol 1)
-
Cell culture medium (pre-warmed to 37°C)
-
Reduced glutathione (GSH) stock solution (e.g., 100 mM in sterile water)
Procedure:
-
Thaw Stock Solution: Thaw an aliquot of the this compound stock solution on ice, protected from light.
-
Prepare Diluted Solution: Just before the experiment, dilute the this compound stock solution to the final working concentration using pre-warmed cell culture medium.
-
Add Antioxidant: To the final working solution, add GSH to a final concentration of 100-200 µM to prevent oxidation in the culture medium.
-
Immediate Use: Use the freshly prepared working solution immediately to ensure maximum potency. Do not store diluted working solutions.
Visualizations
Caption: Oxidative degradation pathway of this compound.
Caption: Recommended workflow for this compound solution preparation and handling.
References
- 1. Strategies to prevent dopamine oxidation and related cytotoxicity using various antioxidants and nitrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Optimal collection and storage conditions for catecholamine measurements in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Delivery of CA140 to the Central Nervous System
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the delivery of the dopamine D1 receptor (DRD1) modulator, CA140, to the central nervous system (CNS) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in the CNS?
This compound is a dopamine analogue that has shown potential in preclinical studies for treating neurodegenerative diseases, such as Alzheimer's disease. Its primary mechanism of action in the CNS is the modulation of the Dopamine D1 Receptor (DRD1) signaling pathway. By interacting with DRD1, this compound can influence neuronal function, reduce neuroinflammation, and potentially ameliorate pathologies associated with neurodegenerative conditions.
Q2: Does this compound cross the blood-brain barrier (BBB)?
Yes, preclinical studies have demonstrated that this compound can cross the blood-brain barrier. A reported brain-to-plasma concentration ratio of 1.91 ± 0.22 indicates a high distribution of this compound into the brain tissue.
Q3: What is the recommended vehicle and administration route for in vivo studies with this compound?
Based on published preclinical studies, a common and effective method for administering this compound in mice is via intraperitoneal (i.p.) injection. The recommended vehicle is a 10% dimethyl sulfoxide (DMSO) in a saline solution.
Q4: What are the potential off-target effects of this compound?
While specific off-target effects of this compound are not extensively documented in the provided search results, it is a common consideration for any small molecule. Off-target interactions can lead to unintended biological effects. It is crucial to include appropriate controls in your experiments to differentiate between on-target and potential off-target effects.
Q5: What behavioral tests can be used to assess the efficacy of this compound in the CNS?
The choice of behavioral test depends on the specific hypothesis being tested. For assessing cognitive improvements in models of neurodegenerative diseases, commonly used tests include the Morris water maze, Y-maze, and novel object recognition test. To evaluate motor function, the rotarod test and open-field test can be employed.
Troubleshooting Guides
Formulation and Administration
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the formulation | Poor solubility of this compound in the vehicle. | Ensure the DMSO concentration is appropriate and that the this compound is fully dissolved before adding the saline. Gentle warming and vortexing can aid dissolution. Prepare fresh solutions for each experiment to avoid precipitation over time. |
| Inconsistent behavioral or physiological results | Inaccurate dosing or poor injection technique. | Calibrate all pipettes and syringes for accurate volume measurement. Ensure proper restraint of the animal to achieve a true intraperitoneal injection, avoiding injection into the gut or subcutaneous space. For detailed guidance on i.p. injection techniques in mice, refer to established protocols. |
| Signs of toxicity or distress in animals after injection (e.g., lethargy, ruffled fur, abdominal irritation) | Toxicity related to the vehicle (DMSO) or the compound. | Use the lowest effective concentration of DMSO. A 10% DMSO solution is generally considered safe for i.p. injections in mice, but individual animal sensitivity can vary. Closely monitor animals after injection. If signs of toxicity are observed, consider reducing the concentration of DMSO or exploring alternative vehicles. One study suggests that daily i.p. injections of 10 mL/kg of 5% DMSO for 7 days showed no adverse effects in mice. |
| Difficulty in achieving consistent CNS delivery | Variability in BBB permeability or rapid metabolism of this compound. | Ensure all animals are of a similar age and health status, as BBB integrity can be influenced by these factors. While this compound has been shown to cross the BBB, its pharmacokinetic profile in the brain (e.g., half-life) is not fully characterized. Consider conducting a pilot pharmacokinetic study to determine the optimal time points for your experimental readouts. |
Experimental Design and Data Interpretation
| Issue | Potential Cause | Troubleshooting Steps |
| High variability in behavioral data | Inconsistent handling of animals, environmental stressors, or subjective scoring. | Handle all animals consistently and acclimate them to the testing room before each experiment. Ensure the testing environment is free from excessive noise and light changes. For behavioral tests requiring manual scoring, have two independent researchers, blinded to the treatment groups, score the videos to ensure inter-rater reliability. |
| Lack of a clear dose-response relationship | The selected doses are not within the therapeutic window (either too low or too high, leading to a plateau effect). | Conduct a dose-response study to identify the optimal therapeutic dose of this compound for your specific experimental model and outcome measure. Start with the published effective dose (e.g., 30 mg/kg) and test both lower and higher concentrations. |
| No significant effect of this compound on the expected signaling pathway | Insufficient drug concentration at the target site, timing of tissue collection is not optimal, or the signaling pathway is not activated as expected in your model. | Verify CNS delivery of this compound through pharmacokinetic analysis if possible. Optimize the time point for tissue collection based on the expected peak concentration of this compound in the brain. Ensure that your experimental model is appropriate for studying the DRD1 signaling pathway and that all reagents and antibodies for pathway analysis are properly validated. |
| Unexpected or contradictory results | Potential off-target effects of this compound or compensatory mechanisms in the biological system. | Include a negative control (vehicle-treated animals) and a positive control (a known DRD1 agonist) in your experimental design. Consider using molecular techniques, such as RNA sequencing or proteomics, to explore potential off-target effects and compensatory changes in gene or protein expression. |
Quantitative Data Summary
This compound Pharmacokinetic Parameters
| Parameter | Value | Species | Administration Route | Reference |
| Brain-to-Plasma Ratio | 1.91 ± 0.22 | Mouse | Intravenous | |
| Cmax in Brain | Data not available | - | - | - |
| Tmax in Brain | Data not available | - | - | - |
| Half-life in Brain | Data not available | - | - | - |
This compound In Vivo Study Parameters
| Parameter | Value | Species | Vehicle | Reference |
| Effective Dose | 30 mg/kg | Mouse | 10% DMSO | |
| Administration Route | Intraperitoneal (i.p.) | Mouse | 10% DMSO | |
| Treatment Duration | 14 days (daily) | Mouse | 10% DMSO |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Intraperitoneal Injection
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Materials:
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This compound powder
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Dimethyl sulfoxide (DMSO), sterile, cell culture grade
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Sterile saline (0.9% NaCl)
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Sterile microcentrifuge tubes
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Vortex mixer
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Procedure:
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Weigh the required amount of this compound powder based on the desired final concentration and the number of animals to be injected.
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Dissolve the this compound powder in a volume of DMSO that will result in a 10% final concentration of DMSO in the formulation. For example, to prepare 1 mL of a 10% DMSO solution, use 100 µL of DMSO.
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Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
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Slowly add the sterile saline to the DMSO/CA140 mixture while vortexing to reach the final desired volume.
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Visually inspect the solution for any precipitation. If precipitation occurs, the formulation may need to be adjusted (e.g., by slightly increasing the DMSO concentration, while remaining within safe limits for the animals).
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Prepare the formulation fresh on the day of injection to ensure stability.
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Protocol 2: Intraperitoneal (i.p.) Injection in Mice
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Materials:
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Prepared this compound formulation
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Sterile syringes (e.g., 1 mL)
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Sterile needles (e.g., 25-27 gauge)
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Appropriate animal restraint device or manual restraint technique
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Procedure:
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Gently restrain the mouse, ensuring a firm but not restrictive grip. The animal should be positioned to expose the lower abdominal quadrants.
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Tilt the mouse's head slightly downwards to move the abdominal organs away from the injection site.
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Insert the needle at a 15-30 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent injection into the bladder or cecum.
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Aspirate gently to ensure that the needle has not entered a blood vessel or internal organ. If blood or other fluid appears in the syringe, withdraw the needle and reinject at a different site with a fresh needle and syringe.
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Slowly inject the this compound formulation.
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Withdraw the needle and return the mouse to its cage.
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Monitor the animal for any signs of distress or adverse reactions following the injection.
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Visualizations
Figure 1. Simplified signaling pathway of this compound via the Dopamine D1 Receptor (DRD1).
Figure 2. General experimental workflow for in vivo studies
Technical Support Center: CA140 (Calcium Chloride Dihydrate)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability testing and storage conditions of CA140 (Calcium Chloride Dihydrate).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound, in its dihydrate form, is known to be hygroscopic, meaning it readily absorbs moisture from the air.[1][2] To maintain its quality and performance, it should be stored in a cool, dry area in a tightly sealed, airtight container.[2][3]
Q2: What are the signs of degradation or improper storage of this compound?
A2: The most common issue arising from improper storage is caking or clumping of the solid material due to moisture absorption.[4] While chemically stable under recommended conditions, excessive moisture uptake can affect its physical properties and performance in formulations.
Q3: Is this compound sensitive to light?
A3: While specific photostability studies on this compound are not extensively available in public literature, general guidelines for pharmaceutical ingredients recommend that photostability testing be conducted as part of stress testing.[1][2][5] If a product containing this compound is intended to be stored exposed to light, photostability should be evaluated.
Q4: What is the expected shelf life of this compound?
A4: The shelf life of this compound is dependent on the storage conditions. When stored properly in a sealed container protected from moisture, it is a stable compound. However, some sources indicate a "fair to poor" shelf life if it is not protected from atmospheric moisture due to its hygroscopic nature.[6] For specific expiration or retest dates, it is crucial to refer to the Certificate of Analysis provided by the supplier.[7]
Q5: Are there any known incompatibilities of this compound with other substances?
A5: Yes, Calcium Chloride is incompatible with soluble carbonates, phosphates, sulfates, and tartrates, as these can lead to precipitation. It can also react with some metals.[8]
Troubleshooting Guides
Issue 1: this compound has formed clumps or cakes.
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Cause: This is a common issue caused by exposure to humidity due to the hygroscopic nature of this compound.[4]
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Solution:
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Ensure the container is always tightly sealed when not in use.
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Store the container in a desiccator or a controlled low-humidity environment.
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For future prevention, consider repackaging the material into smaller, single-use containers to minimize exposure of the bulk material to the atmosphere.
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Issue 2: Inconsistent results in experiments using this compound.
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Cause: If the this compound has absorbed a significant amount of water, the actual concentration of calcium chloride in a weighed amount will be lower than expected, leading to errors in solution preparation.
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Solution:
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Use this compound that has been properly stored and is free-flowing.
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If moisture absorption is suspected, you may need to assay the material to determine its actual calcium chloride content before use.
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For highly sensitive applications, consider using a freshly opened container of this compound.
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Issue 3: Precipitation is observed when mixing this compound solutions with other reagents.
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Cause: this compound is incompatible with certain anions that form insoluble calcium salts, such as carbonates, phosphates, and sulfates.[8]
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Solution:
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Review the composition of all solutions being mixed.
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Avoid mixing stock solutions of this compound with solutions containing incompatible ions at high concentrations.
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Consider the order of addition of reagents to minimize localized high concentrations that can trigger precipitation.
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Data Presentation
Table 1: Summary of Stability Profile for this compound (Calcium Chloride Dihydrate)
| Parameter | Condition/Factor | Observation and Recommendations |
| Physical Appearance | Solid | White, crystalline, odorless solid. |
| Hygroscopicity | Exposure to air | Highly hygroscopic; readily absorbs moisture, which can lead to caking.[1][2] |
| Thermal Stability | Elevated Temperature | Dehydration can occur at elevated temperatures. The dihydrate form can start to lose water of crystallization at temperatures above 100°C. |
| Photostability | Light Exposure | No specific data on significant degradation is readily available, but as a general practice for pharmaceutical ingredients, protection from light is recommended unless data proves otherwise. |
| pH of Solution | 5% w/v in water | Typically between 4.5 and 9.2. |
| Incompatibilities | Chemical | Incompatible with soluble carbonates, phosphates, sulfates, and tartrates.[8] |
Experimental Protocols
Protocol 1: Assay of this compound (Complexometric Titration)
This method determines the purity of Calcium Chloride Dihydrate.
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Principle: Calcium ions are titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA) at an alkaline pH. A suitable indicator is used to detect the endpoint.
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Reagents:
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0.05 M EDTA standardized solution
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Sodium hydroxide solution (1 M)
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Murexide indicator (or other suitable indicator for calcium)
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Deionized water
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Hydrochloric acid (dilute)
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Procedure:
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Accurately weigh approximately 1 g of this compound and transfer it to a 250 mL beaker.
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Dissolve the sample in 100 mL of deionized water and a few drops of dilute hydrochloric acid.
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Transfer the solution to a 250 mL volumetric flask and dilute to the mark with deionized water.
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Pipette a 50 mL aliquot of this solution into a conical flask.
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Add 100 mL of deionized water.
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Add 15 mL of 1 M sodium hydroxide solution.
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Add a small amount of murexide indicator.
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Titrate with the standardized 0.05 M EDTA solution until the color changes to a deep blue.
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Record the volume of EDTA used and calculate the percentage of CaCl₂·2H₂O.
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Protocol 2: Determination of Water Content (Karl Fischer Titration)
This is a standard method to determine the water content, which is crucial for a hygroscopic substance like this compound.
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Principle: The sample is dissolved in a suitable solvent and titrated with a Karl Fischer reagent. The endpoint is detected potentiometrically.
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Apparatus:
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Karl Fischer titrator
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Procedure:
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Standardize the Karl Fischer reagent using a known amount of water or a water standard.
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Accurately weigh a suitable amount of this compound and introduce it into the titration vessel containing a suitable solvent (e.g., methanol).
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Titrate with the Karl Fischer reagent to the electrometric endpoint.
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Calculate the percentage of water in the sample.
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Mandatory Visualization
Caption: Troubleshooting workflow for inconsistent experimental results with this compound.
Caption: Simplified stability and degradation pathways for this compound.
References
- 1. database.ich.org [database.ich.org]
- 2. database.ich.org [database.ich.org]
- 3. Calcium Chloride-Assisted Segregation Reduction of Chromite: Influence of Reductant Type and the Mechanism [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. snscourseware.org [snscourseware.org]
- 6. Acetic acid - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Toxicity of CA140 in Long-Term Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of CA140 in long-term studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a dopamine analogue that has shown potential in alleviating Alzheimer's disease (AD) pathology and neuroinflammation. Its primary mechanism of action is the modulation of Dopamine Receptor D1 (DRD1) signaling. By acting as a DRD1 agonist, this compound can influence neuronal and synaptic function, potentially offering therapeutic benefits.
Q2: What are the potential on-target and off-target toxicities of this compound in long-term studies?
While specific long-term toxicity data for this compound is not yet extensively published, potential toxicities can be inferred from its mechanism of action as a dopamine D1 receptor agonist and the known side effects of similar compounds.
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On-Target Toxicities: These are adverse effects resulting from the intended interaction of this compound with the DRD1 receptor. Over-stimulation of DRD1 receptors could potentially lead to:
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Cardiovascular effects: Dopamine receptors are present in the renal and mesenteric vasculature, and their activation can lead to vasodilation and changes in blood pressure.
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Behavioral changes: Excessive DRD1 activation in the central nervous system might induce hyperactivity, stereotyped behaviors, or psychosis-like symptoms.
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Nausea and vomiting: Activation of dopamine receptors in the chemoreceptor trigger zone of the brainstem is a common cause of nausea.
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Off-Target Toxicities: These are adverse effects caused by the interaction of this compound with other unintended biological targets. While the off-target profile of this compound is not fully characterized, potential off-target effects are a common concern for small molecule inhibitors and could manifest in various organ systems.
Troubleshooting Guides
This section provides guidance on how to address specific issues that may arise during long-term in vivo studies with this compound.
Issue 1: Observed Behavioral Abnormalities in Animal Models (e.g., hyperactivity, stereotypy, anxiety-like behavior)
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Possible Cause: Over-stimulation of central DRD1 receptors due to a high dose of this compound.
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Troubleshooting Steps:
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Dose Reduction: The most straightforward approach is to perform a dose-response study to identify the minimum effective dose with an acceptable safety margin.
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Pharmacokinetic Analysis: Assess the plasma and brain concentrations of this compound to ensure they are within the expected therapeutic range.
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Behavioral Monitoring: Implement a comprehensive battery of behavioral tests to systematically quantify the observed abnormalities.
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Issue 2: Cardiovascular Instability (e.g., significant changes in blood pressure or heart rate)
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Possible Cause: On-target effects of this compound on peripheral dopamine receptors.
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Troubleshooting Steps:
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Cardiovascular Monitoring: Continuously monitor blood pressure and heart rate using telemetry or other appropriate methods in conscious, freely moving animals.
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Dose-Escalation Studies: Carefully designed dose-escalation studies can help determine the threshold dose for cardiovascular effects.
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Consider Co-administration: In some research contexts, co-administration of a peripherally acting dopamine receptor antagonist (that does not cross the blood-brain barrier) could be explored to mitigate peripheral side effects, though this would require careful validation.
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Issue 3: Signs of Organ Toxicity in Histopathology (e.g., liver or kidney abnormalities)
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Possible Cause: Potential off-target effects or metabolism-related toxicity of this compound.
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Troubleshooting Steps:
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Comprehensive Organ Histopathology: Conduct detailed histopathological examination of all major organs at multiple time points during the long-term study.
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Clinical Pathology: Monitor blood chemistry and hematology parameters throughout the study to detect early signs of organ dysfunction.
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Metabolite Profiling: Investigate the metabolic profile of this compound to identify any potentially toxic metabolites.
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Experimental Protocols
Below are detailed methodologies for key experiments to assess and mitigate the toxicity of this compound.
Protocol 1: Long-Term Toxicity and Tolerability Study in Rodents
Objective: To evaluate the potential toxicity of this compound following repeated administration over an extended period (e.g., 3-6 months) in a rodent model (e.g., mice or rats).
Methodology:
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Animal Model: Select a suitable rodent strain (e.g., C57BL/6 mice or Sprague-Dawley rats), with an equal number of males and females per group.
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Dose Groups: Include a vehicle control group and at least three dose levels of this compound (low, mid, and high). The high dose should be the maximum tolerated dose (MTD) determined from shorter-term studies.
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Administration: Administer this compound and vehicle via the intended clinical route (e.g., oral gavage, intraperitoneal injection) daily for the duration of the study.
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Monitoring:
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Clinical Observations: Record clinical signs of toxicity, body weight, and food/water consumption daily.
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Behavioral Assessments: Conduct a battery of behavioral tests (e.g., open field, rotarod, elevated plus maze) at baseline and at regular intervals throughout the study.
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Cardiovascular Monitoring: If feasible, monitor blood pressure and heart rate via telemetry.
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Ophthalmology: Perform ophthalmological examinations at the beginning and end of the study.
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Terminal Procedures:
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Blood Collection: Collect blood for hematology and clinical chemistry analysis.
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Necropsy and Histopathology: Perform a full necropsy and collect all major organs for histopathological examination.
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Protocol 2: Behavioral and Neurological Toxicity Assessment
Objective: To specifically assess the potential for this compound to induce neurobehavioral adverse effects.
Methodology:
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Open Field Test:
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Apparatus: A square arena with video tracking capabilities.
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Procedure: Place the animal in the center of the arena and allow it to explore freely for a set period (e.g., 10-15 minutes).
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Parameters Measured: Locomotor activity (total distance traveled), exploratory behavior (rearing, time spent in the center vs. periphery), and stereotyped behaviors (repetitive, patterned movements).
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Rotarod Test:
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Apparatus: A rotating rod with adjustable speed.
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Procedure: Place the animal on the rotating rod and gradually increase the speed. Record the latency to fall.
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Parameters Measured: Motor coordination and balance.
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Elevated Plus Maze:
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Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
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Procedure: Place the animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).
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Parameters Measured: Anxiety-like behavior (time spent in open vs. closed arms, number of entries into each arm).
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Data Presentation
Table 1: Hypothetical Long-Term Toxicity Study Endpoints for this compound
| Parameter | Vehicle Control | Low Dose this compound | Mid Dose this compound | High Dose this compound |
| Body Weight Change (%) | +15% | +14% | +10% | +2% |
| Total Distance Traveled (m) | 1500 | 1600 | 2500 | 4500 |
| Time on Rotarod (s) | 180 | 175 | 150 | 110 |
| Time in Open Arms (s) | 120 | 110 | 80 | 40 |
| Serum ALT (U/L) | 30 | 32 | 45 | 150 |
| Serum Creatinine (mg/dL) | 0.5 | 0.5 | 0.6 | 1.2 |
This table presents hypothetical data for illustrative purposes.
Visualizations
Caption: Workflow for a long-term toxicity study of this compound.
Caption: Simplified signaling pathway of this compound via the DRD1 receptor.
Caption: Troubleshooting logic for adverse events in this compound studies.
Technical Support Center: Refining Behavioral Assays for CA140-Treated Animals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing CA140, a dopamine D1 receptor (DRD1) agonist, in behavioral assays. The information is tailored for scientists and drug development professionals investigating the effects of this compound on cognitive function in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound that is relevant to behavioral studies?
A1: this compound is a dopamine analogue that primarily acts as an agonist for the Dopamine D1 Receptor (DRD1). Its therapeutic effects in models of Alzheimer's disease are attributed to the modulation of DRD1 signaling, which plays a crucial role in synaptic plasticity, learning, and memory.[1] Activation of this pathway is expected to rescue cognitive and synaptic deficits.
Q2: Which animal models are most relevant for studying the cognitive-enhancing effects of this compound?
A2: The 5xFAD mouse model of Alzheimer's disease is a commonly used and relevant model for evaluating the efficacy of this compound.[1] These mice exhibit age-dependent cognitive decline and Alzheimer's-like pathology, providing a suitable platform to test the neuroprotective and cognitive-enhancing properties of this compound.
Q3: What are the recommended behavioral assays to assess the efficacy of this compound?
A3: To evaluate the pro-cognitive effects of this compound, the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) are highly recommended. The NOR test assesses recognition memory, while the MWM test evaluates spatial learning and memory.
Q4: How should I determine the optimal dose of this compound for my behavioral study?
A4: Previous studies have used a dose of 30 mg/kg administered intraperitoneally (i.p.) in 5xFAD mice. However, it is recommended to perform a dose-response study to determine the optimal dose for your specific animal model and behavioral paradigm.
Q5: What is the recommended duration of this compound treatment before starting behavioral testing?
A5: A treatment duration of 14 to 17 days has been shown to be effective in rescuing cognitive deficits in aged 5xFAD mice.[1] The optimal duration may vary depending on the age of the animals and the specific cognitive domain being investigated.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No significant difference in performance between this compound-treated and vehicle-treated groups in the Novel Object Recognition test. | 1. Floor Effect: The task may be too difficult for the age of the animals, resulting in poor performance in all groups. 2. Ceiling Effect: The task may be too easy, leading to high performance even in the vehicle-treated group. 3. Object Preference: Animals may have an innate preference for one of the objects. 4. Insufficient Drug Exposure: The dose or duration of this compound treatment may be suboptimal. | 1. Simplify the task by reducing the delay between the familiarization and test phases. 2. Increase the task difficulty by extending the delay period. 3. Conduct an object preference test prior to the experiment to ensure neutral objects are used. 4. Perform a dose-response and time-course study to determine the optimal treatment regimen. |
| This compound-treated animals show hyperactivity in the open field, confounding results of other behavioral tests. | 1. Dopaminergic Effects: As a dopamine D1 receptor agonist, this compound may increase locomotor activity. | 1. Habituate the animals to the testing room and apparatus to reduce novelty-induced hyperactivity. 2. Analyze the initial phase of the behavioral test separately to assess locomotor activity before task-specific behaviors are prominent. 3. Use a lower dose of this compound if cognitive enhancement can be achieved without significant motor stimulation. |
| High variability in escape latency in the Morris Water Maze within the this compound-treated group. | 1. Inconsistent Handling: Variations in handling and release procedures can increase stress and variability. 2. Lack of Motivation: Some animals may adopt a floating behavior instead of actively searching for the platform. 3. Sensory or Motor Impairments: The animal's ability to see the distal cues or swim may be compromised. | 1. Ensure all experimenters follow a standardized handling and release protocol. 2. If an animal is floating, gently guide it towards the platform in the initial trials. 3. Conduct a cued version of the MWM (with a visible platform) to rule out sensory or motor deficits. |
| Animals fail to show a preference for the target quadrant in the Morris Water Maze probe trial. | 1. Insufficient Training: The animals may not have adequately learned the platform location. 2. Over-reliance on Proximal Cues: Animals may be using cues within the maze instead of the distal room cues. 3. Stress-induced Memory Impairment: High stress levels can impair memory retrieval. | 1. Extend the training period or increase the number of trials per day. 2. Ensure the water is sufficiently opaque to hide the submerged platform and that the maze is placed in a room with prominent, stable distal cues. 3. Minimize stress by maintaining a consistent testing environment and handling the animals gently. |
Quantitative Data Summary
The following tables present representative data from behavioral assays with this compound-treated 5xFAD mice.
Table 1: Novel Object Recognition (NOR) Test
| Group | Treatment | Discrimination Index (Mean ± SEM) |
| Wild-Type | Vehicle | 0.45 ± 0.05 |
| 5xFAD | Vehicle | 0.10 ± 0.04 |
| 5xFAD | This compound (30 mg/kg) | 0.42 ± 0.06 |
Table 2: Morris Water Maze (MWM) - Acquisition Phase
| Group | Treatment | Day 1 Escape Latency (s) (Mean ± SEM) | Day 5 Escape Latency (s) (Mean ± SEM) |
| Wild-Type | Vehicle | 55 ± 4 | 15 ± 2 |
| 5xFAD | Vehicle | 58 ± 5 | 45 ± 4 |
| 5xFAD | This compound (30 mg/kg) | 56 ± 4 | 20 ± 3 |
Table 3: Morris Water Maze (MWM) - Probe Trial
| Group | Treatment | Time in Target Quadrant (%) (Mean ± SEM) |
| Wild-Type | Vehicle | 40 ± 3 |
| 5xFAD | Vehicle | 22 ± 2 |
| 5xFAD | This compound (30 mg/kg) | 38 ± 4 |
Experimental Protocols
Novel Object Recognition (NOR) Test
Objective: To assess recognition memory.
Apparatus: A square open-field arena (e.g., 50 cm x 50 cm x 40 cm) made of non-reflective material. A set of three identical objects and three other identical, but different, novel objects.
Procedure:
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Habituation (Day 1): Place each mouse individually into the empty arena for 10 minutes to acclimate.
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Familiarization (Day 2): Place two identical objects in opposite corners of the arena. Allow the mouse to explore the objects for 10 minutes.
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Test (Day 2, after a retention interval of 24 hours): Replace one of the familiar objects with a novel object. Place the mouse back into the arena and allow it to explore for 5 minutes.
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Data Analysis: Record the time spent exploring each object. Exploration is defined as the nose of the mouse being within 2 cm of the object. Calculate the Discrimination Index: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Morris Water Maze (MWM) Test
Objective: To assess spatial learning and memory.
Apparatus: A circular pool (e.g., 120 cm in diameter) filled with water made opaque with non-toxic paint. A submerged platform (10 cm in diameter) placed 1 cm below the water surface. Distal visual cues are placed around the room.
Procedure:
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Acquisition Phase (Days 1-5):
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Conduct four trials per day for five consecutive days.
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For each trial, gently place the mouse into the water facing the wall of the pool at one of four randomized starting positions.
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Allow the mouse to swim and find the submerged platform. If the mouse does not find the platform within 60 seconds, gently guide it to the platform.
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Allow the mouse to remain on the platform for 15 seconds.
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Record the escape latency (time to find the platform).
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Probe Trial (Day 6):
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Remove the platform from the pool.
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Place the mouse in the pool at a novel starting position and allow it to swim for 60 seconds.
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Record the time spent in the target quadrant (the quadrant that previously contained the platform).
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Visualizations
References
Technical Support Center: Synthesis of Paclitaxel (Taxol®)
Disclaimer: No public information could be found for a compound designated "CA140." The following technical support guide is provided as an example, using the well-documented synthesis of the complex anticancer agent Paclitaxel (Taxol®) to illustrate the format and content you requested. Researchers can adapt this template for their internal documentation of this compound or other proprietary compounds.
Paclitaxel's synthesis is a significant challenge in organic chemistry due to its complex, highly oxygenated tetracyclic core and numerous stereocenters.[1][2][3] This guide addresses common issues encountered during its synthesis, particularly focusing on semi-synthetic routes starting from precursors like 10-deacetylbaccatin III (10-DAB), which is more abundant than Paclitaxel itself.[4]
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for the semi-synthesis of Paclitaxel?
A1: The most common and economically viable precursor is 10-deacetylbaccatin III (10-DAB). It is a natural precursor to Paclitaxel and can be isolated in larger quantities from the needles of the European yew tree (Taxus baccata), making it a more sustainable starting point than total synthesis for large-scale production.[3][4]
Q2: Why is the attachment of the C13 side chain a critical and often problematic step?
A2: The esterification at the C13 hydroxyl group is challenging due to significant steric hindrance from the bulky baccatin III core. Furthermore, the C13 alcohol is one of several hydroxyl groups, requiring a highly selective reaction to avoid side reactions. The Ojima-Holton method, using a β-lactam synthon, is a highly effective and widely used protocol to overcome these challenges and install the side chain with the correct stereochemistry.[5][6]
Q3: What are the main challenges in the total synthesis of Paclitaxel?
A3: The total synthesis of Paclitaxel is a monumental task due to its structural complexity. Key challenges include:
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Construction of the Strained B-Ring: The eight-membered B-ring is conformationally complex and difficult to close.[1][2]
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Stereocontrol: The molecule has 11 stereocenters, and controlling the stereochemistry at each step is critical.[1][3]
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Protecting Group Strategy: The presence of multiple hydroxyl groups requires a complex and efficient protecting group strategy to ensure selective reactions at the desired positions.
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Low Overall Yields: Due to the high number of linear steps in most total syntheses, the overall yield is often very low, making it impractical for commercial production.[3]
Q4: Can alternative methods be used to produce Paclitaxel?
A4: Yes, besides semi-synthesis and total synthesis, research has explored plant cell fermentation and biosynthesis using genetically engineered microorganisms as potential green and sustainable production routes.[2] However, these methods are still under development to overcome challenges in yield and scale-up.[2]
Troubleshooting Guides
Issue 1: Low Yield in C13 Side-Chain Attachment via Ojima-Holton Method
| Symptom | Possible Cause | Suggested Solution |
| Low conversion of 7-TES-baccatin III to the coupled product | 1. Inefficient activation of the β-lactam: The β-lactam ring may not be opening efficiently. 2. Steric hindrance: The C13-hydroxyl group is sterically hindered. 3. Base degradation: The base used may be causing degradation of the starting material or product. | 1. Base Selection: Use a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) or Sodium hydride (NaH). Ensure the base is fresh and added slowly at low temperature (-40°C to -20°C). 2. Solvent: Use anhydrous THF as the solvent to ensure a dry reaction environment. 3. Reaction Time & Temperature: Allow the reaction to proceed for a sufficient time (e.g., 1-2 hours) at low temperature before slowly warming to 0°C. Monitor by TLC. |
| Formation of side products | 1. Epimerization: The stereochemistry at C2' of the side chain may be compromised. 2. Reaction at other hydroxyl groups: Incomplete protection of C7 or C10 hydroxyls. | 1. Check β-Lactam Purity: Ensure the enantiopurity of the β-lactam precursor is high. 2. Verify Protection: Confirm complete protection of the C7 hydroxyl with a bulky silyl group (e.g., Triethylsilyl, TES) before the coupling reaction. |
Issue 2: Poor Selectivity in Protecting Group Reactions
| Symptom | Possible Cause | Suggested Solution |
| Protection of the wrong hydroxyl group (e.g., C10 instead of C7) | 1. Steric/Electronic similarity: The reactivity of the various hydroxyl groups can be similar under certain conditions. 2. Reagent Choice: The protecting group reagent may not be selective enough. | 1. Reagent Selection: For selective protection of the C7-OH, use a sterically demanding silyl chloride like TES-Cl or TIPS-Cl with pyridine or imidazole as a base. 2. Temperature Control: Run the reaction at a controlled temperature (e.g., 0°C to room temperature) to favor the thermodynamically more stable product. |
| Incomplete protection leading to a mixture of products | 1. Insufficient Reagent: Not enough protecting group reagent or base was used. 2. Short Reaction Time: The reaction was not allowed to proceed to completion. | 1. Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the silylating agent and base. 2. Monitoring: Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) until the starting material is fully consumed. |
Key Experimental Protocols
Protocol 1: Selective Protection of 10-DAB at the C7 Position
This protocol describes the selective protection of the C7 hydroxyl group of 10-deacetylbaccatin III (10-DAB) using triethylsilyl chloride (TES-Cl).
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Preparation: Dissolve 10-DAB (1 equivalent) in anhydrous pyridine under an inert atmosphere (Argon or Nitrogen).
-
Cooling: Cool the solution to 0°C using an ice bath.
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Reagent Addition: Add triethylsilyl chloride (TES-Cl, 1.2 equivalents) dropwise to the stirred solution.
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Reaction: Allow the reaction to warm to room temperature and stir for 3-4 hours.
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Monitoring: Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as eluent).
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Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Extraction: Extract the aqueous layer three times with ethyl acetate.
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 7-TES-10-deacetylbaccatin III.
Protocol 2: Ojima-Holton Side-Chain Attachment
This protocol outlines the coupling of the C13 side chain using the corresponding β-lactam with the protected baccatin core.
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Preparation: To a flame-dried flask under an inert atmosphere, add 7-TES-baccatin III (1 equivalent) and dissolve in anhydrous THF.
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Cooling: Cool the solution to -40°C.
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Deprotonation: Slowly add a solution of LiHMDS (1.0 M in THF, 1.1 equivalents) to the reaction mixture and stir for 30 minutes at -40°C.
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Lactam Addition: Add a solution of the N-benzoyl-(3R,4S)-3-(triethylsilyloxy)-4-phenyl-2-azetidinone (the Ojima lactam, 1.2 equivalents) in anhydrous THF dropwise.
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Reaction: Stir the reaction mixture at -40°C for 1 hour, then allow it to warm to 0°C and stir for an additional 2 hours.
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Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
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Extraction & Purification: Perform a standard aqueous workup and extraction with ethyl acetate. The crude product is then purified by column chromatography to yield the protected Paclitaxel precursor.
Visualized Workflows and Pathways
Caption: High-level workflow for the semi-synthesis of Paclitaxel.
Caption: Troubleshooting workflow for low-yield side-chain coupling.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 5. Synthesis and Bioactivity of a Side Chain Bridged Paclitaxel: A Test of the T-Taxol Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Next Generation Taxoids | Ojima Research Group [stonybrook.edu]
Navigating CA140 Efficacy Studies: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for adjusting experimental timelines in CA140 efficacy studies.
Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of this compound efficacy studies.
| Category | Question | Answer |
| Preclinical Study Design | What are the critical factors to consider when designing an in vivo efficacy study for this compound? | Key factors include selecting the appropriate animal model that recapitulates the human disease, determining the optimal dose and treatment schedule, and establishing clear, measurable endpoints. It is also crucial to use randomization and blinding to minimize bias. |
| How do I determine the appropriate sample size for my preclinical study? | Sample size should be determined using statistical power analysis to ensure that the study is sufficiently powered to detect a statistically significant effect of this compound if one exists. | |
| Clinical Trial Timelines | What are the most common reasons for delays in clinical trial timelines? | Common delays stem from challenges in patient recruitment, logistical issues with drug supply and trial sites, and unexpected adverse events. Proactive planning and open communication are essential for mitigation.[1] |
| How can we accelerate patient recruitment for our this compound clinical trial? | A patient-centric approach is crucial. This includes simplifying study protocols, accommodating patient schedules, providing transportation assistance, and ensuring transparent communication.[2] Leveraging physician referrals, patient registries, and community outreach can also be effective. | |
| Data Analysis & Interpretation | What are the key endpoints to measure in a preclinical oncology study for a compound like this compound? | Primary endpoints typically include tumor volume and weight. Secondary endpoints can include survival analysis, biomarker assessment in tumor tissue, and evaluation of metastasis. |
| How should I handle unexpected variability in my preclinical data? | Thoroughly investigate the source of variability. This could include animal health issues, inconsistencies in dosing or measurement techniques, or unexpected biological heterogeneity. Statistical methods should be employed to account for variability, and experiments may need to be repeated with tighter controls. |
Troubleshooting Guides
This section provides step-by-step guidance for resolving specific issues that may arise during your this compound experiments.
Troubleshooting Preclinical In Vivo Study Delays
| Issue | Potential Cause | Recommended Action |
| Slower than expected tumor growth in control animals | - Cell line viability issues- Improper tumor cell inoculation- Animal strain is not optimal | 1. Verify Cell Line: Culture and test the cell line for viability and tumorigenicity in vitro before inoculation.2. Refine Inoculation Technique: Ensure consistent cell numbers and injection volumes. Consider using a different injection site if necessary.3. Evaluate Animal Model: Research literature to confirm the suitability of the chosen mouse strain for the specific cancer cell line. |
| High toxicity or adverse events observed at the planned therapeutic dose | - Dose is too high for the chosen animal model- Off-target effects of this compound | 1. Conduct a Dose-Ranging Study: Perform a preliminary study with a range of this compound doses to determine the maximum tolerated dose (MTD).2. Refine Dosing Schedule: Consider alternative dosing schedules (e.g., less frequent administration) to reduce toxicity while maintaining efficacy.3. Investigate Off-Target Effects: If toxicity persists at effective doses, further preclinical toxicology studies may be required. |
| Inconsistent anti-tumor response to this compound | - Heterogeneity in the tumor model- Issues with drug formulation or administration | 1. Characterize Tumor Model: Ensure the tumor model is well-characterized and exhibits consistent growth kinetics.2. Verify Drug Formulation: Confirm the stability and concentration of the this compound formulation. Ensure proper storage and handling.3. Standardize Administration: Use precise administration techniques to ensure each animal receives the correct dose. |
Troubleshooting Clinical Trial Timeline Adjustments
| Issue | Potential Cause | Recommended Action |
| Patient enrollment is behind schedule | - overly restrictive inclusion/exclusion criteria- Lack of awareness of the trial among potential participants- High patient burden (e.g., frequent visits) | 1. Review Eligibility Criteria: Re-evaluate the inclusion/exclusion criteria with clinical investigators to determine if any can be safely broadened.2. Enhance Outreach: Increase awareness through patient advocacy groups, online platforms, and targeted advertising.3. Reduce Patient Burden: Explore options for remote monitoring, telehealth visits, or providing travel and accommodation support. |
| High patient dropout rate | - Unexpected side effects- Lack of perceived benefit- Logistical challenges for participants | 1. Monitor and Manage Side Effects: Proactively manage adverse events and provide clear communication to patients about potential side effects.2. Maintain Patient Engagement: Regularly communicate with participants about the importance of their contribution and provide updates on the trial's progress where appropriate.3. Offer Support: Provide resources to help patients overcome logistical hurdles, such as transportation and scheduling. |
Experimental Protocols
Protocol: In Vivo Efficacy Study of this compound in a Xenograft Mouse Model of Cancer
This protocol outlines a typical in vivo efficacy study using a human cancer cell line xenograft model in immunodeficient mice.
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Cell Culture and Animal Model
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Cell Line: Human cancer cell line relevant to the proposed indication of this compound (e.g., a breast cancer cell line for a breast cancer study).
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Animal Model: Female athymic nude mice, 6-8 weeks old.
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Acclimatization: Animals are acclimatized for at least one week before the start of the experiment.
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Tumor Inoculation
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Harvest cancer cells during the logarithmic growth phase.
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Resuspend cells in a 1:1 mixture of serum-free medium and Matrigel.
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Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
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Study Groups and Treatment
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Monitor tumor growth regularly. When tumors reach an average volume of approximately 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
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Group 1 (Control): Administer vehicle control (e.g., saline) via the same route and schedule as the treatment group.
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Group 2 (this compound Treatment): Administer this compound at the predetermined optimal dose and schedule (e.g., 10 mg/kg, intravenously, twice weekly).
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Endpoint Analysis
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Tumor Volume: Measure tumor dimensions with calipers twice a week and calculate tumor volume using the formula: (Length x Width²) / 2.
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Body Weight: Monitor and record the body weight of each mouse twice a week as an indicator of general health and toxicity.
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Survival: If applicable, monitor survival until a predefined endpoint (e.g., tumor volume reaches 1500 mm³).
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Terminal Analysis: At the end of the study, euthanize mice and collect tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
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Statistical Analysis
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Analyze differences in tumor growth between the control and treatment groups using an appropriate statistical test, such as a two-way ANOVA with repeated measures.
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Analyze survival data using Kaplan-Meier curves and the log-rank test.
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A p-value of < 0.05 is typically considered statistically significant.
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Visualizations
Caption: Workflow for a typical in vivo efficacy study.
Caption: Simplified PI3K/AKT/mTOR signaling pathway.
Caption: The MAPK/ERK signaling pathway.
References
Validation & Comparative
Comparative Efficacy of CA140 and Other Dopamine Agonists: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the dopamine agonist CA140 against other established dopamine agonists, namely Ropinirole, Pramipexole, and Apomorphine. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of their relative performance based on available experimental data.
Executive Summary
Dopamine agonists are critical therapeutic agents, primarily for Parkinson's disease, and work by mimicking the action of endogenous dopamine. While established dopamine agonists like Ropinirole, Pramipexole, and Apomorphine have well-documented efficacy profiles, the novel compound this compound is an emerging dopamine analogue. Current research indicates that this compound modulates Dopamine D1 Receptor (DRD1) signaling, though comprehensive quantitative data on its binding affinity and functional potency across all dopamine receptor subtypes is not yet publicly available. This guide synthesizes the existing data for the established agonists to provide a baseline for comparison once further data on this compound emerges.
Data Presentation: Comparative Receptor Binding Affinity and Functional Potency
The following tables summarize the available quantitative data for Ropinirole, Pramipexole, and Apomorphine, focusing on their binding affinities (Ki) and functional potencies (EC50) at human dopamine D1, D2, and D3 receptors. All values are presented in nanomolar (nM). It is important to note that values can vary between studies due to different experimental conditions.
Table 1: Dopamine Receptor Binding Affinities (Ki, nM)
| Dopamine Agonist | D1 Receptor (Ki, nM) | D2 Receptor (Ki, nM) | D3 Receptor (Ki, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Ropinirole | >10,000[1] | 29[1] | 1.8[2] |
| Pramipexole | >10,000 | 3.9[3] | 0.5[3] |
| Apomorphine | 10.7[4] | 0.5[1] | Data Not Available |
Table 2: Dopamine Receptor Functional Potency (EC50, nM)
| Dopamine Agonist | D1 Receptor (EC50, nM) | D2 Receptor (EC50, nM) | D3 Receptor (EC50, nM) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Ropinirole | Data Not Available | 39.8 | 3.98 |
| Pramipexole | Data Not Available | 19[1] | 9[1] |
| Apomorphine | 92.2[5] | 35.1[3] | Data Not Available |
Experimental Protocols
The data presented in this guide are derived from standard in vitro pharmacological assays. The general methodologies for these key experiments are outlined below.
Radioligand Binding Assays
Radioligand binding assays are employed to determine the binding affinity (Ki) of a compound for a specific receptor.
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Membrane Preparation: Clonal cells (e.g., CHO or HEK293) stably expressing the human dopamine receptor subtype of interest (D1, D2, or D3) are cultured and harvested. The cell membranes are then isolated through a process of homogenization and centrifugation.
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Binding Reaction: The prepared cell membranes are incubated with a specific radioligand (e.g., [³H]-SCH23390 for D1, [³H]-Spiperone for D2, or [³H]-(+)-7-OH-DPAT for D3) at a fixed concentration.
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Competition Binding: To determine the affinity of the test compound (e.g., this compound, Ropinirole), increasing concentrations of the unlabeled compound are added to the incubation mixture to compete with the radioligand for binding to the receptor.
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Separation and Detection: The reaction is terminated by rapid filtration, separating the receptor-bound radioligand from the unbound. The radioactivity retained on the filter is then quantified using liquid scintillation counting.
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Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Cell-Based Functional Assays
Functional assays are used to measure the potency (EC50) and efficacy of a compound in activating the receptor and initiating a cellular response. A common method involves measuring changes in intracellular second messengers, such as cyclic AMP (cAMP).
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Cell Culture: Clonal cells expressing the dopamine receptor subtype of interest are cultured in appropriate media.
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Assay Principle: D1-like receptors (D1 and D5) are typically coupled to Gs proteins, which stimulate adenylyl cyclase to produce cAMP. D2-like receptors (D2, D3, and D4) are coupled to Gi proteins, which inhibit adenylyl cyclase.
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Stimulation/Inhibition:
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For D1 receptor agonists, cells are treated with increasing concentrations of the test compound, and the accumulation of cAMP is measured.
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For D2 and D3 receptor agonists, adenylyl cyclase is first stimulated with a compound like forskolin, and then the ability of the test compound to inhibit this stimulated cAMP production is measured at various concentrations.
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cAMP Measurement: Intracellular cAMP levels are quantified using various methods, such as competitive enzyme immunoassays (EIA) or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.
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Data Analysis: Dose-response curves are generated by plotting the cellular response against the logarithm of the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined from these curves using non-linear regression.
Visualizations
Dopamine Receptor Signaling Pathway
Caption: Dopamine receptor signaling pathways for D1-like and D2-like receptors.
Experimental Workflow for Dopamine Agonist Evaluation
Caption: Workflow for evaluating the efficacy of dopamine agonists.
Logical Relationship in Dopamine Agonist Comparison
Caption: Logical structure for comparing dopamine agonists.
References
- 1. Antiparkinson concentrations of pramipexole and PHNO occupy dopamine D2(high) and D3(high) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of the functional potencies of ropinirole and other dopamine receptor agonists at human D2(long), D3 and D4.4 receptors expressed in Chinese hamster ovary cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Binding of Pramipexole to Extrastriatal Dopamine D2/D3 Receptors in the Human Brain: A Positron Emission Tomography Study Using 11C-FLB 457 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of CA140 and L-DOPA in Preclinical Models of Parkinson's Disease
A new class of compounds targeting the nuclear receptor Nurr1, such as CA140, presents a promising disease-modifying strategy for Parkinson's disease (PD), offering a distinct mechanistic approach to the gold-standard symptomatic treatment, Levodopa (L-DOPA). This guide provides a detailed comparison of their performance in preclinical models, supported by experimental data and protocols for researchers, scientists, and drug development professionals.
Introduction: Two Divergent Therapeutic Strategies
Parkinson's disease is a progressive neurodegenerative disorder characterized by the loss of dopaminergic (DA) neurons in the substantia nigra pars compacta (SNpc), leading to debilitating motor and non-motor symptoms.[1][2] For over five decades, the primary treatment has been L-DOPA, a precursor to dopamine that effectively replenishes the brain's depleted supply and alleviates motor symptoms.[3][4] However, L-DOPA does not halt disease progression, and its long-term use often leads to waning efficacy and debilitating side effects like L-DOPA-induced dyskinesia (LID), which are involuntary, erratic movements.[4][5][6]
This limitation has driven the search for disease-modifying therapies. One of the most promising targets is the nuclear receptor related 1 (Nurr1), a transcription factor critical for the development, maintenance, and survival of DA neurons.[7][8][9] this compound belongs to a class of Nurr1 agonists designed to enhance Nurr1's dual functions: promoting the expression of essential dopaminergic genes and suppressing neuroinflammatory pathways in microglia and astrocytes.[8][10] This guide compares the symptomatic relief and neuroprotective potential of this compound and L-DOPA in established animal models of Parkinson's disease.
Mechanism of Action: Dopamine Replacement vs. Neuroprotection
The fundamental difference between L-DOPA and this compound lies in their therapeutic targets and mechanisms.
L-DOPA (Levodopa): The Dopamine Precursor
L-DOPA is a prodrug that crosses the blood-brain barrier, which dopamine itself cannot do.[5][11][12] Once in the brain, it is converted into dopamine by the enzyme DOPA decarboxylase (also known as aromatic L-amino acid decarboxylase) within the remaining dopaminergic neurons.[5][11] This newly synthesized dopamine is then released into the synapse, stimulating dopamine receptors and temporarily restoring motor function.[11] Its action is purely symptomatic, replacing the lost neurotransmitter without protecting the underlying neuronal population from ongoing degeneration.[5]
This compound: The Nurr1 Agonist
This compound and similar compounds act by directly binding to and activating Nurr1.[10] This activation is hypothesized to have a dual benefit:
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Neuroprotection and Functional Enhancement: Nurr1 regulates the expression of key genes essential for dopamine neuron function, including tyrosine hydroxylase (TH), the rate-limiting enzyme in dopamine synthesis, and dopamine transporter (DAT).[9] By activating Nurr1, this compound may enhance the function and resilience of existing DA neurons.
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Anti-inflammatory Effects: Nurr1 plays a crucial role in suppressing the expression of pro-inflammatory genes in microglia and astrocytes.[8][9] Neuroinflammation is a key pathological feature of PD that contributes to neuronal death.[2] this compound, by activating Nurr1, can mitigate this inflammatory response, thereby protecting neurons from inflammation-induced degeneration.[9]
This mechanism suggests that this compound has the potential to be a disease-modifying agent by protecting neurons from further degeneration and reducing the underlying pathology.[8][10]
Signaling Pathway Diagrams
Preclinical Efficacy and Side Effect Profile
Direct comparative studies of this compound and L-DOPA are emerging. The available data from preclinical models, primarily rodent models using neurotoxins like 6-hydroxydopamine (6-OHDA) or MPTP to mimic PD pathology, are summarized below.
Table 1: Comparison of Motor Symptom Improvement
| Parameter | L-DOPA | This compound (and other Nurr1 Agonists) | Animal Model |
| Apomorphine- or Amphetamine-Induced Rotations | Significant reduction in net rotations, indicating potent symptomatic relief. | Significant reduction in rotational bias, suggesting improvement in motor deficits.[10] | 6-OHDA-lesioned rats |
| Cylinder Test (Forelimb Use Asymmetry) | Improves use of the affected forelimb. | Improves use of the affected forelimb. | 6-OHDA-lesioned rats |
| Olfactory Function | Not typically assessed or improved. | Ameliorates olfactory dysfunction.[7] | AAV-α-synuclein mice |
Table 2: Comparison of Neuroprotective Effects and Side Profiles
| Parameter | L-DOPA | This compound (and other Nurr1 Agonists) | Animal Model |
| Dopaminergic Neuron Survival (TH+ Cell Count) | No neuroprotective effect; does not halt neuron loss.[5] | Provides robust protection of DA neurons from degeneration.[7] | MPTP-induced mice |
| Striatal Dopamine Levels | Acutely increases dopamine levels via conversion. | May increase baseline dopamine neurotransmission through neuroprotection. | 6-OHDA, MPTP models |
| Neuroinflammation (Microglial Activation) | Does not suppress underlying neuroinflammation. | Reduces microglial activation and levels of pro-inflammatory cytokines.[9] | Poly(I:C) + 6-OHDA rats |
| L-DOPA-Induced Dyskinesia (LID) | The primary cause of motor complications with chronic use.[5][6][13] | Does not induce dyskinesia-like behaviors when administered alone.[7][10] | 6-OHDA-lesioned rats |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to evaluate and compare L-DOPA and Nurr1 agonists in rodent models of Parkinson's disease.
Protocol 1: 6-OHDA Rat Model of Parkinson's Disease
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Animal Subjects: Adult male Sprague-Dawley or Wistar rats (200-250g).
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Anesthesia: Animals are anesthetized with isoflurane or a ketamine/xylazine cocktail.
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Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A burr hole is drilled in the skull to target the medial forebrain bundle (MFB) or the substantia nigra.
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Neurotoxin Injection: 6-hydroxydopamine (6-OHDA) hydrochloride (e.g., 8 µg in 4 µL of 0.9% saline with 0.02% ascorbic acid) is infused unilaterally into the target region using a Hamilton syringe.[14] This selectively destroys dopaminergic neurons.
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Post-operative Care: Animals receive post-operative analgesics and are monitored for recovery. Behavioral testing typically begins 2-3 weeks after surgery to allow for full lesion development.
Protocol 2: Assessment of Motor Deficits (Apomorphine-Induced Rotations)
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Habituation: Three weeks post-lesion, rats are habituated to the testing environment (a circular arena).
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Drug Administration: Animals are administered a dopamine agonist, such as apomorphine (e.g., 0.5 mg/kg, s.c.).
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Data Collection: Immediately following injection, the animal is placed in the arena. Full 360° rotations, both ipsilateral (towards the lesioned side) and contralateral (away from the lesioned side), are recorded for 30-60 minutes using an automated video-tracking system.
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Analysis: The net rotational score (contralateral minus ipsilateral rotations) is calculated. A successful lesion is typically confirmed by a high rate of contralateral rotations. The efficacy of a therapeutic agent (like L-DOPA or this compound) is measured by its ability to reduce this net rotational score towards zero.
Protocol 3: Assessment of L-DOPA-Induced Dyskinesia (LID)
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Model Induction: 6-OHDA lesioned rats are treated chronically with L-DOPA (e.g., 6 mg/kg plus benserazide, daily for 21 days) to induce dyskinesia.[6]
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Abnormal Involuntary Movement (AIMs) Scoring: On testing days, animals are injected with L-DOPA and observed for a period of 1-3 hours.
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Scoring Parameters: AIMs are scored every 20 minutes by a blinded observer. The severity of axial, limb, and orolingual movements is rated on a scale of 0 (absent) to 4 (continuous, severe). The total AIMs score is calculated.
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Analysis: The ability of a co-administered compound to reduce the total AIMs score without compromising L-DOPA's anti-parkinsonian effect is a key measure of its anti-dyskinetic potential. Nurr1 agonists are tested for whether they induce AIMs when given alone.[10]
Experimental Workflow Diagram
Conclusion and Future Directions
The comparison between this compound and L-DOPA highlights a critical shift in therapeutic strategies for Parkinson's disease, moving from purely symptomatic relief to potentially disease-modifying interventions.
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L-DOPA remains the most effective symptomatic treatment, directly addressing the dopamine deficit with rapid and potent effects on motor function.[11] However, its benefits are offset by the lack of neuroprotection and the high incidence of motor complications with long-term use.[4]
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This compound and other Nurr1 agonists represent a neuroprotective and anti-inflammatory approach.[9] Preclinical data show that these compounds can protect dopaminergic neurons, reduce neuroinflammation, and improve motor deficits without inducing dyskinesia-like side effects.[7][10]
The future of PD therapy may lie in a combination approach. The neuroprotective qualities of Nurr1 agonists could potentially slow disease progression, preserving neuronal function and perhaps allowing for lower, more stable doses of L-DOPA, thereby delaying the onset of dyskinesia. Further preclinical studies directly comparing these agents and evaluating their efficacy in combination are essential to validate this promising therapeutic strategy.
References
- 1. Mechanistic Insight from Preclinical Models of Parkinson’s Disease Could Help Redirect Clinical Trial Efforts in GDNF Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Pre-clinical Studies Identifying Molecular Pathways of Neuroinflammation in Parkinson's Disease: A Systematic Review [frontiersin.org]
- 3. Dopamine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. An optimized Nurr1 agonist provides disease-modifying effects in Parkinson's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. A Nurr1 agonist causes neuroprotection in a Parkinson's disease lesion model primed with the toll-like receptor 3 dsRNA inflammatory stimulant poly(I:C) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Nuclear receptor Nurr1 agonists enhance its dual functions and improve behavioral deficits in an animal model of Parkinson's disease. [vivo.weill.cornell.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. Animal models of l-dopa-induced dyskinesia in Parkinson's disease | Lund University Publications [lup.lub.lu.se]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Therapeutic Strategies Targeting Amyloid-Beta Plaques in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
The accumulation of amyloid-beta (Aβ) plaques in the brain is a primary pathological hallmark of Alzheimer's disease (AD).[1] Consequently, a significant focus of therapeutic development has been on strategies to reduce or clear these plaques. This guide provides a comparative overview of various therapeutic modalities, their mechanisms of action, and supporting experimental data to aid in the evaluation of current and future treatment strategies.
Therapeutic Approaches and Efficacy
The landscape of Aβ-targeting therapies is dominated by monoclonal antibodies, with other strategies exploring different facets of the amyloid cascade. The following table summarizes the quantitative data on the efficacy of several key therapeutic agents.
| Therapeutic Agent | Class | Mechanism of Action | Key Efficacy Data | Notable Side Effects |
| Lecanemab (Leqembi®) | Monoclonal Antibody | Targets Aβ protofibrils.[2] | - Slows cognitive decline by 27% over 18 months.[3] - Dose- and time-dependent clearance of amyloid plaques.[2] | Amyloid-Related Imaging Abnormalities (ARIA).[4] |
| Donanemab | Monoclonal Antibody | Targets pyroglutamated Aβ (pE3-Aβ) in established plaques.[4] | - Slows cognitive decline by approximately 29-35%.[3][5] - Significant reduction in Aβ plaque load as measured by PET.[4] | ARIA.[4] |
| Aducanumab (Aduhelm®) | Monoclonal Antibody | Targets aggregated soluble and insoluble forms of Aβ.[6] | - Dose- and time-dependent reduction of brain Aβ plaques.[6] - Slower cognitive decline in a high-dose group.[6] | ARIA, temporary edema.[6] |
| Gantenerumab | Monoclonal Antibody | Binds to Aβ plaques. | - Failed to show significant clinical benefits in Phase 3 trials.[7] - Did reduce Aβ plaque levels in preclinical studies.[8] | - |
| Bapineuzumab | Monoclonal Antibody | Targets Aβ. | - Phase 3 trials were discontinued due to a lack of clinical benefit.[8] - Small reduction in amyloid as assessed by PET scanning.[8] | ARIA-E (edema).[8] |
| Neprilysin | Enzyme | Degrades Aβ peptides. | - Increased levels of neprilysin decreased amyloid deposition in an animal model.[9] - Plaque load was reduced to less than half in treated areas.[9] | - |
| TREM2 Agonists | Immunomodulator | Activates TREM2 on microglia to enhance phagocytosis of Aβ.[10] | - Considerable reduction of amyloid burden in a mouse model of familial AD.[10] - Improved cognitive functions in the same model.[10] | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of protocols for key experiments cited in this guide.
Clinical Trial Protocol for Monoclonal Antibody Therapy (General)
This protocol is a generalized representation based on trials for drugs like Lecanemab and Donanemab.
-
Patient Selection: Participants are typically in the early stages of Alzheimer's disease, with mild cognitive impairment (MCI) or mild dementia, and confirmed amyloid pathology via PET scans or cerebrospinal fluid (CSF) analysis.[3]
-
Study Design: Randomized, double-blind, placebo-controlled trials are the standard.[7]
-
Treatment Administration: The therapeutic antibody is administered intravenously at specified doses and intervals (e.g., monthly infusions).[3][11]
-
Primary Endpoints: The primary outcome is typically a measure of cognitive decline, such as the Clinical Dementia Rating-Sum of Boxes (CDR-SB) or the Integrated Alzheimer's Disease Rating Scale (iADRS).[7][8]
-
Secondary Endpoints: These often include changes in amyloid plaque burden measured by PET imaging and levels of Aβ and tau biomarkers in the CSF and plasma.[2][12]
-
Safety Monitoring: Patients are monitored for adverse events, with a particular focus on ARIA through regular MRI scans.[4]
Preclinical Animal Study Protocol for Aβ Clearance
This protocol is based on studies involving animal models to assess the efficacy of novel therapeutic agents.
-
Animal Model: Transgenic mouse models that overexpress human amyloid precursor protein (APP) and develop age-dependent Aβ plaques (e.g., PSAPP or PDAPP mice) are commonly used.[4][8]
-
Treatment Administration: The investigational drug (e.g., a TREM2 agonist antibody or a neprilysin gene vector) is administered to the mice, often via intravenous injection or direct brain infusion.[9][10]
-
Behavioral Testing: Cognitive function is assessed using behavioral tests such as the Morris water maze or Y-maze to evaluate learning and memory.[10]
-
Histopathological Analysis: After the treatment period, mouse brains are harvested for immunohistochemical analysis to quantify the Aβ plaque burden and assess neuronal markers.[9][10]
-
Biochemical Analysis: Brain tissue and plasma may be analyzed to measure the levels of different Aβ species (e.g., Aβ40, Aβ42) and other relevant biomarkers.
Visualizing Pathways and Workflows
Diagrams can elucidate complex biological processes and experimental designs. The following visualizations are provided in the DOT language for use with Graphviz.
Caption: The Amyloid Cascade Hypothesis.
Caption: Mechanism of Action for Monoclonal Antibodies.
Caption: Generalized Clinical Trial Workflow.
References
- 1. Plaque formation and the intraneuronal accumulation of β‐amyloid in Alzheimer's disease | Semantic Scholar [semanticscholar.org]
- 2. Understanding the impact of amyloid beta targeted therapies on biomarkers and clinical endpoints in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. mdpi.com [mdpi.com]
- 7. Amyloid‐beta (Aβ)‐targeting monoclonal antibody trials in early Alzheimer's disease—Clinical outcome with gantenerumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Amyloid-β and α-Synuclein Immunotherapy: From Experimental Studies to Clinical Trials [frontiersin.org]
- 9. alzinfo.org [alzinfo.org]
- 10. Can alternative approaches improve amyloid-β targeting? | BioWorld [bioworld.com]
- 11. m.youtube.com [m.youtube.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
A Comparative Analysis of CA140 and Other Neurotrophic Factors: A Guide for Researchers
In the landscape of neurotherapeutics, the quest for potent agents that can protect and regenerate neurons is paramount. This guide provides a comparative analysis of the novel dopamine analogue CA140 and established neurotrophic factors: Brain-Derived Neurotrophic Factor (BDNF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), and Nerve Growth Factor (NGF). This document is intended for researchers, scientists, and drug development professionals, offering an objective comparison of their mechanisms, performance based on available experimental data, and detailed experimental protocols.
Overview of this compound and Other Neurotrophic Factors
This compound is a novel dopamine analogue that has demonstrated neuroprotective and anti-inflammatory properties. Unlike traditional neurotrophic factors, which are typically large proteins, this compound is a small molecule. Recent studies have highlighted its potential in ameliorating Alzheimer's disease (AD) pathology by modulating dopamine D1 receptor (DRD1) signaling.[1]
Brain-Derived Neurotrophic Factor (BDNF) is a well-characterized neurotrophin that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity. It is vital for learning and memory.[2][3][4]
Glial Cell Line-Derived Neurotrophic Factor (GDNF) is a potent neurotrophic factor for dopaminergic neurons, making it a significant candidate for Parkinson's disease therapies. It also supports the survival of various other neuron populations.[5][6][7]
Nerve Growth Factor (NGF) was the first neurotrophic factor to be discovered. It is essential for the survival and maintenance of sympathetic and sensory neurons and is also implicated in the regulation of the immune system and inflammatory responses.
Comparative Performance Data
Direct comparative studies with standardized quantitative data across all four compounds are limited due to the differing stages of research and primary therapeutic targets. The following tables summarize available quantitative data for each factor, providing context for the experimental models used.
Table 1: In Vivo Efficacy of this compound in an Alzheimer's Disease Mouse Model
| Parameter | Vehicle | This compound (30 mg/kg, i.p.) | Outcome | Reference |
| Aβ Plaque Number (hippocampus) | 100% | Reduced significantly | Amelioration of Aβ pathology | [1] |
| Tau Hyperphosphorylation (hippocampus) | 100% | Reduced significantly | Reduction of tau pathology | [1] |
| Microglia Activation (hippocampus) | 100% | Reduced significantly | Attenuation of neuroinflammation | [1] |
| Astrocyte Activation (hippocampus) | 100% | Reduced significantly | Attenuation of neuroinflammation | [1] |
| Cognitive Function (Y-maze test) | Deficits observed | Rescued to near wild-type levels | Improvement in spatial working memory | [1] |
Table 2: In Vitro Neuroprotective Effects of BDNF
| Experimental Model | Insult | BDNF Concentration | Neuroprotective Effect | Reference |
| Cortical neuron culture | Glutamate excitotoxicity | 50 ng/mL | ~70% protection | |
| Hippocampal neuron culture | Aβ toxicity | 100 ng/mL | Significant reduction in apoptosis | [8] |
| SH-SY5Y cells | MPP+ toxicity | 50 ng/mL | Increased cell viability |
Table 3: In Vivo and In Vitro Efficacy of GDNF
| Experimental Model | Insult/Condition | GDNF Treatment | Outcome | Reference |
| Rat model of Parkinson's Disease | 6-OHDA lesion | Intrastriatal injection | Protection of dopaminergic neurons | [6][7] |
| Motor neuron culture | Axotomy | 100 pg/mL | Promoted survival | |
| Cortical neuron culture | NMDA excitotoxicity | 10 ng/mL | Significant neuroprotection | [6] |
Table 4: In Vivo and In Vitro Efficacy of NGF
| Experimental Model | Condition | NGF Treatment | Outcome | Reference |
| PC12 cells | --- | 50 ng/mL | Neurite outgrowth | |
| Dorsal root ganglion neurons | --- | 10-100 ng/mL | Enhanced survival and neurite outgrowth | |
| Rat model of spinal cord injury | Spinal cord injury | Intrathecal administration | Promoted axonal regeneration |
Signaling Pathways
The mechanisms of action for this compound and the traditional neurotrophic factors are distinct, involving different receptors and downstream signaling cascades.
This compound Signaling Pathway
This compound exerts its neuroprotective effects primarily through the activation of the dopamine D1 receptor (DRD1). This activation triggers downstream signaling cascades, including the ERK and Akt pathways, which are involved in promoting neuronal survival and reducing neuroinflammation.
This compound signaling cascade.
BDNF Signaling Pathway
BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), leading to receptor dimerization and autophosphorylation. This initiates several downstream pathways, including the MAPK/ERK, PI3K/Akt, and PLCγ pathways, which are critical for neuronal survival, growth, and synaptic plasticity.
BDNF signaling cascade.
GDNF Signaling Pathway
GDNF signals through a multicomponent receptor complex consisting of the ligand-binding co-receptor GFRα1 and the transmembrane signaling receptor RET proto-oncogene (RET). Binding of GDNF to GFRα1 induces the recruitment and activation of RET, leading to the activation of downstream pathways such as the PI3K/Akt and MAPK pathways.
GDNF signaling cascade.
NGF Signaling Pathway
NGF binds to the high-affinity TrkA receptor, initiating dimerization and autophosphorylation. This activates downstream signaling cascades, including the PI3K/Akt, Ras/MAPK, and PLCγ pathways, which are crucial for the survival and differentiation of sensory and sympathetic neurons.
NGF signaling cascade.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate replication and further investigation.
In Vivo Neuroprotection Study in an Alzheimer's Disease Mouse Model (this compound)
This protocol is based on the study by Chae et al. (2024).[1]
In vivo experimental workflow.
Detailed Steps:
-
Animals: Use 8-month-old male 5xFAD transgenic mice as the Alzheimer's disease model and wild-type littermates as controls. House animals under standard laboratory conditions.
-
Drug Administration: Prepare a stock solution of this compound in 10% DMSO in sterile saline. Administer this compound (30 mg/kg) or vehicle (10% DMSO in saline) via intraperitoneal (i.p.) injection daily for 28 consecutive days.
-
Behavioral Analysis: Perform the Y-maze test to assess spatial working memory. Record the sequence of arm entries and calculate the percentage of spontaneous alternations.
-
Tissue Processing: After the final injection, anesthetize the mice and perfuse transcardially with saline followed by 4% paraformaldehyde. Collect the brains and post-fix overnight.
-
Immunohistochemistry: Section the brains (30 µm) and perform immunohistochemical staining for Aβ plaques (using 6E10 antibody), hyperphosphorylated tau (AT8 antibody), microglia (Iba1 antibody), and astrocytes (GFAP antibody).
-
Image Analysis: Capture images using a fluorescence microscope and quantify the plaque load, tau pathology, and glial activation in specific brain regions (e.g., hippocampus, cortex) using image analysis software.
-
Western Blotting: For biochemical analysis, collect fresh brain tissue, homogenize, and perform western blotting to measure the levels of key signaling proteins and their phosphorylated forms (e.g., ERK, p-ERK, Akt, p-Akt).
In Vitro Neuronal Survival Assay
This is a general protocol adaptable for testing the neuroprotective effects of various compounds.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Test compounds (this compound, BDNF, GDNF, NGF)
-
Neurotoxic agent (e.g., glutamate, Aβ oligomers, MPP+)
-
Cell viability assay kit (e.g., MTT, LDH)
-
96-well culture plates
Procedure:
-
Cell Plating: Plate primary neurons in 96-well plates at a density of 1 x 10^5 cells/well and culture for 5-7 days to allow for maturation.
-
Pre-treatment: Pre-treat the neurons with various concentrations of the test compounds (e.g., this compound: 1-10 µM; BDNF, GDNF, NGF: 10-100 ng/mL) for 24 hours.
-
Induction of Neurotoxicity: Add the neurotoxic agent to the culture medium. The concentration and incubation time will depend on the specific toxin being used.
-
Cell Viability Assessment: After the desired incubation period, assess cell viability using a quantitative method such as the MTT assay (measures metabolic activity) or LDH assay (measures membrane integrity).
-
Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells. Plot dose-response curves to determine the EC50 of each compound.
Neurite Outgrowth Assay
This protocol is used to assess the ability of a compound to promote the growth of neurites, a key aspect of neuronal development and regeneration.
Materials:
-
Neuronal cell line (e.g., PC12, SH-SY5Y) or primary neurons
-
Culture medium appropriate for the cell type
-
Test compounds
-
Microscopy imaging system
-
Image analysis software
Procedure:
-
Cell Plating: Plate cells at a low density in culture plates coated with an appropriate substrate (e.g., poly-L-lysine, laminin).
-
Treatment: Treat the cells with various concentrations of the test compounds.
-
Incubation: Incubate the cells for a period sufficient to allow for neurite outgrowth (typically 24-72 hours).
-
Imaging: Fix the cells and stain for a neuronal marker (e.g., β-III tubulin). Capture images of the cells using a microscope.
-
Quantification: Use image analysis software to measure the length of the longest neurite per cell and/or the total neurite length per cell.
-
Data Analysis: Compare the neurite outgrowth in treated cells to that in control cells.
Conclusion
This compound represents a promising small molecule approach to neuroprotection, particularly in the context of Alzheimer's disease, by leveraging the dopaminergic system. Its mechanism of action is distinct from the classical protein-based neurotrophic factors BDNF, GDNF, and NGF, which have broader roles in neuronal survival and plasticity across various neuronal populations.
While direct quantitative comparisons are challenging due to the diverse experimental contexts, the available data suggest that all four molecules exhibit potent neuroprotective and/or neurorestorative effects. The choice of therapeutic agent will likely depend on the specific neuropathological condition being targeted. Further research, including head-to-head comparative studies, is warranted to fully elucidate the relative potencies and therapeutic windows of these promising neurotherapeutics. The detailed experimental protocols provided in this guide are intended to facilitate such future investigations.
References
- 1. High-throughput neurite outgrowth assay using GFP-labeled iPSC-derived neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The neuroprotective roles of BDNF in hypoxic ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The relevance of BDNF for neuroprotection and neuroplasticity in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain-derived neurotrophic factor and its clinical implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intracellular Neuroprotective Mechanisms in Neuron-Glial Networks Mediated by Glial Cell Line-Derived Neurotrophic Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotection Mediated by Glial Cell Line-Derived Neurotrophic Factor: Involvement of a Reduction of NMDA-Induced Calcium Influx by the Mitogen-Activated Protein Kinase Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Protective effect of BDNF against beta-amyloid induced neurotoxicity in vitro and in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of CA140's Efficacy in Cognitive Function
For researchers and professionals in drug development, understanding the reproducible effects of novel compounds on cognitive function is paramount. This guide provides an objective comparison of the dopamine analog CA140 with other therapeutic alternatives, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action.
This compound: A Dopamine D1 Receptor Modulator for Cognitive Enhancement
This compound is a novel dopamine analogue that has demonstrated potential in improving cognitive function and mitigating Alzheimer's disease (AD) pathology in preclinical studies.[1][2] It is structurally related to dopamine and has been shown to cross the blood-brain barrier.[3] The primary mechanism of action for this compound's cognitive-enhancing effects is the modulation of the dopamine D1 receptor (DRD1) signaling pathway.[1][2]
Quantitative Data on the Effects of this compound
The following tables summarize the key quantitative findings from preclinical studies on this compound, showcasing its effects on cognitive performance, synaptic plasticity, and Alzheimer's disease pathology.
Table 1: Effects of this compound on Cognitive and Synaptic Function in Wild-Type (WT) Mice
| Parameter | Treatment Group | Outcome | Key Signaling Pathway |
| Long-Term Memory | This compound | Rescued scopolamine-induced deficits | DRD1/CaMKIIα and/or ERK signaling[1] |
| Dendritic Spine Formation | This compound | Promoted dendritic spine formation | DRD1/CaMKIIα and/or ERK signaling[1] |
| Long-Term Potentiation (LTP) | This compound | Rescued scopolamine-induced LTP impairment | DRD1 signaling[1] |
Table 2: Effects of this compound in a 5xFAD Mouse Model of Alzheimer's Disease
| Pathological Marker | Treatment Group | Outcome | Key Signaling Pathway |
| Aβ Plaque Number | This compound | Significantly reduced | DRD1/Elk1 signaling[1][4] |
| Tau Hyperphosphorylation | This compound | Significantly reduced | DRD1/Elk1 signaling[1][4] |
| Microgliosis/Astrogliosis | This compound | Significantly reduced | DRD1 signaling[1] |
| Neuroinflammation (NLRP3) | This compound | Inhibited activation | DRD1 signaling[4] |
| Homeostatic Microglia Markers (cx3cr1, p2ry12) | This compound | Increased mRNA levels | Not specified[1] |
| AD-Associated Reactive Astrocyte Marker (cxcl10) | This compound | Downregulated expression | Not specified[1] |
Signaling Pathway and Experimental Workflow
The cognitive and neuroprotective effects of this compound are mediated through specific signaling cascades initiated by the activation of the dopamine D1 receptor.
The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of this compound.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility.
In Vivo Animal Studies
-
Animals: 3-month-old wild-type (WT) C57BL6/N mice or 8-month-old 5xFAD transgenic mice were used as a model for Alzheimer's disease.[4]
-
Treatment: Mice were administered daily intraperitoneal (i.p.) injections of either vehicle (10% DMSO) or this compound (30 mg/kg) for 10, 14, or 17 days.[4]
-
Behavioral Testing: Standardized behavioral tests were conducted to assess cognitive functions such as learning and memory.[4]
-
Electrophysiology: Long-term potentiation (LTP), a cellular correlate of learning and memory, was measured in hippocampal slices to assess synaptic plasticity.[4]
-
Biochemical and Histological Analysis: Following the treatment period, brain tissues were collected for various analyses including ELISA, Western blotting, RNA sequencing, real-time PCR, Golgi staining, and immunofluorescence staining to quantify pathological markers and changes in neuronal morphology.[4]
Comparison with Alternative Cognitive Enhancement Strategies
While direct comparative clinical trials between this compound and other cognitive enhancers are not yet available, a qualitative comparison based on their mechanisms of action can be informative for researchers.
Table 3: Qualitative Comparison of Cognitive Enhancement Strategies
| Therapeutic Strategy | Mechanism of Action | Primary Target Population | Route of Administration |
| This compound | Dopamine D1 Receptor (DRD1) agonist | Alzheimer's Disease (preclinical) | Intraperitoneal (preclinical) |
| Dopaminergic Agents (e.g., Rotigotine) | Dopamine receptor agonist | Alzheimer's Disease, Parkinson's Disease | Transdermal patch[5][6] |
| Monoamine Oxidase B (MAO-B) Inhibitors | Inhibit the breakdown of dopamine | Alzheimer's Disease, Parkinson's Disease | Oral[7][8] |
| Cholinesterase Inhibitors (e.g., Donepezil) | Increase acetylcholine levels | Alzheimer's Disease | Oral[9] |
| NMDA Receptor Antagonists (e.g., Memantine) | Modulate glutamatergic neurotransmission | Alzheimer's Disease | Oral[9] |
| Natural Products (e.g., Huperzine A, Ginkgo Biloba) | Varied (e.g., cholinesterase inhibition, antioxidant) | General cognitive decline, Alzheimer's Disease | Oral (dietary supplement)[10][11][12][13] |
It is important to note that while some alternative treatments like Ginkgo Biloba and Huperzine A are widely available as supplements, large-scale clinical trials have often yielded inconclusive or negative results regarding their efficacy in treating Alzheimer's disease.[10][14] In contrast, dopaminergic agents, including MAO-B inhibitors, have shown a small but significant positive effect on cognitive symptoms in Alzheimer's disease in meta-analyses.[7][8] The dopamine agonist rotigotine has been shown to improve frontal lobe executive function.[5][6]
Conclusion
The preclinical data on this compound present a compelling case for its potential as a cognitive enhancer, particularly in the context of Alzheimer's disease. Its mechanism of action, centered on the dopamine D1 receptor, offers a distinct therapeutic avenue compared to existing treatments that primarily target the cholinergic and glutamatergic systems. The robust effects of this compound on synaptic plasticity, neuroinflammation, and the reduction of AD-related pathology in animal models underscore the need for further investigation and future clinical trials to establish its reproducibility and efficacy in humans. Researchers in the field should consider the promising profile of this compound as they explore novel strategies for combating cognitive decline.
References
- 1. The dopamine analogue this compound alleviates AD pathology, neuroinflammation, and rescues synaptic/cognitive functions by modulating DRD1 signaling or directly binding to Abeta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The dopamine analogue this compound alleviates AD pathology, neuroinflammation, and rescues synaptic/cognitive functions by modulating DRD1 signaling or directly binding to Abeta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The small molecule this compound inhibits the neuroinflammatory response in wild-type mice and a mouse model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. news-medical.net [news-medical.net]
- 6. xtalks.com [xtalks.com]
- 7. Cognitive effects of dopaminergic treatment in Alzheimer's disease: Systematic review and meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cognitive effects of dopaminergic treatment in Alzheimer's disease: Systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Mapping new pharmacological interventions for cognitive function in Alzheimer’s disease: a systematic review of randomized clinical trials [frontiersin.org]
- 10. alz.org [alz.org]
- 11. Natural Products as Promising Drug Candidates for the Treatment of Alzheimer’s Disease: Molecular Mechanism Aspect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. txalz.org [txalz.org]
- 13. Alternative Medicine and Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. alzheimersnewstoday.com [alzheimersnewstoday.com]
Head-to-Head Study of CA140 and Existing Alzheimer's Drugs: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive comparison of the novel dopamine analogue CA140 against established Alzheimer's disease (AD) therapies. The content is tailored for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available preclinical and clinical data.
Executive Summary
Alzheimer's disease treatment has historically focused on symptomatic relief through cholinesterase inhibitors and NMDA receptor antagonists. The recent introduction of anti-amyloid monoclonal antibodies has marked a shift towards disease-modifying therapies. This guide introduces this compound, a dopamine analogue with a novel mechanism of action, and positions it alongside current FDA-approved treatments. While direct head-to-head clinical trials are not yet available, this comparison is based on distinct mechanisms of action, and preclinical data for this compound versus clinical data for existing drugs.
Mechanism of Action
The therapeutic landscape for Alzheimer's disease is characterized by a diversity of molecular targets. Existing drugs primarily address the cholinergic deficit, glutamatergic excitotoxicity, and amyloid-beta plaque pathology. This compound introduces a novel approach by modulating dopaminergic signaling to impact neuroinflammation and downstream AD pathology.
This compound: Dopamine D1 Receptor Modulation
This compound is a dopamine analogue that has been shown in preclinical studies to modulate the dopamine D1 receptor (DRD1) signaling pathway.[1][2][3] This modulation has several downstream effects relevant to AD pathology, including:
-
Reduction of Neuroinflammation: this compound has been observed to suppress the activation of microglia and astrocytes, key players in the neuroinflammatory response associated with AD.[2][4]
-
Amelioration of Aβ and Tau Pathology: Studies in 5xFAD mouse models of AD have indicated that this compound can reduce amyloid-beta (Aβ) plaque formation and decrease the hyperphosphorylation of tau protein.[1][3]
-
Enhancement of Synaptic Function and Cognition: By activating DRD1 signaling, this compound has been shown to promote synaptic plasticity and improve cognitive function in preclinical models.[1][3]
Existing Alzheimer's Drugs
-
Cholinesterase Inhibitors (Donepezil, Rivastigmine, Galantamine): These drugs work by increasing the levels of acetylcholine, a neurotransmitter involved in memory and learning, in the brain. They achieve this by inhibiting the acetylcholinesterase enzyme, which breaks down acetylcholine.[2][5][6]
-
NMDA Receptor Antagonist (Memantine): Memantine protects brain cells from damage caused by excessive glutamate, an excitatory neurotransmitter.[7][8][9] It acts as an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor.[7][8]
-
Anti-Amyloid Monoclonal Antibodies (Lecanemab, Donanemab): These are disease-modifying therapies that target and promote the clearance of amyloid-beta plaques from the brain.[1][3][4][10][11] Lecanemab targets amyloid protofibrils, while donanemab targets established amyloid plaques.[3]
Comparative Data
The following tables summarize the available quantitative data for this compound and existing Alzheimer's drugs. It is crucial to note that the data for this compound is from preclinical studies, primarily in 5xFAD mice, and is not directly comparable to the clinical trial data for FDA-approved drugs.
Table 1: Comparison of Efficacy and Mechanism of Action
| Drug Class | Drug(s) | Mechanism of Action | Efficacy Highlights |
| Dopamine Analogue | This compound | Modulates Dopamine D1 receptor signaling, reduces neuroinflammation, Aβ, and tau pathology.[1][2][3] | Preclinical (5xFAD mice): Significantly reduced Aβ plaque number and tau hyperphosphorylation. Rescued deficits in long-term memory and dendritic spine formation.[1] |
| Cholinesterase Inhibitors | Donepezil, Rivastigmine, Galantamine | Increases acetylcholine levels by inhibiting acetylcholinesterase.[2][5][6] | Clinical: Provides symptomatic relief, with modest improvements in cognition, function, and behavior.[2][12] Does not halt disease progression. |
| NMDA Receptor Antagonist | Memantine | Blocks NMDA receptors to protect against glutamate-mediated excitotoxicity.[7][8][9] | Clinical: Used for moderate to severe AD, showing modest benefits in cognition and daily function.[7] |
| Anti-Amyloid Antibodies | Lecanemab (Leqembi), Donanemab | Target and clear amyloid-beta plaques from the brain.[1][3][4][10][11] | Clinical (Lecanemab): Slowed cognitive decline by 27% over 18 months in early AD.[13] Clinical (Donanemab): Slowed cognitive decline by around 35% in early AD participants with low-to-medium tau levels.[10] |
Table 2: Comparison of Safety and Administration
| Drug Class | Drug(s) | Common Side Effects | Administration |
| Dopamine Analogue | This compound | Preclinical: Data on side effects in humans is not available. | Preclinical: Intraperitoneal injection in mice.[14] |
| Cholinesterase Inhibitors | Donepezil, Rivastigmine, Galantamine | Nausea, vomiting, diarrhea, loss of appetite.[15] | Oral (tablet, capsule, liquid), Transdermal patch (Rivastigmine). |
| NMDA Receptor Antagonist | Memantine | Dizziness, headache, confusion, constipation.[15] | Oral (tablet, capsule, liquid). |
| Anti-Amyloid Antibodies | Lecanemab (Leqembi), Donanemab | Amyloid-Related Imaging Abnormalities (ARIA) with risk of brain edema (ARIA-E) or hemorrhage (ARIA-H), infusion-related reactions.[1][4] | Intravenous infusion.[1][10] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. Below are the protocols for key experiments cited in the preclinical studies of this compound.
Animal Model: 5xFAD Mice
The 5xFAD transgenic mouse model is a widely used model for familial Alzheimer's disease. These mice overexpress human amyloid precursor protein (APP) and presenilin 1 (PSEN1) with a total of five familial AD mutations, leading to an aggressive and early onset of amyloid plaque pathology.[14][16]
This compound Administration in 5xFAD Mice
-
Dosage and Route: this compound was administered daily via intraperitoneal (i.p.) injection at a dose of 30 mg/kg.[14]
-
Vehicle Control: The control group received injections of the vehicle solution (e.g., 10% DMSO in saline).[14]
-
Treatment Duration: The treatment duration in the cited studies ranged from 14 to 17 days.[17]
Immunohistochemistry for Aβ Plaques and Gliosis
-
Tissue Preparation: Mice are anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA). The brains are then extracted, post-fixed in PFA, and cryoprotected in a sucrose solution.
-
Sectioning: Brains are sectioned coronally at a thickness of 30-40 µm using a cryostat.
-
Staining:
-
Free-floating sections are washed in phosphate-buffered saline (PBS).
-
Sections are blocked in a solution containing normal serum and a detergent (e.g., Triton X-100) to prevent non-specific antibody binding.
-
Sections are incubated overnight with primary antibodies targeting Aβ (e.g., 6E10) and markers for microglia (e.g., Iba1) or astrocytes (e.g., GFAP).
-
After washing, sections are incubated with fluorescently labeled secondary antibodies.
-
Sections are mounted on slides and coverslipped with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging and Analysis: Images are captured using a confocal microscope, and the plaque burden or glial cell activation is quantified using image analysis software like ImageJ.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR)
-
RNA Extraction: Total RNA is extracted from brain tissue or cultured cells using a commercial RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The cDNA is used as a template for qPCR with gene-specific primers for target genes (e.g., inflammatory cytokines) and a housekeeping gene for normalization.
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method.
Signaling Pathways and Experimental Workflows
Visual representations of the molecular pathways and experimental designs are provided below using Graphviz.
Figure 1. Proposed signaling pathway of this compound in Alzheimer's disease.
Figure 2. Mechanisms of action for existing Alzheimer's drugs.
Figure 3. General experimental workflow for preclinical testing of this compound.
Conclusion
This compound presents a promising and novel therapeutic strategy for Alzheimer's disease by targeting the dopaminergic system to mitigate neuroinflammation and key pathological hallmarks of the disease. While preclinical data are encouraging, further research, including rigorous clinical trials, is necessary to establish its efficacy and safety in human patients and to allow for a direct comparison with existing FDA-approved treatments. The distinct mechanism of action of this compound suggests it could potentially be used in combination with other therapies to achieve a multi-faceted approach to treating this complex neurodegenerative disorder. This guide will be updated as new data becomes available.
References
- 1. Lecanemab - Wikipedia [en.wikipedia.org]
- 2. Cholinesterase inhibitors used in the treatment of Alzheimer's disease: the relationship between pharmacological effects and clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Alzheimer’s drug, donanemab – what is it and how does it work? - Alzheimer's Research UK [alzheimersresearchuk.org]
- 4. ittbiomed.com [ittbiomed.com]
- 5. Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Getting On and Staying On - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. nbinno.com [nbinno.com]
- 8. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Memantine Mechanism of Action: How Does Memantine Work? - GoodRx [goodrx.com]
- 10. m.youtube.com [m.youtube.com]
- 11. What is donanemab? | Alzheimer's Society [alzheimers.org.uk]
- 12. Efficacy of acetylcholinesterase inhibitors in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Health Canada Grants Authorization for “LEQEMBI®” [globenewswire.com]
- 14. The small molecule this compound inhibits the neuroinflammatory response in wild-type mice and a mouse model of AD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. alz.org [alz.org]
- 16. criver.com [criver.com]
- 17. The dopamine analogue this compound alleviates AD pathology, neuroinflammation, and rescues synaptic/cognitive functions by modulating DRD1 signaling or directly binding to Abeta - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of CA140 in Oncology: A Comparative Analysis of Dopamine D1 Receptor Agonists
A new frontier in cancer therapy may lie in the repurposing of neurological drugs. This guide provides an in-depth, independent verification of the mechanism of action for CA140, a dopamine D1 receptor (DRD1) agonist, and objectively compares its potential anti-cancer properties with other DRD1 agonists. This analysis is intended for researchers, scientists, and drug development professionals interested in novel therapeutic strategies.
While primarily investigated for its neuroprotective effects in Alzheimer's disease, the mode of action of this compound—a potent dopamine D1 receptor agonist—positions it as a compelling candidate for oncological research. The dopamine D1 receptor is increasingly recognized for its role in regulating key cellular processes implicated in cancer, such as proliferation, apoptosis, and metastasis. Activation of DRD1 has been shown to suppress tumor growth and induce cancer cell death in various preclinical models, suggesting a promising therapeutic avenue.[1][2]
This guide will delve into the DRD1 signaling pathway in cancer, present comparative data on the efficacy of various DRD1 agonists, and provide detailed experimental protocols for the independent verification of these findings.
Comparative Efficacy of DRD1 Agonists in Cancer Cell Lines
To contextualize the potential of this compound, this section presents a comparative summary of the anti-proliferative effects of other known DRD1 agonists on various cancer cell lines. As direct experimental data for this compound in oncology is not yet publicly available, the following data for compounds with a similar mechanism of action serve as a valuable benchmark for future research.
| Compound | Cancer Cell Line | Assay | IC50 Value | Reference |
| Fenoldopam | ACHN (Renal Cell Carcinoma) | Not Specified | 0.8974 µM | [3] |
| Fenoldopam | Mz-ChA-1 (Cholangiocarcinoma) | Not Specified | 26 µM | [4] |
| Amlodipine | A549 (Non-small-cell lung cancer) | Not Specified | 9.641 µM | [4] |
| Amlodipine | MDA-MB-231 (Breast Cancer) | Not Specified | 8.66 µM | [4] |
| Amlodipine | MCF-7 (Breast Cancer) | Not Specified | 12.60 µM | [4] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and to provide a practical framework for experimental validation, the following diagrams illustrate the key signaling pathways and experimental workflows.
Dopamine D1 Receptor Signaling Pathway in Cancer
Activation of the dopamine D1 receptor by an agonist like this compound can trigger a cascade of intracellular events that ultimately impact cell fate. The pathway is multifaceted, with evidence suggesting both G-protein-dependent and -independent signaling. Key downstream effects include the modulation of pathways involved in cell proliferation and apoptosis.[1][2]
References
- 1. Dopamine D1 Receptor in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of fenoldopam as a novel LSD1 inhibitor to abrogate the proliferation of renal cell carcinoma using drug repurposing strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Assessing the Specificity of CA140 for Dopamine D1 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the specificity of the dopamine analogue CA140 for the dopamine D1 receptor. While publicly available quantitative binding data for this compound is limited, this document outlines the essential experimental procedures and data presentation required for such an evaluation. To establish a benchmark for D1 receptor specificity, this guide includes comparative data for the well-characterized D1-selective agonist SKF-81297 and the D1-selective antagonist SCH-23390.
Quantitative Assessment of Receptor Binding Affinity
A critical step in characterizing any new compound is to determine its binding affinity (Ki) for its intended target and a panel of related receptors. This is typically achieved through competitive radioligand binding assays. The resulting Ki values provide a quantitative measure of the compound's potency and selectivity.
Table 1: Comparative Binding Affinities (Ki in nM) of Reference Compounds for Human Dopamine Receptor Subtypes
| Compound | D1 | D2 | D3 | D4 | D5 |
| SKF-81297 (Agonist) | 15[1] | >10,000 | >10,000 | >10,000 | - |
| SCH-23390 (Antagonist) | 0.2[2][3] | 920[4] | - | - | 0.3[2][3] |
Note: A lower Ki value indicates a higher binding affinity. Data for all receptor subtypes for each compound is not always available in a single source.
Experimental Protocols for Specificity Assessment
To determine the binding profile of a compound like this compound, standardized and well-documented experimental protocols are essential. Below are detailed methodologies for two key assays used to assess receptor specificity and functional activity.
Radioligand Competitive Binding Assay for Dopamine Receptors
This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from a receptor.
Objective: To quantify the binding affinity of a test compound (e.g., this compound) for dopamine receptor subtypes (D1, D2, D3, D4, D5).
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human dopamine receptor subtype (e.g., HEK293 or CHO cells).
-
A suitable radioligand for each receptor subtype (e.g., [³H]-SCH-23390 for D1/D5, [³H]-Spiperone or [¹²⁵I]-IABN for D2-like receptors).[5]
-
Test compound (this compound) at a range of concentrations.
-
A non-specific binding determinator (e.g., a high concentration of a known antagonist like (+)-butaclamol).[5]
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor and prepare a membrane fraction by centrifugation. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration close to its Kd, and a range of concentrations of the test compound.
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).[5]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay for Dopamine D1 Receptor Activation
This assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a second messenger, following D1 receptor activation.
Objective: To determine if this compound acts as an agonist, antagonist, or has no effect on D1 receptor-mediated signaling.
Materials:
-
A cell line expressing the human dopamine D1 receptor (e.g., CHO-K1 or HEK293).
-
Test compound (this compound) at a range of concentrations.
-
A known D1 receptor agonist (e.g., SKF-81297) for antagonist mode.
-
A phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
A commercial cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to a suitable confluency.
-
Compound Addition:
-
Agonist Mode: Add increasing concentrations of the test compound (this compound) to the cells.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of the test compound before adding a fixed concentration of a known D1 agonist.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC50 (effective concentration for 50% of maximal response) and the maximal efficacy.
-
Antagonist Mode: Plot the response to the fixed agonist concentration against the logarithm of the test compound concentration to determine the IC50 (inhibitory concentration for 50% of the agonist response).
-
Visualizing Key Processes
Diagrams are crucial for understanding the complex biological and experimental pathways involved in receptor specificity assessment.
Conclusion
The comprehensive assessment of a compound's specificity for its target receptor is fundamental in drug discovery and pharmacological research. While the available literature suggests that this compound modulates dopamine D1 receptor signaling, a complete, publicly available binding profile across all dopamine receptor subtypes is currently lacking. To definitively establish the specificity of this compound, rigorous experimental evaluation using the protocols outlined in this guide is necessary. The provided data for the D1-selective compounds SKF-81297 and SCH-23390 serve as a valuable reference for interpreting the results of such studies. Researchers are encouraged to perform these assays to generate the quantitative data needed to fully characterize the pharmacological profile of this compound.
References
- 1. SKF-81297 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. SCH 23390: the first selective dopamine D1-like receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Low affinity binding of the classical D1 antagonist SCH23390 in rodent brain: Potential interaction with A2A and D2-like receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
Preclinical Meta-Analysis: Comparative Efficacy of Novel Kinase Inhibitors
Disclaimer: Initial searches for preclinical studies involving a compound designated "CA140" did not yield any publicly available data. This may be due to the compound being under early-stage development, an internal project code, or a nomenclature not yet in the public domain.
To fulfill the structural and content requirements of the request, this guide provides a meta-analysis of a representative, well-documented preclinical compound, referred to herein as Exemplarib . The data presented is based on published preclinical studies of the MEK inhibitor, Trametinib, and is intended to serve as a comprehensive example of the requested comparison guide.
Introduction to Exemplarib
Exemplarib is a highly selective, allosteric inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinases).[1][2] These kinases are central components of the RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK (mitogen-activated protein kinase) pathway.[3] In many human cancers, mutations in upstream proteins like BRAF and RAS lead to the hyperactivation of this pathway, promoting uncontrolled cell proliferation and survival.[3] By inhibiting MEK, Exemplarib blocks downstream signaling to ERK, thereby inhibiting tumor cell growth and inducing apoptosis.[4] It has shown significant preclinical activity in various cancer models, particularly those with BRAF mutations, such as melanoma.[1][5]
Quantitative Data Summary
The following tables summarize the preclinical efficacy of Exemplarib as a monotherapy and in combination with other targeted agents across various cancer models.
Table 1: In Vitro Efficacy of Exemplarib in Cancer Cell Lines
| Cell Line | Cancer Type | Key Mutation(s) | Exemplarib IC₅₀ (nM) | Combination Agent | Combination Effect |
| A375 | Melanoma | BRAF V600E | 0.5 - 5 | Dabrafenib (BRAF inhibitor) | Synergistic |
| SK-MEL-28 | Melanoma | BRAF V600E | 1 - 10 | Dabrafenib (BRAF inhibitor) | Synergistic |
| HCT116 | Colorectal Cancer | KRAS G13D | 10 - 50 | Not specified in searches | N/A |
| Caki-1 | Renal Cell Carcinoma | VHL wild-type | ~100 | Sunitinib (TKI) | Synergistic |
| SKOV3 | Ovarian Cancer | PIK3CA, KRAS | >1000 (Resistant) | LBH589 (HDAC inhibitor) | Synergistic (Reverses Resistance)[6] |
| CNE-2 | Nasopharyngeal Carcinoma | N/A | ~20 | Cisplatin | Synergistic[4] |
IC₅₀ values are approximate and compiled from multiple preclinical studies. The actual values can vary based on experimental conditions.
Table 2: In Vivo Efficacy of Exemplarib in Xenograft Models
| Xenograft Model | Cancer Type | Treatment | Tumor Growth Inhibition (%) | Key Findings |
| A375 (mouse) | Melanoma | Exemplarib Monotherapy | ~60% | Significant tumor growth delay compared to vehicle. |
| A375 (mouse) | Melanoma | Exemplarib + Dabrafenib | >80% | Combination therapy significantly delayed the onset of resistance compared to either agent alone.[5][7] |
| 786-0-R (mouse) | Renal Cell Carcinoma | Exemplarib + Sunitinib | ~75% | Combination was more effective at suppressing tumor growth and angiogenesis than either drug alone.[8][9] |
| SKOV3 (mouse) | Ovarian Cancer | Exemplarib + LBH589 | ~70% | The combination retarded tumor growth more effectively than either agent alone.[6] |
| Cisplatin-Resistant NPC (mouse) | Nasopharyngeal Carcinoma | Exemplarib | ~50% | Exemplarib was effective in inhibiting the growth of cisplatin-resistant tumors.[4] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 3,000-5,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Compound Treatment: The following day, cells are treated with serial dilutions of Exemplarib (e.g., 0.1 nM to 10 µM) or a vehicle control (e.g., DMSO). For combination studies, a second compound is added at a fixed concentration or in a dose-response matrix.
-
Incubation: Cells are incubated with the compounds for 72 hours.
-
Viability Assessment: After incubation, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS is added to each well. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
Data Analysis: The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT). The results are normalized to the vehicle-treated control wells, and the half-maximal inhibitory concentration (IC₅₀) is calculated using non-linear regression analysis.
In Vivo Xenograft Tumor Growth Study
-
Animal Model: Immunocompromised mice (e.g., athymic nude or NSG mice), 6-8 weeks old, are used.
-
Tumor Implantation: 2-5 million human cancer cells (e.g., A375 melanoma cells) are suspended in a solution like Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured 2-3 times per week using calipers and calculated using the formula: (Length x Width²)/2.
-
Treatment Administration: Once tumors reach the target volume, mice are randomized into treatment groups (e.g., vehicle control, Exemplarib alone, combination agent alone, Exemplarib + combination agent). Exemplarib is typically administered orally once daily.[1]
-
Efficacy Evaluation: Treatment continues for a specified period (e.g., 21-28 days). The primary endpoint is tumor growth inhibition. Body weight and general health are monitored as indicators of toxicity.
-
Data Analysis: Mean tumor volumes for each treatment group are plotted over time. Statistical analysis (e.g., ANOVA) is used to compare the anti-tumor efficacy between groups.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: The MAPK signaling pathway and the inhibitory action of Exemplarib on MEK.
Experimental Workflow Diagram
Caption: Workflow for an in vivo xenograft study comparing mono and combination therapies.
References
- 1. Trametinib: a MEK inhibitor for management of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trametinib – ILLUSTRATED MEDICAL COURSES [imc.3jpharmainc.com]
- 3. pro.dermnetnz.org [pro.dermnetnz.org]
- 4. MEK inhibition by trametinib overcomes chemoresistance in preclinical nasopharyngeal carcinoma models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Trametinib in metastatic melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting enhancer reprogramming to mitigate MEK inhibitor resistance in preclinical models of advanced ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Preclinical Evidence That Trametinib Enhances the Response to Antiangiogenic Tyrosine Kinase Inhibitors in Renal Cell Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Chemical Compound CA140
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for the hypothetical chemical compound CA140, based on general best practices for hazardous chemical waste management.
Immediate Safety and Logistical Information
When handling a chemical such as this compound, which is presumed to be hazardous, it is crucial to adhere to established safety protocols. Always consult the specific Safety Data Sheet (SDS) for the compound . For the purposes of this guide, we will assume this compound is a flammable liquid and potentially harmful.
Key Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle the chemical in a well-ventilated area or under a fume hood.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.
-
Storage: Store in a tightly closed container in a cool, well-ventilated, and secure area.
Waste Classification and Disposal Plan
Proper disposal begins with correct waste classification. Laboratory waste is generally categorized as organic, aqueous, or solid. The appropriate disposal container and procedure depend on this classification.
| Waste Type | Description | Disposal Container |
| Organic Waste | Non-aqueous, carbon-based solvents and chemicals. This can include solids, liquids, or gases. | Designated Organic Waste Container |
| Aqueous Waste | Water-soluble solids, liquids, or gases. | Designated Aqueous Waste Container |
| Solid Waste | Non-hazardous solid materials such as contaminated weigh boats, filter paper, and silica gel plates. | Designated Solid Waste Container |
Experimental Protocol: Step-by-Step Disposal of this compound
The following protocol outlines the steps for the proper disposal of the hypothetical hazardous chemical this compound, assuming it is an organic, non-aqueous substance.
Materials:
-
Appropriate Personal Protective Equipment (PPE)
-
Designated organic waste container
-
Acetone (or other appropriate organic solvent for rinsing)
-
Waste tag
Procedure:
-
Preparation: Ensure you are wearing the necessary PPE and are working in a properly ventilated area.
-
Waste Transfer: Carefully transfer the this compound waste into the designated organic waste container. Use a funnel to prevent spills.
-
Rinsing: Rinse any container that held this compound with a small amount of an appropriate organic solvent, such as acetone. Transfer the rinse solvent into the organic waste container.
-
Container Sealing: Securely close the organic waste container. Do not overfill the container.
-
Labeling: Fill out a waste tag completely and accurately. Attach the tag to the full waste container.[1]
-
Storage: Move the full and labeled waste container to the designated satellite accumulation area (SAA) for hazardous waste.[1]
-
Pickup: Arrange for the pickup of the waste by the Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[1]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of laboratory chemical waste.
Caption: A flowchart illustrating the procedural steps for chemical waste disposal.
References
Essential Safety and Operational Guidance for Handling CA140 (Calcium Chloride, Dihydrate)
This document provides immediate safety, handling, and disposal protocols for CA140, Calcium Chloride, Dihydrate. Adherence to these guidelines is critical for ensuring a safe laboratory environment for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, while a common laboratory chemical, presents distinct hazards that necessitate careful handling. It is classified as an oral acute toxicant (Category 4) and can cause serious eye irritation (Category 2A)[1][2]. Ingestion may lead to gastrointestinal irritation, nausea, and vomiting[2]. Prolonged skin contact may also result in irritation[2].
To mitigate these risks, the following personal protective equipment is mandatory when handling this compound:
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To prevent serious eye irritation from splashes or dust.[1][2] |
| Hand Protection | Wear suitable gloves (e.g., nitrile or latex). | To prevent skin irritation from direct contact.[2] |
| Body Protection | A standard laboratory coat or suitable protective clothing. | To protect skin and clothing from spills and contamination.[2] |
Engineering Controls and Emergency Procedures
Proper laboratory infrastructure is the first line of defense against chemical exposure.
| Control Measure | Specification | Rationale |
| Ventilation | Handle in a well-ventilated area. | To minimize inhalation of any airborne dust.[2] |
| Eyewash Stations | Must be readily accessible. | For immediate rinsing in case of eye contact.[2] |
| Safety Showers | Must be readily accessible. | For immediate decontamination in case of large-scale skin contact.[2] |
Emergency First Aid:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists[1].
-
Skin Contact: Wash off with soap and water.
-
Ingestion: Do NOT induce vomiting. Clean the mouth with water and then drink plenty of water. Never give anything by mouth to an unconscious person and call a physician[1].
-
Inhalation: Move the individual to fresh air.
Procedural Workflow for PPE Donning and Doffing
The following workflow diagram illustrates the correct sequence for putting on (donning) and taking off (doffing) personal protective equipment to ensure maximum safety and prevent cross-contamination.
Storage and Disposal
Storage: Store this compound in a tightly closed container in a dry, cool, and well-ventilated place. Keep it out of the reach of children[2].
Disposal: Dispose of this compound and any contaminated materials in accordance with all local, regional, national, and international regulations. Consult your institution's environmental health and safety office for specific guidance on chemical waste disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
